Chloroacetyl chloride
Descripción
Propiedades
IUPAC Name |
2-chloroacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCXGMAHQTYDJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClCH2COCl, Array, C2H2Cl2O | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/376 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026472 | |
| Record name | Chloroacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloroacetyl chloride appears as a colorless to light yellow liquid with a very pungent odor. Very toxic by inhalation. Corrosive to metals and tissue., Liquid, Colorless to yellowish liquid with a strong, pungent odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to yellowish liquid with a strong, pungent odor. | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/376 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetyl chloride, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloroacetyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/354 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/685 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chloroacetyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0120.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
221 °F at 760 mmHg (USCG, 1999), 106.0 °C, 106 °C, 223 °F | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/376 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloroacetyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/685 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chloroacetyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0120.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
100 °C (212 °F) - closed cup | |
| Record name | Chloroacetyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Decomposes (NIOSH, 2023), Decomposed by water, Initially insoluble in water, however a slow reaction at the water-chloroacetyl chloride interface produces chloroacetic acid. When sufficient acid is formed to solubilize the two phases, a violent reaction forming chloroacetic acid and HCl occurs., Miscible with ethyl ether; soluble in acetone, carbon tetrachloride., Miscible with acetone and benzene., Solubility in water: reaction, Decomposes | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/376 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloroacetyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Chloroacetyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0120.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.42 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.4202 g/cu cm at 20 °C, Density: 1.4202 at 20 °C/4 °C, Relative density (water = 1): 1.4, 1.42 | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/376 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloroacetyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/685 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chloroacetyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0120.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 3.9 | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
19 mmHg (NIOSH, 2023), 25.2 [mmHg], 25.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.5, 19 mmHg | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/376 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloroacetyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/354 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Chloroacetyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/685 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chloroacetyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0120.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Liquid, Colorless liquid, Water-white liquid, Colorless to yellowish liquid. | |
CAS No. |
79-04-9 | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/376 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloroacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroacetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroacetyl chloride | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/chloroacetyl-chloride-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Acetyl chloride, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloroacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5UML06YUO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chloroacetyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/685 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetyl chloride, chloro- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/AO62CCF8.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-8.5 °F (USCG, 1999), -21.7 °C, -21.8 °C, -8.5 °F, -7 °F | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/376 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloroacetyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/685 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chloroacetyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0120.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Chloroacetyl Chloride: A Comprehensive Technical Guide on Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroacetyl chloride (ClCH₂COCl) is a bifunctional organic compound that serves as a crucial building block in a multitude of chemical syntheses. Its high reactivity, stemming from the presence of both an acyl chloride and an alkyl chloride group, makes it a versatile reagent in the pharmaceutical, agrochemical, and dye industries. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for its handling and analysis, and visual representations of its chemical behavior and experimental workflows.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below. This data is essential for its safe handling, storage, and application in experimental design.
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Odor | Pungent, sharp, and extremely irritating | [1][2] |
| Molecular Formula | C₂H₂Cl₂O | [3] |
| Molecular Weight | 112.94 g/mol | [3] |
| Melting Point | -22 °C (-8 °F; 251 K) | [3] |
| Boiling Point | 105-106 °C (221-223 °F; 378-379 K) at 760 mmHg | [1][2][3] |
| Density | 1.42 g/mL at 20 °C | [3] |
| Vapor Pressure | 19 mmHg at 20 °C | [2] |
| Flash Point | >100 °C (>212 °F) | [4] |
| Refractive Index (n²⁰/D) | 1.453 | [5] |
Solubility and Reactivity
| Property | Description | Source(s) |
| Solubility in Water | Reacts violently to form chloroacetic acid and hydrogen chloride. | [1] |
| Solubility in Organic Solvents | Soluble in acetone; miscible with ether, benzene, and carbon tetrachloride. | [4][6] |
| Reactivity | Highly reactive; incompatible with strong bases, alcohols, and strong oxidizing agents. May react violently with moisture. | [4] |
| Stability | Stable under recommended storage conditions (cool, dry, away from moisture). | [4] |
| Decomposition | Decomposes on exposure to moist air or water. When heated to decomposition, it emits toxic fumes of hydrogen chloride and phosgene. | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound. Extreme caution must be exercised when handling this compound due to its corrosive and toxic nature. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Synthesis of this compound from Chloroacetic Acid and Thionyl Chloride
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Chloroacetic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene (B28343) (optional, as solvent)
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide (B78521) solution) to neutralize the evolving HCl and SO₂ gases.
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the reactants and product.
-
In the flask, place chloroacetic acid. For every 1 mole of chloroacetic acid, add 1.1 to 1.2 moles of thionyl chloride. The reaction can be performed neat or in a dry, inert solvent like toluene.
-
Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C). The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
The crude this compound can be purified by fractional distillation. Assemble a distillation apparatus and carefully distill the mixture. Collect the fraction boiling at 105-106 °C. The distillation should be performed under anhydrous conditions.
Purification by Fractional Distillation
Purification of crude this compound is crucial to remove unreacted starting materials and byproducts.
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux column)
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are well-sealed.
-
Charge the distillation flask with the crude this compound.
-
Begin heating the flask gently.
-
Monitor the temperature at the head of the fractionating column. Discard any initial low-boiling fractions.
-
Collect the pure this compound fraction at its boiling point of 105-106 °C at atmospheric pressure.
-
For sensitive applications, distillation under reduced pressure can be employed to lower the boiling point and minimize thermal decomposition.
GC-MS Analysis (via Derivatization)
Direct GC-MS analysis of this compound can be challenging due to its high reactivity. A common approach is to derivatize it into a more stable compound prior to analysis. This protocol outlines a general method using methanol (B129727) for derivatization.
Materials:
-
This compound sample
-
Anhydrous methanol
-
Anhydrous dichloromethane (B109758) (as solvent)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation (Derivatization):
-
In a clean, dry vial, dissolve a known amount of the this compound-containing sample in anhydrous dichloromethane.
-
Add a molar excess of anhydrous methanol to the solution. The this compound will react with methanol to form methyl chloroacetate (B1199739).
-
Allow the reaction to proceed for a few minutes at room temperature.
-
-
GC-MS Analysis:
-
Injector: Set the injector temperature to 250 °C. Use a split or splitless injection mode depending on the sample concentration.
-
Column: A non-polar or medium-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms column, is suitable.
-
Oven Program: A typical temperature program could be: initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Set the MS transfer line temperature to 280 °C and the ion source temperature to 230 °C. Acquire data in full scan mode (e.g., m/z 40-400) to identify the methyl chloroacetate derivative and any impurities. For quantitative analysis, selected ion monitoring (SIM) can be used for higher sensitivity.
-
Visualizations
Hydrolysis of this compound
The following diagram illustrates the reaction pathway for the hydrolysis of this compound upon contact with water.
Caption: Hydrolysis pathway of this compound.
Experimental Workflow: Synthesis and Purification
This diagram outlines the general workflow for the synthesis and subsequent purification of this compound.
Caption: General workflow for synthesis and purification.
Safety and Handling Protocol
This diagram illustrates the critical safety steps and personal protective equipment required when working with this compound.
Caption: Key safety and handling protocols.
References
- 1. Synthesis process of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. WO2017005570A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. EP0022185B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Chloroacetyl Chloride from Chloroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for synthesizing chloroacetyl chloride from chloroacetic acid. This compound is a critical bifunctional molecule and a key building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. This document details the most common synthetic routes, including the use of thionyl chloride, phosphorus trichloride (B1173362), and phosgene (B1210022), presenting comparative data, detailed experimental protocols, and reaction mechanisms to aid researchers in selecting and optimizing the most suitable method for their specific applications.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for converting chloroacetic acid to this compound depends on several factors, including desired yield and purity, scale of the reaction, available equipment, and safety considerations associated with the reagents. The following table summarizes the quantitative data for the most prevalent methods.
| Method | Reagent | Typical Yield (%) | Purity (%) | Reaction Temperature (°C) | Reaction Time (h) | Key Considerations |
| Thionyl Chloride | Thionyl Chloride (SOCl₂) | 85 - 97 | > 98 | 80 - 100 | 1 - 3 | Gaseous byproducts (SO₂ and HCl) are easily removed. Catalysts like DMF can accelerate the reaction.[1][2] |
| Phosphorus Trichloride | Phosphorus Trichloride (PCl₃) | 80 - 90 | > 97 | Reflux | 2 - 4 | Byproduct is phosphorous acid, which is a solid and needs to be separated. Stoichiometry is 3 moles of acid to 1 of PCl₃. |
| Phosgene | Phosgene (COCl₂) | > 97 | > 99.8 | 110 | Continuous | Highly efficient and clean reaction, but phosgene is extremely toxic, requiring specialized handling and equipment.[3][4] |
| Benzenyltrichloride | Benzenyltrichloride | Not specified | 99.3 - 99.5 | 100 - 120 | 8 - 9 | Utilizes a zinc oxide catalyst and produces benzoyl chloride as a co-product.[5] |
Reaction Mechanisms and Signaling Pathways
The conversion of chloroacetic acid to this compound proceeds via nucleophilic acyl substitution. The chlorinating agent activates the carboxylic acid by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.
Thionyl Chloride Method
The reaction with thionyl chloride is one of the most common laboratory-scale methods. It proceeds through a chlorosulfite intermediate.
Caption: Reaction mechanism of chloroacetic acid with thionyl chloride.
Phosphorus Trichloride Method
Phosphorus trichloride reacts with three equivalents of chloroacetic acid to produce three equivalents of this compound and one equivalent of phosphorous acid.
Caption: Reaction of chloroacetic acid with phosphorus trichloride.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound from chloroacetic acid. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. All reagents are corrosive and/or toxic.
Synthesis using Thionyl Chloride
Materials:
-
Chloroacetic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalyst)
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a trap (e.g., sodium hydroxide (B78521) solution)
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place chloroacetic acid.
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents).
-
Add a catalytic amount of DMF (a few drops).
-
Heat the reaction mixture to reflux (around 80-100 °C) and maintain for 1-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The excess thionyl chloride can be removed by distillation.
-
The crude this compound is then purified by fractional distillation.
Synthesis using Phosphorus Trichloride
Materials:
-
Chloroacetic acid
-
Phosphorus trichloride (PCl₃)
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a trap
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Place chloroacetic acid in a round-bottom flask fitted with a reflux condenser.
-
Slowly add phosphorus trichloride to the chloroacetic acid with stirring. The stoichiometric ratio is 3 moles of chloroacetic acid to 1 mole of phosphorus trichloride.
-
Heat the mixture under reflux for 2-4 hours.
-
Cool the reaction mixture. The byproduct, phosphorous acid, will precipitate as a solid.
-
Separate the liquid this compound from the solid phosphorous acid by decantation or filtration.
-
Purify the crude this compound by fractional distillation.
Experimental Workflow
A general workflow for the synthesis and purification of this compound is outlined below. The specific details of each step will vary depending on the chosen synthetic method.
Caption: General experimental workflow for this compound synthesis.
Purification and Analysis
The primary method for purifying this compound is fractional distillation . Due to the corrosive nature of the product and byproducts, an all-glass distillation apparatus is recommended. The boiling point of this compound is approximately 105-107 °C.
The purity of the final product is typically assessed by Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS) for definitive identification of any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the product.
References
- 1. CN1108192C - Liquid catalyst for producing high-purity chloroacetic acid and catalytic synthesis of chloroacetic acid - Google Patents [patents.google.com]
- 2. EP0028327B1 - Process for the preparation of carboxylic acid halides - Google Patents [patents.google.com]
- 3. Separation and Rectification of this compound from TiCl4 | MDPI [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis process of this compound - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Industrial Production of Chloroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core industrial production methods for chloroacetyl chloride (CAC), a critical building block in the synthesis of pharmaceuticals and agrochemicals. The information presented herein is intended for a technical audience and details the primary manufacturing routes, including reaction mechanisms, process parameters, and product specifications.
Executive Summary
This compound (C₂H₂Cl₂O) is a bifunctional molecule featuring both an acyl chloride and an alkyl chloride group, making it a versatile reagent in organic synthesis. Its industrial production is dominated by several key methodologies, each with distinct advantages and challenges related to raw material availability, reaction conditions, and product purity. The most prominent methods involve the chlorination of acetyl chloride, the reaction of chloroacetic acid with various chlorinating agents, the oxidation of vinylidene chloride, the chlorination of ketene, and the reaction of glycolic acid with thionyl chloride. This guide will delve into the technical specifics of these processes, offering comparative data and detailed protocols to inform research and development activities.
Core Industrial Production Methods
The selection of a specific manufacturing process for this compound on an industrial scale depends on factors such as cost and availability of raw materials, desired purity of the final product, and capital investment in equipment. Below is a detailed exploration of the leading synthesis routes.
Chlorination of Acetyl Chloride
This method involves the direct chlorination of acetyl chloride, often in the presence of a catalyst, to yield this compound.
Reaction: CH₃COCl + Cl₂ → ClCH₂COCl + HCl
Process Description: In a typical industrial process, gaseous acetyl chloride and chlorine are introduced into a reactor containing a catalyst. The reaction is exothermic and requires careful temperature control to minimize the formation of di- and trithis compound byproducts. The product stream is then purified by distillation.
Experimental Protocol: A laboratory-scale synthesis based on an industrial process involves passing gaseous acetyl chloride and chlorine in a specific molar ratio through a packed bed reactor containing a catalyst, such as activated carbon.[1] The reaction temperature is maintained at approximately 55 ± 2 °C, and the pressure is kept between 0.1 to 0.2 MPa.[1] The resulting this compound is collected from the bottom of the reactor, while the byproduct, hydrogen chloride gas, is directed to a scrubber.[1] Unreacted chlorine and acetyl chloride can be recovered and recycled.[1]
Process Flow Diagram:
Caption: Workflow for this compound production via Acetyl Chloride Chlorination.
From Chloroacetic Acid
Chloroacetic acid can be converted to this compound using various chlorinating agents, including thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), sulfuryl chloride (SO₂Cl₂), phosgene (B1210022) (COCl₂), and benzoyl chloride (from benzotrichloride).[1]
Reaction (with Benzoyl Chloride): ClCH₂COOH + C₆H₅COCl → ClCH₂COCl + C₆H₅COOH
Process Description: The reaction of chloroacetic acid with a chlorinating agent is a common laboratory and industrial method. When using benzoyl chloride (often generated in situ from benzotrichloride), molten chloroacetic acid is treated with the reagent in the presence of a catalyst like zinc oxide.[2] The reaction mixture is heated, and the products are then separated by vacuum distillation.[2]
Experimental Protocol (using Trichlorobenzyl): In a reaction vessel, 96.4g of chloroacetic acid is melted at 100°C with a zinc oxide catalyst.[2] To this, 203.6g of trichlorobenzyl (94% purity) is slowly added over 8 hours while maintaining the temperature.[2] After a 1-hour hold period, the mixture is subjected to vacuum distillation to yield this compound (108g, 99.3% purity) and benzoyl chloride (132g, 99.3% purity).[2]
Process Flow Diagram:
Caption: Synthesis of this compound from Chloroacetic Acid.
Oxidation of Vinylidene Chloride
This industrial route involves the oxidation of vinylidene chloride (1,1-dichloroethene) to produce this compound.[3][4]
Reaction: CH₂=CCl₂ + O₂ → ClCH₂COCl + other products
Process Description: Vinylidene chloride and oxygen are the primary raw materials.[5] The oxidation is a highly exothermic reaction.[5] To mitigate the risks of peroxide formation and potential explosions associated with the liquid-phase reaction, the process can be carried out in the vapor phase at temperatures ranging from 20 to 350°C in the presence of a free radical initiator.[6]
Experimental Protocol: A vapor-phase reaction can be conducted by contacting vinylidene chloride and oxygen at a molar ratio of 1:1 to 1:5.[6] The reaction is performed at a temperature between 20 to 350°C and a pressure of up to three atmospheres in the presence of a free radical initiator like phosgene with ionizing radiation.[6] The product stream is then cooled and purified.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis process of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. CA1116630A - Preparation of this compound - Google Patents [patents.google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. US4129595A - Preparation of this compound - Google Patents [patents.google.com]
- 6. US3674664A - Method of preparing this compound - Google Patents [patents.google.com]
The Bifunctional Nature of Chloroacetyl Chloride: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Chloroacetyl chloride (ClCH₂COCl) is a highly reactive and versatile bifunctional reagent that serves as a crucial building block in modern organic synthesis.[1][2] Its dual reactivity, stemming from the presence of a highly electrophilic acyl chloride and a reactive alkyl chloride moiety, allows for a wide range of chemical transformations. This unique characteristic makes it an invaluable tool for researchers, scientists, and drug development professionals in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][3] This technical guide provides an in-depth exploration of the bifunctional nature of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its effective application in a laboratory setting.
The Dual Electrophilic Nature of this compound
The reactivity of this compound is centered around two distinct electrophilic sites: the carbonyl carbon of the acyl chloride and the α-carbon bearing the chlorine atom. This dual reactivity allows it to function as both an acylating agent and an alkylating agent.
-
Acylation: The acyl chloride group is a potent acylating agent, readily reacting with a wide array of nucleophiles, including amines, alcohols, phenols, and thiols, to form amides, esters, and thioesters, respectively.[3][4] This reaction typically proceeds via a nucleophilic acyl substitution mechanism.[5][6]
-
Alkylation: The α-carbon, activated by the adjacent electron-withdrawing carbonyl group, is susceptible to nucleophilic attack, making this compound an effective alkylating agent. This reactivity is often exploited in subsequent reaction steps after the initial acylation.
The selectivity of nucleophilic attack is generally directed towards the more electrophilic carbonyl carbon, leading to acylation as the primary reaction. This preference can be attributed to the greater positive charge on the carbonyl carbon and the resonance stabilization of the resulting acylium ion intermediate in certain reactions.[7]
Comparative Reactivity with Nucleophiles
The bifunctional nature of this compound is best understood by examining its reactions with common nucleophiles. The following sections detail the typical reactions and provide experimental data for comparison.
Reactions with Amines
Amines readily react with this compound to form N-chloroacetylated amides. This reaction is fundamental in the synthesis of numerous pharmaceuticals, including the local anesthetic lidocaine (B1675312).
Table 1: Chloroacetylation of Various Amines
| Amine | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dimethylaniline (B139824) | α-Chloro-2,6-dimethylacetanilide | Acetic Acid | Sodium Acetate (B1210297) | 40-50 | - | ~71 (overall for Lidocaine) | [1] |
| Aniline (B41778) | 2-Chloro-N-phenylacetamide | THF | DBU | Room Temp. | 3 | 95 | [4] |
| 4'-Chlorobiphenyl-3-amine | 2-Chloro-N-(4'-chlorobiphenyl-3-yl)acetamide | Toluene | - | Reflux | 2 | - | [8] |
| Aminopyrimidine derivative | Pyrimidin-[1(2H)-yl]acetamide derivative | Acetonitrile | - | 0 | 3-6 | 85 | [9] |
Reactions with Alcohols and Phenols
Alcohols and phenols react with this compound to yield the corresponding esters (O-acylation). In the case of phenols, under certain conditions, Friedel-Crafts acylation can occur on the aromatic ring (C-acylation).
Table 2: Chloroacetylation of Phenols under Different Catalytic Conditions
| Phenol (B47542) | Catalyst | Product(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol | FeCl₃ | Phenylchloroacetate (O-acylation) and 4-Hydroxyphenacyl chloride (C-acylation) | - | 118-120 | 3 | 80 | [10] |
| Phenol | Pyridine | Phenylchloroacetate | Pyridine | Boiling | - | 60 | [10] |
| p-Methoxyphenol | - | p-Methoxyphenylchloroacetate | Benzene | Reflux | 17 | 92 | [11] |
| o-Methoxyphenol | - | o-Methoxyphenylchloroacetate and 2-hydroxy-3-methoxyphenacyl chloride | Benzene | Reflux | 30 | 86.9 | [11] |
Reactions with Thiols
Thiols, being excellent nucleophiles, react readily with this compound to form thioesters. The higher nucleophilicity of the sulfur atom generally leads to a faster reaction rate compared to alcohols.[12]
Table 3: Chloroacetylation of Thiols
| Thiol | Product | Solvent | Base | Temp. (°C) | Time | Yield (%) | Reference |
| Thiophenol | S-Phenyl 2-chloroethanethioate | Toluene | - | 100 | 24 h | 34 | [13] |
| 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol | S-(4,5-disubstituted-4H-1,2,4-triazol-3-yl) 2-chloroethanethioate | - | - | - | - | - | [14] |
Experimental Protocols
Protocol 1: Synthesis of α-Chloro-2,6-dimethylacetanilide (Intermediate for Lidocaine)
This protocol outlines the acylation of 2,6-dimethylaniline with this compound.
Materials:
-
2,6-Dimethylaniline
-
This compound
-
Glacial acetic acid
-
Sodium acetate
-
Erlenmeyer flask
-
Stirring apparatus
-
Heating mantle or steam bath
-
Büchner funnel and filter flask
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 7 grams of 2,6-dimethylaniline in 50 mL of glacial acetic acid.
-
To this solution, add 7.2 g (5.2 mL) of this compound.
-
Warm the solution on a steam bath to 40–50°C.
-
Remove the flask from the heat and add a solution of 1 gram of sodium acetate in 100 mL of water.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold water and allow it to air dry.
Protocol 2: Chloroacetylation of Phenol (O-acylation)
This protocol describes the synthesis of phenylchloroacetate.[10]
Materials:
-
Phenol
-
This compound
-
Pyridine
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., CaCl₂)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 9.4 g (0.1 mol) of phenol in 30 mL of pyridine.
-
Add 11.3 g (0.1 mol) of this compound to the solution.
-
Heat the reaction mixture to boiling. The solution will turn dark red.
-
After the reaction is complete (monitor by TLC), cool the mixture to room temperature.
-
Pour the mixture into water and extract with diethyl ether.
-
Separate the ether layer and dry it over anhydrous CaCl₂.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain phenylchloroacetate (yield: ~60%).[10]
Mechanistic Pathways and Workflows
The bifunctional reactivity of this compound is central to many multi-step syntheses. The following diagrams, rendered in DOT language, illustrate key reaction mechanisms and synthetic workflows.
Nucleophilic Acyl Substitution Mechanism
The reaction of this compound with a generic nucleophile (Nu-H) proceeds through a tetrahedral intermediate.
Caption: General mechanism of nucleophilic acyl substitution on this compound.
Synthesis of Lidocaine: A Two-Step Pathway
The synthesis of lidocaine perfectly exemplifies the dual functionality of this compound, involving an initial acylation followed by an alkylation.
Caption: Synthetic workflow for the two-step synthesis of Lidocaine.
Friedel-Crafts Acylation vs. O-Acylation of Phenol
The reaction of phenol with this compound can lead to two different products depending on the reaction conditions, highlighting the competitive nature of its reactivity.
Caption: Competing reaction pathways for the chloroacetylation of phenol.
Applications in Drug Development and Agrochemicals
The bifunctional nature of this compound has been harnessed in the synthesis of a wide range of commercially important molecules.
-
Pharmaceuticals: Beyond lidocaine, this compound is a key intermediate in the synthesis of drugs such as praziquantel (B144689) (an anthelmintic) and benzodiazepines. Its ability to introduce a reactive "handle" allows for subsequent cyclization or derivatization steps.
-
Agrochemicals: this compound is extensively used in the production of chloroacetanilide herbicides, including alachlor, metolachlor, and butachlor.[2][15] The synthesis of these compounds involves the N-acylation of a substituted aniline with this compound, followed by reaction with an alcohol.
Conclusion
This compound's unique bifunctional character makes it an indispensable reagent in organic synthesis. Its ability to act as both an acylating and alkylating agent provides a powerful platform for the construction of complex molecular architectures. A thorough understanding of its reactivity towards different nucleophiles and the factors that control selectivity is paramount for its effective utilization. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to leverage the full potential of this versatile building block in their synthetic endeavors.
References
- 1. The uses of chloroacetyl chloride_Chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 10. nveo.org [nveo.org]
- 11. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. BJOC - Efficient Cu-catalyzed base-free C–S coupling under conventional and microwave heating. A simple access to S-heterocycles and sulfides [beilstein-journals.org]
- 14. wjst.wu.ac.th [wjst.wu.ac.th]
- 15. scribd.com [scribd.com]
An In-depth Technical Guide to Chloroacetyl Chloride: Safety Precautions and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety precautions and handling procedures for chloroacetyl chloride (CAS No. 79-04-9). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment. This compound is a highly reactive, corrosive, and toxic chemical intermediate widely used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its hazardous nature necessitates stringent safety protocols.
Toxicological Properties and Hazards
This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[3][4] It is a corrosive substance that can cause severe skin burns and eye damage.[3][5][6] Prolonged or repeated exposure may cause damage to organs, particularly the respiratory system.[6][7]
Acute Health Effects:
-
Inhalation: Causes severe irritation of the upper respiratory system, which can lead to coughing, wheezing, shortness of breath, and potentially fatal pulmonary edema (fluid in the lungs).[8][9] Symptoms may be delayed.[10][11]
-
Skin Contact: Causes severe irritation and chemical burns.[12] It can be absorbed through the skin, leading to systemic toxicity.
-
Eye Contact: Causes severe irritation, burns, and can lead to permanent eye damage.[8][13]
-
Ingestion: Causes severe irritation and burns to the mouth and stomach.[5][14]
Chronic Health Effects:
-
Repeated exposure may lead to chronic respiratory issues, such as bronchitis.[8]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [15][16] |
| Odor | Pungent, irritating | [15][16] |
| Molecular Formula | C₂H₂Cl₂O | [2] |
| Molecular Weight | 112.94 g/mol | [1][3] |
| Boiling Point | 105-106 °C (221-223 °F) at 760 mmHg | [10][14][16] |
| Melting Point | -22 °C (-7.6 °F) | [10][17] |
| Vapor Pressure | 19 mmHg at 20 °C | [9][14] |
| Specific Gravity | 1.42 at 20 °C (68 °F) | [14][16] |
| Water Solubility | Decomposes violently | [1][14][15] |
| Flash Point | Not combustible | [8] |
| Ionization Potential | 10.30 eV | [9][14] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent any route of exposure.[1][12]
| PPE Category | Specification | Source(s) |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Consult manufacturer's data for specific breakthrough times. | [3] |
| Eye Protection | Chemical safety goggles and a full-face shield. | [2][3] |
| Skin and Body Protection | A chemical-resistant apron, suit, and boots. All protective clothing should be clean and put on before work. | [3][8] |
| Respiratory Protection | A full-face respirator with an appropriate cartridge for acid gases and organic vapors or a self-contained breathing apparatus (SCBA), especially in case of spills or inadequate ventilation. | [2][3][12] |
Diagram 1: PPE Selection Workflow
Caption: Incompatible materials with this compound.
First Aid Measures
Immediate medical attention is crucial in all cases of exposure.
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | 1. Remove the individual to fresh air. 2. Keep the person calm and in a half-upright position. 3. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. 4. Seek immediate medical attention. | |
| Skin Contact | 1. Immediately flush the skin with copious amounts of water for at least 15-30 minutes while removing contaminated clothing and shoes. 2. Seek immediate medical attention. | |
| Eye Contact | 1. Immediately flush the eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. | |
| Ingestion | 1. Rinse the mouth with water. 2. Do NOT induce vomiting. 3. If the person is conscious, have them drink water or milk. 4. Seek immediate medical attention. |
Spill and Leak Procedures
In the event of a spill or leak, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area. 2[8]. Ventilate: Ensure the area is well-ventilated. 3[8]. Personal Protection: Responders must wear the full PPE as described in Section 3. 4[3]. Containment: Contain the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. D[8]o not use water. 5[8]. Collection: Carefully collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal. 6[8][13]. Decontamination: Decontaminate the spill area and all equipment used for cleanup.
-
Waste Disposal: Dispose of the hazardous waste in accordance with local, regional, and national regulations.
Diagram 3: Spill Response Workflow
Caption: Step-by-step workflow for responding to a this compound spill.
Fire-Fighting Measures
-
This compound is not combustible. *[8] In case of a fire involving other materials, use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂) as extinguishing media. *[3] Crucially, do NOT use water , as it reacts violently with this compound, producing toxic and corrosive hydrogen chloride gas. *[3][8] Firefighters must wear full protective equipment, including a self-contained breathing apparatus (SCBA). *[3] Thermal decomposition can produce toxic fumes of hydrogen chloride and phosgene.
[14]#### 9. Disposal Considerations
-
This compound and any contaminated materials must be disposed of as hazardous waste. *[3][8] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. *[3][18] Do not allow the chemical to enter drains or waterways as it is very toxic to aquatic life.
[3][4]This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and ensure all personnel are thoroughly trained on its hazards and the necessary safety procedures.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. What is the hazard of this compound to humans?_Chemicalbook [chemicalbook.com]
- 6. kscl.co.in [kscl.co.in]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nj.gov [nj.gov]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 10. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 11. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 12. This compound CAS 79-04-9 [yufenggp.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. This compound | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. osha.gov [osha.gov]
- 17. actylislab.com [actylislab.com]
- 18. fishersci.com [fishersci.com]
Spectral Analysis of Chloroacetyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for chloroacetyl chloride (C₂H₂Cl₂O), a key bifunctional compound used as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Understanding its spectral characteristics—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—is fundamental for its identification, purity assessment, and reaction monitoring. This document presents a detailed analysis of its spectral data, outlines the experimental protocols for data acquisition, and provides visual representations of the analytical workflow.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Solvent | Assignment |
| 4.516 | Singlet | CDCl₃ | -CH₂- |
This single peak is due to the two equivalent protons of the methylene (B1212753) group adjacent to the carbonyl and the chlorine atom.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Solvent | Assignment |
| 45.9 | CDCl₃ | -CH₂Cl |
| 170.5 | CDCl₃ | -C(O)Cl |
The spectrum shows two distinct signals corresponding to the two carbon atoms in different chemical environments.
Table 3: Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~1785 | Strong | C=O stretch (carbonyl of acyl chloride) |
| ~1410 | Medium | CH₂ scissoring |
| ~1280 | Strong | CH₂ wagging |
| ~750 | Strong | C-Cl stretch |
The strong absorption band around 1785 cm⁻¹ is characteristic of the carbonyl group in an acyl chloride.
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 112, 114, 116 | - | [C₂H₂Cl₂O]⁺ (Molecular Ion) |
| 77, 79 | 100, 32 | [CH₂ClCO]⁺ |
| 49, 51 | 45, 15 | [CH₂Cl]⁺ |
The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments, such as the M+2 and M+4 peaks for the molecular ion and the paired peaks for fragments. The base peak at m/z 77 corresponds to the chloroacetyl cation.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Ensure the NMR tube is clean and dry.
-
Prepare a solution by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][2] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp spectral lines.
-
-
Data Acquisition:
-
For ¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
The number of scans can be minimal (e.g., 8-16) due to the high sensitivity of ¹H NMR.
-
Set a relaxation delay of 1-2 seconds.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Use a relaxation delay of 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is set to 7.26 ppm. For ¹³C NMR in CDCl₃, the solvent peak is set to 77.16 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Liquid Film):
-
Sample Preparation:
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture from your fingers.
-
Place one or two drops of liquid this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, gently pressing to form a thin, uniform film of the liquid between the plates. Avoid introducing air bubbles.
-
-
Instrument Setup:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Ensure the instrument's sample compartment is closed.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty beam path. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
For a volatile liquid like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is common.
-
If using a direct insertion probe, a small amount of the liquid sample is loaded into a capillary tube which is then inserted into the ion source.
-
The sample is vaporized by heating in the high vacuum of the mass spectrometer.
-
-
Ionization:
-
The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[3]
-
This causes the molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺•).
-
The high energy of the electron beam also causes the molecular ion to fragment into smaller, charged ions.
-
-
Mass Analysis:
-
The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected by an electron multiplier or similar detector.
-
The instrument records the m/z value and the relative abundance of each ion.
-
-
Data Processing:
-
The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
-
Identify the molecular ion peak and the major fragment peaks.
-
Analyze the isotopic patterns, especially for chlorine-containing fragments, to confirm their elemental composition.
-
Visualizations
The following diagrams illustrate the relationships between the analytical techniques and a general workflow for spectral analysis.
References
Solubility of Chloroacetyl Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chloroacetyl chloride (C₂H₂Cl₂O) is a highly reactive bifunctional reagent, pivotal in a multitude of organic syntheses, including the manufacturing of pharmaceuticals and agrochemicals. Its efficacy and reaction kinetics are profoundly influenced by its solubility in the chosen solvent system. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Due to the compound's high reactivity, particularly with protic solvents, quantitative solubility data is sparse in publicly available literature. However, extensive qualitative data indicates miscibility with a wide range of aprotic solvents. This guide summarizes the available qualitative solubility information, outlines a detailed experimental protocol for the safe quantitative determination of its solubility, and provides a logical framework for solvent selection in research and development settings.
Solubility Data
The following table summarizes the qualitative solubility of this compound in various organic solvents based on available chemical literature and safety data sheets.
| Solvent Class | Solvent Name | Qualitative Solubility | Source Citation(s) |
| Ethers | Diethyl Ether | Miscible | [1][2] |
| Ketones | Acetone | Miscible, Soluble | [1][3][4] |
| Aromatic Hydrocarbons | Benzene | Miscible, Soluble | [1][2] |
| Toluene | Soluble | [5] | |
| Chlorinated Hydrocarbons | Carbon Tetrachloride | Miscible | [1][2] |
| Chloroform | Soluble | [3][5] | |
| Dichloromethane | Employed as a reaction solvent | [6] | |
| Polar Aprotic Solvents | Acetonitrile | Employed as a reaction solvent | |
| Carboxylic Acids | Acetic Acid | Employed as a reaction solvent | [7][8] |
| Alcohols | e.g., Methanol, Ethanol | Reacts Violently | [2][9] |
| Water | Reacts Violently | [1][10] |
Experimental Protocol for Solubility Determination
The high reactivity and moisture sensitivity of this compound necessitate a carefully designed experimental protocol to ensure both safety and data accuracy. The following is a proposed method for the quantitative determination of its solubility in an aprotic organic solvent, based on gravimetric analysis of a saturated solution. This protocol should be performed by trained personnel in a controlled laboratory environment.
3.1 Materials and Equipment
-
This compound (≥99% purity)
-
Anhydrous organic solvent of interest
-
Drying agent (e.g., molecular sieves)
-
Inert gas (Nitrogen or Argon)
-
Schlenk line or glove box
-
Temperature-controlled shaker or stir plate
-
Gas-tight syringes and needles
-
Pre-weighed, oven-dried vials with septa
-
Analytical balance (±0.0001 g)
-
Chemical fume hood
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, lab coat.
3.2 Procedure
-
Solvent Preparation: Dry the chosen organic solvent over an appropriate drying agent (e.g., activated 3Å molecular sieves) for at least 24 hours to remove residual water.
-
Inert Atmosphere Setup: All manipulations involving this compound should be performed under an inert atmosphere (nitrogen or argon) using a Schlenk line or in a glove box to prevent hydrolysis from atmospheric moisture. All glassware must be oven-dried and cooled under vacuum or in a desiccator.
-
Preparation of Saturated Solution: a. In the inert atmosphere, add a precisely weighed amount of the anhydrous solvent (e.g., 10.00 g) to a pre-weighed vial. b. Using a gas-tight syringe, add small, known volumes of this compound to the solvent with continuous stirring. c. Continue adding this compound until a persistent second phase (undissolved this compound) is observed. d. Seal the vial tightly with a septum and parafilm.
-
Equilibration: a. Place the vial in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). b. Allow the mixture to equilibrate for a minimum of 24 hours to ensure saturation. The presence of a small amount of undissolved this compound should be visible throughout the equilibration period.
-
Sample Analysis (Gravimetric Method): a. After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solute settle. b. In the inert atmosphere, carefully withdraw a known volume (e.g., 1.00 mL) of the clear, saturated supernatant using a gas-tight syringe. c. Transfer the supernatant to a pre-weighed, oven-dried vial. d. Weigh the vial containing the supernatant to determine the mass of the saturated solution. e. Carefully evaporate the solvent under a gentle stream of inert gas in the fume hood. Due to the volatility of this compound, this step should be performed with caution. An alternative is to carefully react the this compound in the sample with a non-volatile alcohol (e.g., benzyl (B1604629) alcohol) to form a stable ester, followed by removal of the volatile solvent. f. Once the solvent is removed, re-weigh the vial to determine the mass of the dissolved this compound.
-
Calculation of Solubility:
-
Solubility ( g/100 g solvent) = (mass of dissolved this compound / mass of solvent in the aliquot) * 100
-
The mass of the solvent in the aliquot can be calculated by subtracting the mass of the dissolved this compound from the total mass of the saturated solution aliquot.
-
3.3 Safety Precautions
-
This compound is corrosive, toxic, and a lachrymator. Always handle it in a well-ventilated chemical fume hood.[11]
-
Wear appropriate PPE at all times.
-
Ensure all equipment is dry to prevent violent reactions with water.
-
Have an appropriate quenching agent (e.g., a solution of sodium bicarbonate) and spill kit readily available.
Visualizations
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for a reaction involving this compound is a critical step that impacts reaction success, product purity, and safety. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for selecting an appropriate solvent for reactions involving this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental determination of this compound solubility.
Caption: A streamlined experimental workflow for the quantitative determination of this compound solubility.
Conclusion
While precise quantitative solubility data for this compound in organic solvents is scarce, a wealth of qualitative information confirms its high solubility and miscibility in a broad range of aprotic solvents. This makes it a versatile reagent for a variety of synthetic applications. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a framework for safe and accurate determination. The provided workflows for solvent selection and experimental procedure are intended to aid researchers and drug development professionals in the effective and safe utilization of this compound in their work. The high reactivity of this compound, especially towards moisture and protic solvents, remains the most critical consideration in its handling and application.
References
- 1. CAS 75-36-5: Acetyl chloride | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Acetyl chloride | 75-36-5 [chemicalbook.com]
- 5. vandemark.com [vandemark.com]
- 6. CN110938012A - Preparation method of lidocaine - Google Patents [patents.google.com]
- 7. is.muni.cz [is.muni.cz]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. alignchemical.com [alignchemical.com]
- 10. Butyryl chloride - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Chloroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroacetyl chloride (CAC) is a crucial bifunctional reagent in the synthesis of pharmaceuticals and agrochemicals. Its high reactivity, while beneficial for chemical synthesis, also contributes to its thermal instability and potential for hazardous decomposition. This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability and decomposition pathways of this compound. It consolidates information on decomposition products under various conditions, theoretical decomposition mechanisms, and general safety and handling considerations. Notably, this review highlights a significant gap in the publicly available literature regarding quantitative experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are crucial for a complete thermal hazard assessment.
Introduction
This compound (ClCH₂COCl) is a colorless to light yellow liquid characterized by a pungent odor.[1] As a highly reactive acyl chloride, it serves as a versatile building block in organic synthesis.[2] However, its utility is accompanied by significant safety concerns related to its thermal stability. An understanding of its decomposition behavior is paramount for safe handling, storage, and process design in research and industrial settings. This document aims to provide an in-depth technical resource on the thermal stability and decomposition of this compound, summarizing known decomposition products, outlining theoretical decomposition pathways, and providing context on its reactivity.
Thermal Stability and Reactivity
This compound is a combustible liquid that is stable under normal conditions but can become unstable at elevated temperatures and pressures.[3][4] It is highly reactive and poses several thermal hazards.
-
Reaction with Water: this compound reacts violently with water, including moisture in the air, to produce chloroacetic acid and hydrogen chloride gas.[5][6][7] This reaction is exothermic and can lead to a dangerous increase in pressure.[5]
-
Reaction with Other Substances: It is incompatible with strong oxidizing agents, alcohols, bases (including amines), and powdered metals, with reactions potentially generating fire and explosion hazards.[5][6]
-
Thermal Decomposition: Upon heating, this compound decomposes, emitting toxic and corrosive fumes, including hydrogen chloride, carbon oxides, and phosgene, particularly under fire conditions.[3][5][8][9]
Quantitative Thermal Analysis Data
A thorough review of scientific literature reveals a notable absence of publicly available quantitative data from standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound. This data is essential for determining critical safety parameters like the onset temperature of decomposition and the associated heat flow. One study mentions the thermal decomposition of trichloroacetic acid, a related compound, starting between 125 and 170°C.[10] However, direct experimental values for this compound are not provided. The boiling point of this compound is approximately 105-106°C.[11]
Table 1: Summary of Physical and Reactivity Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂H₂Cl₂O | [12] |
| Molecular Weight | 112.94 g/mol | |
| Appearance | Colorless to light yellow liquid with a pungent odor | [1] |
| Boiling Point | 105-106 °C | [11] |
| Melting Point | -22 °C | |
| Density | ~1.42 g/mL at 20-25 °C | |
| Vapor Pressure | 25.3 hPa at 20 °C | [11] |
| Flash Point | 100 °C (closed cup) | [13] |
| Reactivity with Water | Reacts violently to form chloroacetic acid and HCl | [5][6][7] |
| Incompatibilities | Strong oxidizing agents, alcohols, bases, powdered metals | [5][6] |
| Hazardous Decomposition Products | Carbon oxides, hydrogen chloride, phosgene | [3][5][8][9] |
Experimental Protocols for Thermal Analysis
General Handling Precautions for Thermal Analysis of Corrosive Liquids:
-
Fume Hood: All handling and sample preparation must be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Material Compatibility: Ensure all sample pans, instruments, and handling tools are made of materials resistant to this compound and its decomposition products.
-
Inert Atmosphere: TGA and DSC experiments should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric oxygen.
-
Small Sample Size: Use the smallest sample size necessary for accurate measurement to minimize the risk associated with a potential exothermic event.
-
Sealed Crucibles: For DSC analysis, hermetically sealed crucibles are recommended to contain the volatile and corrosive sample and its decomposition products.
Hypothetical Experimental Protocol for TGA of this compound:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Crucible: Platinum or other inert material crucible.
-
Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 50 mL/min).
-
Sample Preparation: In a fume hood, carefully transfer a small amount (e.g., 5-10 mg) of this compound into the TGA crucible.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition range (e.g., 500°C).
-
-
Data Analysis: Analyze the resulting weight loss versus temperature curve to determine the onset of decomposition and the temperatures of maximum weight loss rates.
Thermal Decomposition Pathways
The thermal decomposition of this compound has been investigated through theoretical studies, which propose several potential pathways in the gas phase. These pathways involve unimolecular dissociation and isomerization steps, leading to a variety of products.
A theoretical study has explored eight potential decomposition pathways for this compound.[14] The most favorable pathway is predicted to be the formation of chloroketene (CHClCO) and hydrogen chloride (HCl) due to the lowest energy barrier.[14] Another feasible product is dichlorometane (CH₂Cl₂) and carbon monoxide (CO).[14] Other potential but less favorable products include CH₂Cl₂ + CO, CH₂Cl(O)CCl, CH₂Cl + CO + Cl, CH₂CO + Cl₂, and CH₂ClCO(Cl).[14]
The following diagram illustrates the major proposed unimolecular decomposition pathways of this compound based on theoretical calculations.
Caption: Proposed unimolecular decomposition pathways of this compound.
Experimental Workflows for Product Analysis
Experimental investigation of the thermal decomposition products of this compound typically involves pyrolysis coupled with analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and infrared spectroscopy.
A general workflow for such an analysis is depicted below.
Caption: General experimental workflow for pyrolysis product analysis.
Conclusion
This compound is a thermally sensitive compound that undergoes decomposition to form hazardous products. While theoretical studies have provided valuable insights into potential decomposition pathways, a significant lack of quantitative experimental data on its thermal stability persists. This guide underscores the critical need for experimental studies, such as TGA and DSC, to accurately determine the thermal hazard parameters of this compound. Such data is indispensable for ensuring the safe handling, storage, and utilization of this important chemical intermediate in research and industrial applications. Researchers and drug development professionals are urged to exercise extreme caution and to consider conducting appropriate thermal hazard assessments before using this compound in their processes.
References
- 1. This compound | Occupational Safety and Health Administration [osha.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. This compound [yufenggp.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. ICSC 0845 - this compound [inchem.org]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. This compound for synthesis 79-04-9 [sigmaaldrich.com]
- 12. This compound | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. クロロアセチルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Chloroacetyl Chloride: A Cornerstone Precursor in Modern Organic Synthesis
For Immediate Release
Chloroacetyl chloride, a bifunctional electrophile, stands as a pivotal precursor in a vast array of organic syntheses, underpinning the production of numerous essential pharmaceuticals and agrochemicals. Its inherent reactivity, stemming from two electrophilic centers, allows for the facile construction of complex molecular architectures. This technical guide provides an in-depth exploration of its chemical properties, reactivity, and core applications, offering detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Profile
This compound (ClCH₂COCl) is a colorless to light yellow liquid characterized by a pungent odor.[1][2][3] Its high reactivity necessitates stringent handling and storage protocols. It is corrosive and a lachrymator, reacting vigorously with water and other protic solvents to release hydrochloric acid.[4][5] Therefore, all manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₂Cl₂O | [6] |
| Molecular Weight | 112.94 g/mol | [6][7] |
| Boiling Point | 105-108 °C | [6] |
| Melting Point | -22 °C | [8] |
| Density | 1.418 g/mL at 25 °C | [6] |
| CAS Number | 79-04-9 | [6][7] |
Core Reactivity and Mechanistic Pathways
The synthetic utility of this compound is derived from its two reactive sites: the highly electrophilic acyl chloride and the primary alkyl chloride. This dual reactivity allows for sequential or tandem reactions to build molecular complexity.
Acylation of Nucleophiles
The acyl chloride moiety is a potent acylating agent, readily reacting with a wide range of nucleophiles, including amines, alcohols, phenols, and thiols. These reactions typically proceed via a nucleophilic addition-elimination mechanism.
-
Reaction with Amines: Primary and secondary amines react rapidly with this compound to form α-chloro amides. This reaction is fundamental in the synthesis of many pharmaceuticals, including the local anesthetic lidocaine.[2] The reaction is often carried out in the presence of a base to neutralize the HCl byproduct.
-
Reaction with Alcohols and Phenols: Alcohols and phenols are acylated to produce α-chloro esters.[7][9] The reaction with phenols may require heating or the presence of a base to enhance the nucleophilicity of the hydroxyl group.[10]
-
Reaction with Thiols: Thiols react with this compound to furnish α-chloro thioesters, demonstrating the compound's broad applicability with various nucleophiles.[4]
Friedel-Crafts Acylation
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound acts as an electrophile in Friedel-Crafts acylation reactions with aromatic compounds. This reaction introduces a chloroacetyl group onto the aromatic ring, forming an α-chloro aryl ketone. This is a key step in the synthesis of various pharmaceuticals and agrochemicals. The reaction proceeds through the formation of a resonance-stabilized acylium ion.
Applications in Pharmaceutical and Agrochemical Synthesis
This compound is a versatile building block in the synthesis of a wide range of commercially important molecules.
| Product Class | Example | Intermediate Synthesized with this compound | Application | Reference(s) |
| Pharmaceuticals | Lidocaine | α-Chloro-2,6-dimethylacetanilide | Local Anesthetic | [5] |
| Diazepam | N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | Anxiolytic | [11] | |
| Adrenaline (Epinephrine) | 3,4-Dihydroxyphenacyl chloride | Hormone, Medication | [12] | |
| Venlafaxine | Intermediate via Friedel-Crafts with anisole | Antidepressant | [5] | |
| Agrochemicals | Alachlor | 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide | Herbicide | [13] |
| Metolachlor | 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide | Herbicide | [6] | |
| Butachlor | N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide | Herbicide | [13] |
Detailed Experimental Protocols
Synthesis of α-Chloro-2,6-dimethylacetanilide (Lidocaine Precursor)
This protocol outlines the acylation of 2,6-dimethylaniline (B139824) with this compound.
Materials:
-
2,6-dimethylaniline
-
This compound
-
Glacial acetic acid
-
Sodium acetate (B1210297)
-
Water
-
Round-bottom flask
-
Stirrer
-
Ice bath
-
Büchner funnel
Procedure:
-
In a round-bottom flask, dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution to 10 °C in an ice bath.
-
Slowly add this compound (1.1 eq) to the cooled solution while stirring.
-
After the addition is complete, continue stirring for 30 minutes.
-
Add a solution of sodium acetate in water to precipitate the product.
-
Stir the mixture for an additional hour.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with water.
-
Dry the product to obtain α-chloro-2,6-dimethylacetanilide.
Synthesis of Metolachlor
This protocol describes the acylation of N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)amine.
Materials:
-
N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)amine
-
This compound
-
Toluene
-
Round-bottom flask
-
Stirrer
-
Cooling bath
Procedure:
-
In a round-bottom flask, dissolve N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)amine (1.0 eq) and triethylamine (1.0 eq) in toluene.
-
Cool the mixture to -10 °C.
-
Slowly add a solution of this compound (1.1 eq) in toluene, maintaining the temperature between -10 and 0 °C.
-
After the addition, allow the reaction to proceed for 3 hours at this temperature.
-
Gradually warm the reaction to room temperature and continue stirring for another 3 hours.
-
Monitor the reaction completion by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash, dry, and concentrate under reduced pressure to obtain Metolachlor.[14]
Conclusion
This compound remains an indispensable reagent in organic synthesis, offering a reliable and efficient pathway for the introduction of the chloroacetyl moiety. Its bifunctional nature provides a gateway to a diverse range of molecular structures, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity, coupled with stringent safety protocols, enables chemists to harness its full synthetic potential for the development of novel and important chemical entities.
References
- 1. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. savemyexams.com [savemyexams.com]
- 8. CN102010346A - Synthesis method of S-metolachlor - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. jocpr.com [jocpr.com]
- 12. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]
- 13. The uses of chloroacetyl chloride_Chemicalbook [chemicalbook.com]
- 14. CN104478756A - Synthesis method of (S)-metolachlor - Google Patents [patents.google.com]
The Synthesis of Chloroacetyl Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroacetyl chloride (C₂H₂Cl₂O) is a pivotal bifunctional molecule and a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other specialty chemicals. Its dual reactivity, stemming from the acyl chloride and alkyl chloride functionalities, makes it a versatile building block in organic synthesis. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of this compound synthesis. It details the core synthetic methodologies, complete with experimental protocols and comparative quantitative data. Furthermore, this guide employs visualizations to illustrate the historical progression of synthetic routes and typical experimental workflows, offering a valuable resource for professionals in chemical research and development.
A Historical Overview of this compound Synthesis
While the precise first synthesis of this compound is not definitively documented in readily available literature, its history is intrinsically linked to the development of acyl chloride chemistry in the 19th and early 20th centuries. Early preparations likely stemmed from the reaction of chloroacetic acid with common chlorinating agents of the era. References in early 20th-century journals, such as Comptes Rendus, allude to the synthesis of related compounds and the use of reagents like thionyl chloride for the preparation of acyl chlorides.[1] A 1922 publication in this journal, for instance, describes the production of chloroacetyl glycolyl chloride from glycolic acid and thionyl chloride, indicating that the fundamental chemistry was well-understood.[1] Over the decades, synthetic methodologies have evolved from laboratory-scale preparations to sophisticated industrial processes, driven by the increasing demand for this compound as a key intermediate.
The timeline below illustrates the emergence and refinement of the primary synthetic routes for this compound.
References
theoretical calculations of chloroacetyl chloride reactivity
An In-depth Technical Guide on the Theoretical Calculations of Chloroacetyl Chloride Reactivity
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational approaches used to understand the reactivity of this compound (CAC). This compound is a crucial bifunctional building block in organic synthesis, particularly in the pharmaceutical industry for creating amide linkages in drug candidates.[1][2] Its high reactivity, stemming from the electron-withdrawing properties of both the carbonyl oxygen and the chlorine atoms, makes it a potent acylating agent but also necessitates a thorough understanding of its reaction mechanisms for optimal and safe use.[3]
Theoretical calculations, primarily using Density Functional Theory (DFT) and other molecular orbital theories, have become indispensable for elucidating the intricate details of its reaction pathways, transition states, and the influence of solvents. This guide summarizes key findings from computational studies, details the methodologies employed, and presents quantitative data to offer a deeper insight into the electrophilic nature of this compound.
Theoretical Models and Computational Methodologies
The reactivity of this compound is predominantly investigated through quantum chemical calculations. These methods allow for the exploration of potential energy surfaces, the identification of transition states, and the calculation of activation energies, providing a microscopic view of reaction dynamics.
Key Computational Methods
A variety of computational methods have been applied to study this compound, each offering a different balance of accuracy and computational cost.
-
Density Functional Theory (DFT): This is the most common approach for studying the reactivity of molecules like this compound. Functionals such as B3LYP and BMK are frequently used in conjunction with basis sets like 6-31G(d) or 6-311+G(d,p) to model reaction mechanisms.[4][5][6] DFT is effective for locating transition states and calculating reaction energy barriers.
-
Ab initio Molecular Orbital Theory: Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Coupled Cluster, CCSD) provide high accuracy, especially for calculating gas-phase stabilities of ions and reaction intermediates.[4][6] The BMC-CCSD//BMK/6-311+G(d, p) level of theory, for instance, has been used to investigate complex decomposition pathways.[4]
-
Solvation Models: To simulate reactions in solution, continuum solvation models like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) are often employed.[5] These models account for the electrostatic effects of the solvent, which can significantly influence reaction barriers and mechanisms.
General Computational Workflow
The theoretical investigation of a reaction involving this compound typically follows a structured workflow. This process involves geometry optimization of reactants, locating the transition state, and confirming the reaction path.
Caption: General workflow for computational analysis of a chemical reaction.
Reaction Mechanisms and Reactivity
Theoretical calculations have provided detailed insights into several key reactions of this compound, including hydrolysis, alcoholysis, aminolysis, and decomposition.
Hydrolysis
The reaction of acyl chlorides with water is a fundamental process. Computational studies on this compound hydrolysis reveal a concerted, one-step SN2 mechanism.[5] This contrasts with a stepwise addition-elimination pathway. In this mechanism, a water molecule attacks the electrophilic carbonyl carbon, while solvent molecules act as catalysts by functioning as a general base and a general acid. The transition state (TS) possesses a distorted tetrahedral geometry. DFT computations have shown that the TS for this compound hydrolysis is tighter and less polar than that of acetyl chloride.[5]
Caption: The concerted SN2 mechanism for this compound hydrolysis.
Solvolysis and Reactions with Alcohols
The mechanism of solvolysis (reaction with a solvent) can shift depending on the solvent system. Studies on the solvolysis of this compound in ethanol/water and methanol (B129727)/water mixtures indicate a third-order mechanism where one solvent molecule acts as a nucleophile and another as a general base, consistent with an addition-elimination pathway.[6] However, for other acyl chlorides, a change to an SN2/SN1 ionization channel is observed in more ionizing solvents.[6]
Kinetic studies of the reaction with methanol in acetonitrile (B52724) found a rate expression consistent with both second and third-order kinetics, suggesting a dominant addition-intermediate mechanism.[7] The reactivity order was found to be CH₃COCl < CH₂ClCOCl, which supports this mechanism over an ionic one.[7]
Reactions with Amines (Aminolysis)
The reaction of this compound with primary and secondary amines is a cornerstone for synthesizing chloroacetamides, which are prevalent in medicinal chemistry.[1][8] This reaction proceeds via a classic nucleophilic addition-elimination mechanism. The amine's lone pair of electrons attacks the highly electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as the leaving group. A base, such as triethylamine (B128534) (TEA), DBU, or even a second equivalent of the reacting amine, is typically used to neutralize the HCl byproduct.[9][10]
Caption: Nucleophilic addition-elimination mechanism for aminolysis.
Thermal Decomposition
In the absence of a nucleophile, this compound can undergo thermal decomposition. A theoretical study at the BMC-CCSD//BMK/6-311+G(d,p) level identified eight potential decomposition pathways.[4] The most favorable pathway involves the rupture of C-H and C-Cl bonds to form chloroketene (CHClCO) and HCl, due to having the fewest steps and the lowest energy barrier.[4][11] Another feasible product is dichloromehane (CH₂Cl₂) and carbon monoxide (CO).[4]
Quantitative Data from Theoretical Calculations
Quantitative data derived from computational studies are essential for comparing reaction pathways and understanding substituent effects. The following tables summarize key energetic data from the literature.
| Reaction / Process | Computational Method | Solvent | Activation Barrier (ΔG‡) / Energy | Reference |
| Decomposition to CHClCO + HCl | BMC-CCSD//BMK/6-311+G(d,p) | Gas | Lowest barrier height | [4] |
| Decomposition to CH₂Cl₂ + CO | BMC-CCSD//BMK/6-311+G(d,p) | Gas | Second lowest barrier height | [4] |
| Hydrolysis (vs. Acetyl Chloride) | DFT (unspecified) | Water | Tighter, less polar TS | [5] |
| Solvolysis (Methanolysis) | Kinetic Study | MeCN | Rate: CH₃COCl < CH₂ClCOCl | [7] |
| Solvolysis (Phenolysis) | Kinetic Study | MeCN | Rate: CH₃COCl > CH₂ClCOCl | [7] |
Experimental Protocols and Validation
Theoretical predictions of reactivity are validated and complemented by experimental studies. Methodologies for synthesizing compounds using this compound and for analyzing its purity are critical for practical applications.
Experimental Protocol: Synthesis of N-aryl Amides
A facile, one-pot synthesis of amides from aromatic amines and this compound has been developed using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base.[10][12]
Methodology:
-
Aniline (or a substituted aryl amine, 6 mmol) is dissolved in tetrahydrofuran (B95107) (THF, 5 ml).
-
DBU (1.2 mmol) is added to the solution.
-
The reaction mixture is cooled in an ice-salt bath and stirred mechanically for 15 minutes.
-
This compound (6.1 mmol) is added dropwise, ensuring the temperature remains below 5°C.
-
The mixture is then stirred at room temperature for 3-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into cold water to precipitate the product.
-
The solid product is filtered, washed with water, dried, and recrystallized from ethanol.[10]
This method consistently produces high yields (75-95%) of the desired N-aryl chloroacetamide.[10]
Analytical Protocol: Quantification by GC-FID
Due to its high reactivity and potential genotoxicity, accurately quantifying residual this compound in pharmaceutical substances is crucial. An indirect Gas Chromatography with Flame Ionization Detection (GC-FID) method has been developed for this purpose.[4][13]
Methodology:
-
Derivatization: this compound is converted into the more stable and less reactive methyl 2-chloroacetate (MCA) by reaction with methanol.
-
Sample Preparation: A known quantity of the drug substance is dissolved in a suitable solvent, and the derivatization agent is added.
-
GC-FID Analysis: The derivatized sample is injected into a GC-FID system equipped with a DB wax column.
-
Quantification: The amount of MCA is quantified against a standard curve. This amount is then used to back-calculate the original concentration of this compound in the sample.
This validated method demonstrates excellent linearity (correlation coefficient of 0.9998) and low limits of detection (0.19 ppm) and quantification (0.38 ppm).[4]
Conclusion
Theoretical calculations have proven to be a powerful tool for dissecting the reactivity of this compound. DFT and ab initio methods have elucidated complex reaction mechanisms, from concerted SN2 hydrolysis to multi-pathway thermal decompositions. These computational insights, when combined with robust experimental validation and analytical protocols, provide a comprehensive understanding essential for researchers in synthetic chemistry and drug development. The continued application of these theoretical approaches will undoubtedly aid in the design of safer, more efficient synthetic routes and in the stringent quality control of pharmaceuticals derived from this versatile reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
Chloroacetyl Chloride: A Comprehensive Toxicological Profile for Researchers
For Immediate Release
This in-depth technical guide provides a comprehensive toxicological profile of chloroacetyl chloride (CAS No. 79-04-9), a critical intermediate in the chemical and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals who handle or may be exposed to this highly reactive compound. Due to its hazardous nature, a thorough understanding of its toxicological properties is paramount for ensuring laboratory safety and proper handling.
Executive Summary
This compound is a colorless to light yellow liquid with a pungent odor.[1] It is classified as a corrosive and toxic substance, posing significant health risks upon exposure through inhalation, dermal contact, or ingestion.[2][3][4] Its toxicity is primarily attributed to its rapid hydrolysis in the presence of water or moisture to form hydrochloric acid and chloroacetic acid, both of which are highly corrosive to biological tissues.[4][5] This guide summarizes the available quantitative toxicity data, outlines the standard experimental protocols for assessing its toxicity, and provides a visual representation of its primary toxic mechanism.
Quantitative Toxicological Data
The following tables summarize the acute toxicity data for this compound. These values are critical for understanding the potential lethal dose and concentration and for implementing appropriate safety precautions.
| Acute Oral Toxicity | |
| Test Species | LD50 (mg/kg) |
| Rat | 200 - 208[3][6] |
| Mouse | 220[6][7] |
| Category | Toxic if swallowed[3][7] |
| Acute Dermal Toxicity | |
| Test Species | LD50 (mg/kg) |
| Rat | 662[3][6][7][8] |
| Rabbit | 316 - 501[3] |
| Category | Toxic in contact with skin[3][7] |
| Acute Inhalation Toxicity | |
| Test Species | LC50 |
| Rat | 3.05 mg/L (1 h)[3] |
| Rat | 660 ppm (1 h)[3][7] |
| Rat | 4.69 mg/L (4 h)[3] |
| Mouse | 1300 ppm (2 h)[6] |
| Category | Toxic if inhaled[3][7] |
Irritation and Corrosion
This compound is a potent corrosive agent to the skin, eyes, and respiratory tract.[2][4]
-
Skin: It causes severe skin burns and is classified as corrosive.[3][9]
-
Eyes: It can cause serious eye damage, including potential blindness.[2][10]
-
Respiratory System: Inhalation can lead to severe irritation of the nose, throat, and lungs, potentially causing coughing, shortness of breath, and in severe cases, pulmonary edema, which is a medical emergency.[2][11]
Other Toxicological Endpoints
-
Sensitization: There is no available data to classify this compound as a respiratory or skin sensitizer.[3]
-
Genotoxicity: Data on the genotoxicity of this compound is limited.[3]
-
Carcinogenicity: this compound has not been adequately tested for its carcinogenic potential.[2][6]
-
Reproductive Toxicity: There is no available data on the reproductive toxicity of this compound.[2]
-
Specific Target Organ Toxicity (STOT):
Mechanism of Toxicity
The primary mechanism of this compound's toxicity is its rapid reaction with water. This hydrolysis reaction produces hydrochloric acid (HCl) and chloroacetic acid, both of which are highly corrosive and irritating to biological tissues.[4][5]
Experimental Protocols
The toxicological data for this compound are primarily derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test provides information on the health hazards likely to arise from dermal exposure to a substance.
-
Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit.[2][12] Untreated skin serves as a control. The degree of irritation or corrosion is evaluated at specific intervals.[12]
-
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are used.
-
Dose and Application: 0.5 mL of the liquid test substance is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch.[2]
-
Exposure Duration: The standard exposure period is 4 hours.[2]
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.[12]
-
Scoring: The severity of skin reactions is graded based on a standardized scoring system.
-
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or corrosion.
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, usually an albino rabbit.[4][11] The untreated eye serves as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[4]
-
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are used.
-
Anesthesia: Topical anesthetics and systemic analgesics are recommended to minimize pain and distress.[4]
-
Dose and Application: A single dose (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye.[13]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[11] The observation period can be extended to 21 days to assess reversibility.[14]
-
Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored using a standardized system.
-
Acute Inhalation Toxicity (Based on OECD Guideline 403)
This test provides information on the health hazards from short-term inhalation exposure to a substance.
-
Principle: Animals are exposed to the test substance for a defined period, and the concentration that is lethal to 50% of the test animals (LC50) is determined.[15][16]
-
Methodology:
-
Animal Model: The preferred species is the rat.[17]
-
Exposure: Animals are exposed to the test substance as a vapor in an inhalation chamber, typically for 4 hours.[15][16] Both whole-body and nose-only exposure systems can be used.
-
Concentrations: A range of concentrations is tested to determine the LC50.
-
Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.[15] Body weight is monitored, and a gross necropsy is performed at the end of the study.[16]
-
Occupational Exposure Limits
To protect workers from the harmful effects of this compound, several organizations have established occupational exposure limits.
| Organization | Limit | Value |
| NIOSH | REL (10-hr TWA) | 0.05 ppm[2] |
| ACGIH | TLV (8-hr TWA) | 0.05 ppm[2] |
| ACGIH | STEL | 0.15 ppm[2] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
Conclusion for Researchers
This compound is a highly toxic and corrosive chemical that requires stringent safety protocols in a research setting. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat, must be worn.[17] Emergency eyewash stations and safety showers should be readily accessible. Given the lack of data on its chronic effects, including carcinogenicity and reproductive toxicity, exposure should be minimized. Researchers must be familiar with the material safety data sheet (MSDS) before handling this compound. In case of any exposure, immediate medical attention is crucial.
References
- 1. files.chemicalwatch.com [files.chemicalwatch.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Frontiers | Case report: Occupational poisoning incident from a leak of this compound in Jinan, Shandong, China [frontiersin.org]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. This compound | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. Acute toxicity study for inhalation | PPTX [slideshare.net]
- 10. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 11. oecd.org [oecd.org]
- 12. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. nucro-technics.com [nucro-technics.com]
- 15. eurolab.net [eurolab.net]
- 16. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 17. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
chloroacetyl chloride CAS number and molecular formula
An In-depth Technical Guide to Chloroacetyl Chloride
Introduction
This compound (CAC) is a bifunctional organic compound with the chemical formula C₂H₂Cl₂O.[1] As a chlorinated acyl chloride, it is a highly reactive chemical intermediate widely employed in organic synthesis.[1][2][3] Its utility stems from its two reactive sites: the acyl chloride group and the alkyl chloride group, making it a valuable building block for a diverse range of chemical products.[1][4] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, applications in research and drug development, reactivity, and safety protocols, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid known for its strong, pungent, and irritating odor.[5][6] It is a dense liquid that reacts with water and is miscible with many organic solvents.[5][6] The key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 79-04-9[1][5][7] |
| Molecular Formula | C₂H₂Cl₂O[1][5][7][8] |
| Molecular Weight | 112.94 g/mol [1][7] |
| Appearance | Colorless to light yellow liquid[1][5][6] |
| Density | 1.418 g/mL at 25 °C |
| Melting Point | -22 °C (-8 °F; 251 K)[1][5] |
| Boiling Point | 105-106 °C (221-223 °F; 378-379 K)[1][5] |
| Vapor Pressure | 19 mmHg at 20 °C[1][5] |
| Solubility | Reacts with water;[1][6][9] Miscible with ether, acetone, benzene, and carbon tetrachloride.[5][6] |
| Refractive Index | n20/D 1.453[5] |
Synthesis of this compound
This compound can be synthesized through various methods. Industrially, it is often produced by the carbonylation of methylene (B1212753) chloride or the oxidation of vinylidene chloride.[1] Common laboratory and industrial preparations involve the reaction of chloroacetic acid with a chlorinating agent.
Common Synthesis Routes:
-
From Chloroacetic Acid: The most frequent methods involve treating chloroacetic acid with reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosgene (B1210022) (COCl₂).[1][10]
-
From Acetyl Chloride: It can also be prepared by the chlorination of acetyl chloride.[10]
-
From Ketene (B1206846): The addition of chlorine (Cl₂) to ketene is another synthesis pathway.[1]
Below is a generalized workflow for the synthesis of this compound from chloroacetic acid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 79-04-9: this compound | CymitQuimica [cymitquimica.com]
- 3. srdrugs.in [srdrugs.in]
- 4. This compound: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 5. This compound | 79-04-9 [chemicalbook.com]
- 6. This compound | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS 79-04-9 [yufenggp.com]
- 8. This compound - ACGIH [acgih.org]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Chloroacetyl Chloride in Friedel-Crafts Acylation of Arenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the application of chloroacetyl chloride in the Friedel-Crafts acylation of arenes, a cornerstone reaction in organic synthesis. This compound serves as a versatile bifunctional reagent, enabling the introduction of a reactive chloroacetyl group onto an aromatic ring. This functional group is a valuable synthon for the subsequent elaboration into a wide array of chemical structures, particularly in the synthesis of pharmaceuticals and other fine chemicals. These notes detail the reaction mechanism, experimental protocols for various aromatic substrates, quantitative data on reaction yields, and the utility of this reaction in drug development.
Introduction
The Friedel-Crafts acylation is a powerful method for the formation of carbon-carbon bonds to an aromatic ring, proceeding via an electrophilic aromatic substitution mechanism.[1][2] The use of this compound as the acylating agent is of particular significance due to the dual reactivity of the resulting α-chloro ketone. The acyl chloride functionality reacts in the presence of a Lewis acid catalyst to form a reactive acylium ion, which then attacks the electron-rich arene.[2][3] The chloro-substituted methyl group provides a handle for subsequent nucleophilic substitution reactions, making the products valuable intermediates in multi-step syntheses.[1]
This reaction offers a significant advantage over Friedel-Crafts alkylation as the deactivating effect of the acyl group on the aromatic ring prevents polysubstitution, leading to cleaner reactions and higher yields of the monoacylated product.[1] Chloroacetylated arenes are key intermediates in the synthesis of a variety of pharmaceuticals, including cardiovascular and anti-inflammatory drugs.[4]
Reaction Mechanism and Catalyst Selection
The Friedel-Crafts acylation with this compound is typically catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).[2][3] The reaction proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the carbonyl oxygen of this compound, followed by the departure of the chloride to form a resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex.
-
Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
Caption: General mechanism of Friedel-Crafts acylation with this compound.
While aluminum chloride is a highly effective catalyst, its use can be complicated by its moisture sensitivity and the formation of stable complexes with the ketone product, often necessitating more than stoichiometric amounts.[5] Research has explored alternative, more environmentally benign catalysts. Iron-modified montmorillonite (B579905) K10 clay has shown promise, offering good yields and selectivity. The choice of catalyst can influence reaction conditions and yields, as summarized in the table below.
Quantitative Data Summary
The efficiency of the Friedel-Crafts chloroacetylation is influenced by the nature of the arene, the catalyst, and the reaction conditions. The following tables summarize representative yields for the chloroacetylation of various arenes.
Table 1: Chloroacetylation of Various Arenes with this compound and AlCl₃
| Arene | Product | Yield (%) | Reference |
| Benzene | 2-Chloro-1-phenylethanone (Phenacyl chloride) | High | [6] |
| Toluene (B28343) | 2-Chloro-1-(p-tolyl)ethanone | Good | [7] |
| Anisole (B1667542) | 2-Chloro-1-(4-methoxyphenyl)ethanone | 85.7 | [8] |
| Chlorobenzene | 1,8-Bis(4-chlorophenyl)octane-1,8-dione* | Good | [9] |
| Mesitylene (B46885) | 2-Chloro-1-(2,4,6-trimethylphenyl)ethanone | 95 |
*Note: This product is from the reaction with suberoyl chloride, demonstrating the reactivity of chlorobenzene.
Table 2: Catalyst Comparison for the Chloroacetylation of Mesitylene
| Catalyst | Yield (%) |
| K10-Fe-A | 95 |
| K10 | Moderate |
| K10-Zr-O | Low |
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific arene and available laboratory equipment.
Protocol 1: General Procedure for the Chloroacetylation of an Arene using Aluminum Chloride
This procedure is adapted from protocols for the acylation of toluene and other arenes.[3][7]
Materials:
-
Anhydrous arene (e.g., toluene) (0.025 mol)
-
This compound (0.0275 mol)
-
Anhydrous aluminum chloride (AlCl₃) (0.0275 mol)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser protected by a drying tube. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the round-bottom flask, add anhydrous aluminum chloride (0.0275 mol) followed by anhydrous dichloromethane (e.g., 8 mL). Cool the suspension to 0 °C in an ice bath with stirring.
-
Addition of this compound: In the addition funnel, prepare a solution of this compound (0.0275 mol) in anhydrous dichloromethane (e.g., 5 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature below 5 °C.
-
Addition of Arene: Once the addition of this compound is complete, add a solution of the arene (0.025 mol) in anhydrous dichloromethane (e.g., 5 mL) to the addition funnel and add it dropwise to the reaction mixture. The rate of addition should be controlled to prevent excessive boiling.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (e.g., 25 g) and concentrated HCl (e.g., 15 mL) with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Caption: General experimental workflow for Friedel-Crafts chloroacetylation.
Protocol 2: Chloroacetylation of Mesitylene using Fe-modified Montmorillonite K10[3]
Materials:
-
Mesitylene (5 mmol)
-
This compound (10 mmol)
-
Fe-modified montmorillonite K10 catalyst (0.1 g)
-
Ethylene (B1197577) dichloride (EDC) (3 mL)
Equipment:
-
Round-bottom flask (25 mL)
-
Reflux condenser with a CaCl₂ guard tube
-
Magnetic stirrer and stir bar
-
Thermostatic oil bath
Procedure:
-
Catalyst Activation: Heat the Fe-modified montmorillonite K10 catalyst (0.1 g) at 120 °C overnight in the reaction flask open to the air.
-
Reaction Mixture: To the flask containing the activated catalyst, add mesitylene (5 mmol), this compound (10 mmol), and ethylene dichloride (3 mL).
-
Reaction: Heat the mixture at reflux in a thermostatic oil bath. Monitor the reaction progress by GC analysis.
-
Work-up: After the reaction is complete, cool the mixture and filter to remove the catalyst. The filtrate can be further purified as described in Protocol 1.
Applications in Drug Development
The chloroacetylated arenes are versatile intermediates in the synthesis of numerous pharmaceutical compounds. The chloro group can be readily displaced by various nucleophiles to build more complex molecular architectures.
-
Venlafaxine (B1195380): The synthesis of the antidepressant venlafaxine involves the Friedel-Crafts acylation of anisole with this compound.[6]
-
Merochlorin A: The synthesis of this natural product with potential biological activity involves a Friedel-Crafts reaction with this compound.[4]
-
Anti-inflammatory Agents: this compound is used in the synthesis of thienopyrimidine derivatives which have shown anti-inflammatory properties.[10]
-
Cardiovascular Drugs: Chloroacetyl derivatives are used as intermediates in the synthesis of thiazepines, which act as coronary blood vessel dilators.
-
Epinephrine (B1671497): this compound is a precursor in the industrial production of epinephrine (adrenaline).[11]
References
- 1. This compound: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. condor.depaul.edu [condor.depaul.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The uses of chloroacetyl chloride_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: Reaction of Chloroacetyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of chloroacetyl chloride with primary amines is a fundamental and widely utilized transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This reaction, a type of nucleophilic acyl substitution, efficiently forms a stable N-(2-chloroacetyl) amide linkage. This compound is a bifunctional reagent; the highly reactive acyl chloride allows for amide bond formation, while the α-chloro group serves as a versatile handle for subsequent nucleophilic substitutions, enabling the construction of more complex molecular architectures.[1][2] This reactivity profile makes it an invaluable tool for introducing reactive moieties, forming linkers, and synthesizing a diverse array of bioactive molecules.[3]
These application notes provide a detailed overview of the reaction mechanism, experimental protocols under various conditions, and quantitative data to guide researchers in successfully employing this reaction in their synthetic endeavors.
Reaction Mechanism
The reaction between a primary amine and this compound proceeds via a nucleophilic addition-elimination mechanism.[4]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This initial attack results in the formation of a tetrahedral intermediate.[4]
-
Elimination of Chloride: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the elimination of a chloride ion as a leaving group.[4]
-
Deprotonation: The resulting protonated amide is then deprotonated, typically by another molecule of the primary amine or an added base, to yield the final N-(2-chloroacetyl) amide product and a protonated amine salt.[4]
This mechanism is applicable to a wide range of primary amines, including aliphatic and aromatic amines.[4]
Diagram of the Reaction Mechanism:
Caption: Nucleophilic addition-elimination mechanism.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the reaction conditions and yields for the N-chloroacetylation of various primary amines.
Table 1: N-Acylation of Anilines and Amines in Phosphate (B84403) Buffer [1][5]
| Entry | Amine | Product | Time (min) | Yield (%) |
| 1 | Aniline | N-Phenyl-2-chloroacetamide | 15 | 92 |
| 2 | 4-Methylaniline | 2-Chloro-N-(p-tolyl)acetamide | 15 | 94 |
| 3 | 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)acetamide | 15 | 95 |
| 4 | 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)acetamide | 20 | 90 |
| 5 | Benzylamine | N-Benzyl-2-chloroacetamide | 15 | 90 |
Table 2: N-Acylation of Aryl Amines using DBU in an Organic Solvent [6]
| Entry | Amine | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | THF | 3 | 95 |
| 2 | 2-Aminobenzothiazole | THF | 4 | 85 |
| 3 | 2-Amino-4-phenylthiazole | THF | 5 | 80 |
Experimental Protocols
Protocol 1: N-Acylation in Aqueous Phosphate Buffer (Green Chemistry Approach)
This protocol describes a rapid and environmentally friendly method for the N-acylation of anilines and other amines in an aqueous phosphate buffer.[1][5] This method avoids the use of hazardous organic solvents and provides high yields in a short reaction time.[5]
Materials:
-
Primary amine (e.g., Aniline) (1.0 mmol)
-
This compound (1.1 mmol)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Dissolve the primary amine (1.0 mmol) in 10 mL of phosphate buffer (0.1 M, pH 7.4) in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the solution at room temperature.
-
Add this compound (1.1 mmol) dropwise to the stirring solution using a dropping funnel over a period of 5 minutes.
-
Continue to stir the reaction mixture at room temperature for 15-20 minutes.
-
Upon completion of the reaction, the solid product will precipitate out of the solution.
-
Collect the product by vacuum filtration.
-
Wash the solid product with cold water to remove any remaining salts.
-
Dry the product in a desiccator or vacuum oven.
Protocol 2: N-Acylation in an Organic Solvent with a Non-Nucleophilic Base
This protocol is suitable for aryl amines and utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in an organic solvent.[6][7]
Materials:
-
Substituted aryl amine (6.0 mmol)
-
This compound (6.1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
50 mL Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
Procedure:
-
Dissolve the substituted aryl amine (6.0 mmol) in 5 mL of anhydrous THF in a 50 mL round-bottom flask.
-
Add DBU (1.2 mmol) to the solution.
-
Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.
-
Add this compound (6.1 mmol) dropwise from a dropping funnel at a rate that maintains the internal temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
The product will precipitate out of the solution. Collect the precipitate by filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Experimental Workflow Diagram:
Caption: General experimental workflow for N-chloroacetylation.
Applications in Drug Development
The N-(2-chloroacetyl) group is a valuable pharmacophore and a key intermediate in the synthesis of numerous pharmaceuticals. The presence of the reactive C-Cl bond allows for further functionalization through nucleophilic substitution, enabling the attachment of various moieties to a parent molecule.[3]
-
Linker Chemistry: Chloroacetylated amines are frequently used to create linkers for conjugating different molecular entities, such as in the development of antibody-drug conjugates (ADCs) or targeted drug delivery systems.[3]
-
Synthesis of Bioactive Molecules: This reaction is a key step in the synthesis of a wide range of biologically active compounds, including anti-cancer agents, herbicides, and other pharmaceuticals.[3][8] For example, it is a crucial step in the synthesis of the local anesthetic lidocaine.[2]
-
Prodrug Synthesis: The N-(2-chloroacetyl) group can be incorporated into prodrug design, where the lability of the C-Cl bond can be exploited for controlled drug release.[3]
Safety Precautions
This compound is a corrosive and lachrymatory substance that reacts violently with water.[9][10] It is also toxic by inhalation.[9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions should be carried out under anhydrous conditions unless an aqueous protocol is intentionally being followed. Care should be taken to avoid contact with skin and eyes and to prevent inhalation of vapors. In case of fire, do not use water as it will react with this compound to produce toxic hydrogen chloride gas.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. The uses of chloroacetyl chloride_Chemicalbook [chemicalbook.com]
- 3. This compound: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tandfonline.com [tandfonline.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for N-Terminal Modification of Peptides with Chloroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal modification of peptides with chloroacetyl chloride is a robust and versatile strategy in chemical biology and drug development. This technique introduces a reactive chloroacetyl group onto the free amine of the peptide's N-terminus, providing a powerful tool for site-specific conjugation, peptide cyclization, and the synthesis of complex peptide architectures. The electrophilic nature of the chloroacetyl group allows for specific and efficient reaction with nucleophiles, most notably the thiol group of cysteine residues, to form a stable thioether bond. This modification is instrumental in enhancing peptide stability, modulating bioavailability, and creating novel therapeutic candidates such as peptide-drug conjugates (PDCs) and macrocyclic peptides with constrained conformations.[1][2][3]
This document provides detailed application notes, experimental protocols, and data for the N-terminal chloroacetylation of peptides.
Key Applications
-
Peptide Cyclization: The introduction of an N-terminal chloroacetyl group enables intramolecular "head-to-side-chain" cyclization with a cysteine residue within the peptide sequence.[4] This conformational constraint can lead to increased receptor binding affinity, enhanced stability against proteolysis, and improved pharmacokinetic properties.[5]
-
Bioconjugation: Chloroacetylated peptides can be readily conjugated to various molecules containing a free thiol group, such as proteins, fluorescent probes, or cytotoxic drugs for the development of PDCs.[2]
-
Synthesis of Bicyclic Peptides: The selective reactivity of the chloroacetyl group can be exploited to create more complex structures like bicyclic peptides by reacting with multiple cysteine residues under specific conditions.[6]
-
Activity-Based Protein Profiling: As a reactive electrophilic handle, the chloroacetyl group can be used to covalently label the active site of enzymes, aiding in target identification and validation.[3]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and application of N-terminal chloroacetylated peptides, as well as a specific example of its use in modulating a signaling pathway.
Figure 1: General experimental workflow for the synthesis and application of N-terminal chloroacetylated peptides.
Figure 2: Allosteric inhibition of the NNMT signaling pathway by a macrocyclic peptide derived from N-terminal chloroacetylation.
Quantitative Data Summary
The efficiency of N-terminal chloroacetylation and subsequent reactions is dependent on the specific peptide sequence and reaction conditions. The following tables provide a summary of typical reaction conditions.
Table 1: On-Resin N-Terminal Chloroacetylation of Peptides
| Parameter | Reagent/Condition | Equivalents (relative to resin loading) | Reaction Time | Temperature | Notes |
| Acylating Agent | This compound | 2 - 5 eq. | 1 - 2 hours | Room Temp. | Chloroacetic anhydride (B1165640) can also be used.[1][7] |
| Base | N,N-Diisopropylethylamine (DIPEA) | 4 - 10 eq. | 1 - 2 hours | Room Temp. | A non-nucleophilic base is crucial to prevent side reactions.[1][7] |
| Solvent | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | - | 1 - 2 hours | Room Temp. | DCM is commonly preferred for this step.[1] |
Table 2: On-Resin Intramolecular Cyclization of N-Chloroacetyl Peptides with Cysteine
| Parameter | Reagent/Condition | Equivalents (relative to resin loading) | Reaction Time | Temperature | Notes |
| Base | N,N-Diisopropylethylamine (DIPEA) | 4 - 5 eq. | 2 - 24 hours | Room Temp. | A slight basic pH facilitates the nucleophilic attack of the cysteine thiol.[4] |
| Solvent | N,N-Dimethylformamide (DMF) | - | 2 - 24 hours | Room Temp. | The solvent should swell the resin to ensure reaction accessibility.[4] |
Experimental Protocols
Protocol 1: On-Resin N-Terminal Chloroacetylation of a Peptide
This protocol describes the chloroacetylation of a peptide that has been synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-bound resin (with the N-terminal Fmoc group removed)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel for solid-phase synthesis
-
Shaker or vortexer
Procedure:
-
Resin Preparation:
-
Swell the peptide-bound resin in DMF for at least 30 minutes.
-
If the N-terminal Fmoc group is present, treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete deprotection.[1]
-
Wash the resin thoroughly with DMF (3 x) and then with DCM (3 x) to remove residual piperidine.[1]
-
-
Chloroacetylation Reaction:
-
In a separate vial, prepare the chloroacetylation solution by dissolving this compound (2-5 equivalents relative to the resin loading) and DIPEA (4-10 equivalents) in DCM.[7]
-
Add the chloroacetylation solution to the washed and drained resin in the reaction vessel.
-
Shake the reaction vessel at room temperature for 1-2 hours.[1]
-
-
Washing and Confirmation:
-
After the reaction is complete, drain the reaction solution.
-
Wash the resin extensively with DCM (3 x) and DMF (3 x) to remove excess reagents and byproducts.[1]
-
(Optional) Perform a Kaiser test to confirm the complete acylation of the N-terminal amine. A negative result (yellow beads) indicates a successful reaction.[1]
-
-
Drying:
-
Wash the resin with DCM (3 x) and dry the chloroacetylated peptide-resin under vacuum. The resin is now ready for cleavage or on-resin cyclization.[1]
-
Protocol 2: Intramolecular On-Resin Cyclization with a Cysteine Residue
This protocol is for the cyclization of an N-terminally chloroacetylated peptide with a cysteine residue within the sequence.
Materials:
-
N-terminally chloroacetylated peptide-resin (from Protocol 1)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel for solid-phase synthesis
-
Shaker or vortexer
Procedure:
-
Resin Preparation:
-
Swell the N-terminally chloroacetylated peptide-resin in DMF for at least 30 minutes.[4]
-
-
Cyclization Reaction:
-
Add a solution of DIPEA (4-5 equivalents) in DMF to the resin. This creates a slightly basic environment to facilitate the nucleophilic attack of the cysteine thiol on the chloroacetyl group.[4]
-
Allow the reaction to proceed at room temperature with gentle shaking for 2-24 hours. The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing by LC-MS.[4]
-
-
Washing:
-
Once the cyclization is complete, wash the resin thoroughly with DMF (3 x) and then DCM (3 x).[4]
-
-
Cleavage and Deprotection:
-
The cyclized peptide can now be cleaved from the resin and the side-chain protecting groups removed using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether.[1]
-
-
Purification:
-
Purify the crude cyclic peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Protocol 3: Conjugation of a Chloroacetylated Peptide to a Cysteine-Containing Molecule
This protocol describes the reaction of a purified N-terminally chloroacetylated peptide with a cysteine-containing molecule in solution.
Materials:
-
Purified N-terminally chloroacetylated peptide
-
Purified cysteine-containing molecule (e.g., protein, peptide, small molecule)
-
Reaction buffer (e.g., phosphate (B84403) or bicarbonate buffer, pH 7.5-8.5)
-
Quenching reagent (e.g., Dithiothreitol (DTT) or β-mercaptoethanol)
-
RP-HPLC for purification and analysis
-
Mass spectrometer for analysis
Procedure:
-
Reaction Setup:
-
Dissolve the chloroacetylated peptide and the cysteine-containing molecule in the reaction buffer. A typical starting concentration is 1-5 mg/mL.[1]
-
For a 1:1 stoichiometric reaction, use equimolar amounts of the reactants. An excess of one reactant can be used to drive the reaction to completion.[1]
-
-
Conjugation Reaction:
-
Combine the solutions of the two reactants in a reaction vessel.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to several hours.[1]
-
Monitor the reaction progress by HPLC-MS to observe the formation of the product and consumption of the starting materials.
-
-
Quenching (Optional):
-
If necessary, the reaction can be quenched by adding a small amount of a thiol-containing reagent like DTT or β-mercaptoethanol to react with any remaining chloroacetyl groups.[1]
-
-
Purification:
-
Purify the resulting conjugate using RP-HPLC.
-
Analyze the purified product by mass spectrometry to confirm the correct mass of the conjugate.
-
Conclusion
The N-terminal modification of peptides with this compound is a highly effective and widely applicable technique. The protocols provided herein offer a foundation for researchers to implement this chemistry in their own projects. The ability to create cyclic peptides and peptide conjugates with high precision opens up numerous avenues for the development of novel therapeutics and research tools. Careful optimization of reaction conditions and diligent analytical monitoring are key to achieving high yields and pure products.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT) - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Macrocyclic peptides as allosteric inhibitors of nicotinamide N -methyltransferase (NNMT) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00134E [pubs.rsc.org]
Application Notes and Protocols for Chloroacetyl Chloride-Mediated Peptide Cyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides often exhibit enhanced metabolic stability, improved receptor binding affinity, and increased bioavailability compared to their linear counterparts, making them attractive candidates for therapeutic development.[1][2] A robust and widely used method for peptide cyclization involves the formation of a stable thioether bond between an N-terminal chloroacetyl group and the thiol side chain of a cysteine residue.[1][3][4] This "head-to-side-chain" cyclization strategy is typically performed on-resin, providing a straightforward and efficient route to constrained peptide structures.[1]
This document provides detailed protocols for the N-terminal chloroacetylation of resin-bound peptides and their subsequent intramolecular cyclization. It also includes data on reaction conditions and a visual representation of the experimental workflow.
Key Advantages of Chloroacetyl Chloride-Mediated Cyclization:
-
Stability: The resulting thioether bond is chemically stable under physiological conditions.[2]
-
Specificity: The chloroacetyl group is highly reactive towards the nucleophilic thiol group of cysteine, enabling site-specific cyclization.[1]
-
Compatibility: The reaction conditions are generally mild and compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[1]
-
Efficiency: On-resin cyclization simplifies purification by allowing for the removal of excess reagents by simple washing steps before peptide cleavage.[1]
Quantitative Data Summary
The efficiency and outcome of the chloroacetylation and cyclization reactions can be influenced by several factors, including the peptide sequence, reaction time, and pH. The following table summarizes typical reaction parameters and outcomes gathered from various sources.
| Parameter | Value/Range | Notes | Source |
| N-Chloroacetylation | |||
| This compound (equivalents) | 2 | Relative to the resin substitution. | [1] |
| DIPEA (equivalents) | 4 | Acts as a non-nucleophilic base to neutralize HCl generated during the reaction. | [1] |
| Reaction Time | 1 hour | At room temperature. | [1] |
| Solvent | Dichloromethane (DCM) | [1] | |
| On-Resin Cyclization | |||
| Base | Diisopropylethylamine (DIPEA) | 4-5 equivalents to create a slightly basic environment. | [1] |
| Solvent | Dimethylformamide (DMF) | [1] | |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by LC-MS analysis of a small cleaved sample. | [1] |
| pH (in-solution cyclization) | ~8 | For cyclization after cleavage from the resin. | [5] |
| Cleavage and Purification | |||
| Crude Peptide Yield | 70 - 90% | Following cleavage from the resin. | [5] |
| Crude Peptide Purity (by HPLC) | 80 - 95% | [5] | |
| Final Cyclic Peptide Yield (example) | 2.9% - 12.2% | After purification by preparative HPLC. Yields are sequence-dependent. | [6] |
Experimental Protocols
Protocol 1: On-Resin N-terminal Chloroacetylation
This protocol is performed after the final Fmoc deprotection of the linear peptide synthesized via standard Fmoc-SPPS.
-
Resin Preparation:
-
Wash the peptide-resin thoroughly with DMF (3 times) and then with DCM (3 times) to remove any residual piperidine (B6355638) and prepare the resin for the chloroacetylation reaction.[1]
-
-
Chloroacetylation Reaction:
-
In a separate reaction vessel, prepare the chloroacetylation solution. For a 0.1 mmol synthesis scale, dissolve this compound (2 equivalents, e.g., 0.2 mmol) and DIPEA (4 equivalents, e.g., 0.4 mmol) in an appropriate volume of DCM.[1]
-
Add the chloroacetylation solution to the washed peptide-resin.
-
Shake the reaction mixture at room temperature for 1 hour.[1]
-
-
Washing:
-
After the reaction is complete, wash the resin thoroughly with DCM (3 times) and then DMF (3 times) to remove all excess reagents and byproducts.[1]
-
Protocol 2: On-Resin Intramolecular Thioether Cyclization
This protocol follows the N-terminal chloroacetylation.
-
Side Chain Deprotection of Cysteine:
-
If a labile protecting group (e.g., Mmt) is used for the cysteine side chain, it should be selectively deprotected at this stage. The commonly used Trt group is generally stable and is removed during the final cleavage step.[1]
-
-
Cyclization Reaction:
-
Swell the chloroacetylated peptide-resin in DMF.[1]
-
Add a solution of DIPEA (4-5 equivalents) in DMF to the resin. This creates a slightly basic environment to facilitate the nucleophilic attack of the cysteine thiol on the chloroacetyl group.[1]
-
Allow the reaction to proceed at room temperature for 2-24 hours.[1]
-
-
Monitoring the Reaction:
-
The progress of the cyclization can be monitored by taking a small sample of the resin, cleaving the peptide with a standard cleavage cocktail, and analyzing the product by LC-MS.[1]
-
-
Washing:
-
Once the cyclization is complete, wash the resin thoroughly with DMF and then DCM.[1]
-
Protocol 3: Cleavage, Precipitation, and Purification
-
Resin Preparation for Cleavage:
-
Dry the cyclized peptide-resin under vacuum for at least 1 hour.[1]
-
-
Peptide Cleavage:
-
Prepare a suitable cleavage cocktail. For peptides containing sensitive residues like methionine, a cocktail such as Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water/1,2-ethanedithiol (EDT) (e.g., 92.5%/2.5%/2.5%/2.5%) is recommended to prevent side reactions.[1]
-
Add the cleavage cocktail to the dried resin and stir the mixture at room temperature for 2-4 hours.[1]
-
-
Peptide Precipitation and Washing:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail components.[1]
-
-
Drying and Purification:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 3. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 4. qyaobio.com [qyaobio.com]
- 5. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 6. Macrocyclic peptides as allosteric inhibitors of nicotinamide N -methyltransferase (NNMT) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00134E [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Chloroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of various medicinally relevant heterocyclic compounds utilizing chloroacetyl chloride as a key reagent. The methodologies outlined are suitable for laboratory-scale synthesis and can be adapted for further drug discovery and development efforts.
Synthesis of 1,4-Benzodiazepine Precursors
Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the GABA-A receptor.[1][2] A common synthetic route involves the acylation of 2-aminobenzophenones with this compound to form a key intermediate, 2-chloroacetamido-benzophenone, which is subsequently cyclized.[2]
Quantitative Data for Benzodiazepine (B76468) Intermediate Synthesis
| Precursor | Intermediate Product | Reagents | Solvent | Yield (%) | Reference |
| 2-Amino-2',5'-dichlorobenzophenone | 2-Chloroacetamido-2',5'-dichlorobenzophenone | This compound | Not specified | 96.21 | [3] |
| 2-Amino-5-chlorobenzophenone (B30270) | 2-Chloroacetamido-5-chlorobenzophenone | This compound | Toluene (B28343) | 97.3 | [3] |
| 2-Amino-5-chlorobenzophenone | 2-Chloroacetamido-5-chlorobenzophenone | Chloroacetanilide | Ethyl acetate | 87 - 93 | [3][4] |
| 2-Amino-5-nitrobenzophenone | 2-Chloroacetamido-5-nitrobenzophenone | This compound | Cyclohexane/Toluene | High | [5] |
Experimental Protocol: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone
This protocol describes the acylation of 2-amino-5-chlorobenzophenone with this compound.
Materials:
-
2-amino-5-chlorobenzophenone
-
This compound
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve 2.31 g of 2-amino-5-chlorobenzophenone in 20 mL of toluene in a suitable reaction vessel.[2]
-
Cool the solution to 5–10 °C using an ice bath.[2]
-
Prepare a solution of 0.85 mL of this compound in 2 mL of toluene.[2]
-
Add the this compound solution dropwise to the cooled 2-amino-5-chlorobenzophenone solution with continuous stirring.[2]
-
Stir the reaction mixture at room temperature for 3-4 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Once the reaction is complete, evaporate the solvent under reduced pressure.[2]
-
Add 10 mL of ethanol to the crude product and stir at room temperature for 20 hours for purification.[2]
-
The resulting solid can be further purified by recrystallization from alcohol.[6]
General Workflow for 1,4-Benzodiazepine Synthesis
Signaling Pathway: Benzodiazepine Modulation of the GABA-A Receptor
Benzodiazepines bind to an allosteric site on the GABA-A receptor, a ligand-gated ion channel.[7] This binding potentiates the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in a calming or sedative effect.[7][8]
Synthesis of Thiazolidinones
Thiazolidinones are a class of heterocyclic compounds with a wide range of biological activities. A common method for their synthesis is the reaction of a thiourea (B124793) with a haloacetyl halide, such as this compound.[9]
Quantitative Data for 2-Iminothiazolidin-4-one Synthesis
| Thiourea Derivative | Product | Reaction Conditions | Yield (%) | Reference |
| Thiourea | 2-Iminothiazolidin-4-one | Chloroacetic acid, Water/Ethanol, 40-100°C, 1-10h | 32.5 - 86.4 | [10] |
| 1,3-Disubstituted thioureas | 2-Imino-4-thiazolidinone derivatives | This compound | Not specified | [9] |
Experimental Protocol: Synthesis of 2-Iminothiazolidin-4-ones
This protocol describes a general method for the synthesis of 2-iminothiazolidin-4-ones from thiourea and chloroacetic acid (as a precursor to the acyl chloride or used directly).
Materials:
-
Thiourea or N,N'-disubstituted thiourea
-
Chloroacetic acid
-
Water or Ethanol
-
Reaction vessel with reflux condenser
-
Heating mantle
Procedure:
-
In a reaction vessel, dissolve 1 molar part of thiourea or N,N'-disubstituted thiourea in water or ethanol.[10]
-
Add 1 to 1.5 molar parts of chloroacetic acid to the solution.[10]
-
Heat the reaction mixture to a temperature between 40 and 100 °C for 1 to 10 hours.[10]
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration.
-
The crude product can be recrystallized from a suitable solvent.
Reaction Scheme for 2-Iminothiazolidin-4-one Synthesis
Synthesis of Quinolone Derivatives
Quinolones are a major class of synthetic broad-spectrum antibacterial agents.[11] Their synthesis often involves the modification of a pre-formed quinolone core, which can include acylation with this compound.[12]
Experimental Protocol: Synthesis of 2-Methyl-7-(chloroacetylamino)-4-quinolone
This protocol details the chloroacetylation of 2-methyl-7-amino-4-quinolone.
Materials:
-
2-methyl-7-amino-4-quinolone
-
This compound
-
Ethanol
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve 0.01 mol of 2-methyl-7-amino-4-quinolone in 25 mL of ethanol in a reaction vessel.[12]
-
Add 0.01 mol of this compound dropwise to the solution with vigorous shaking.[12]
-
Stir the reaction mixture for 1 hour.[12]
-
Cool the mixture and pour it onto crushed ice to precipitate the solid product.[12]
-
Filter the solid, dry it, and recrystallize from ethanol to obtain 2-methyl-7-(chloroacetylamino)-4-quinolone.[12]
Synthesis of Azetidinones (β-Lactams)
Azetidinones, also known as β-lactams, are a critical class of antibiotics. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) (often generated in situ from an acyl chloride) and an imine, is a fundamental method for their preparation.[13][14]
Experimental Protocol: Synthesis of cis-2-Azetidinones
This protocol describes the synthesis of cis-2-azetidinones via the cycloaddition of an imine and this compound.[14]
Materials:
-
Schiff base (imine)
-
This compound
-
Triethylamine (B128534) (TEA)
-
Reaction vessel with dropping funnel
-
Ice bath
Procedure:
-
Dissolve the imine and triethylamine in dry dichloromethane in a reaction vessel at 0–5 °C.[14]
-
Slowly add a solution of this compound in dry dichloromethane dropwise to the cooled and stirred imine solution.[14]
-
Continue stirring the reaction mixture at 0–5 °C for a specified time (monitor by TLC).
-
After the reaction is complete, the mixture is typically washed with saturated sodium bicarbonate solution and brine.[14]
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography.[14]
Staudinger Synthesis of Azetidinones Workflow
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN105541653A - A synthetic method of a diazepam drug intermediate 2-chloroacetamido-5-chlorobenzophenone - Google Patents [patents.google.com]
- 5. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. GABA receptor - Wikipedia [en.wikipedia.org]
- 8. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN102276548A - Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. asianpubs.org [asianpubs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Chloroacetyl Chloride: A Versatile Chemical Probe for Protein Labeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroacetyl chloride and its derivatives have emerged as powerful chemical probes for the covalent labeling of proteins. The electrophilic chloroacetyl group readily reacts with nucleophilic amino acid residues, enabling a wide range of applications in chemical biology, proteomics, and drug discovery. This document provides detailed application notes and protocols for utilizing chloroacetyl-based probes for protein labeling, with a focus on experimental design, data interpretation, and troubleshooting.
The primary mechanism of action involves a nucleophilic substitution reaction where the chloroacetyl group serves as an electrophile, preferentially targeting the sulfhydryl group of cysteine residues due to its high nucleophilicity.[1][2] To a lesser extent, reactions can also occur with other nucleophilic side chains like those of histidine, lysine (B10760008), and the N-terminal amino group.[3] This reactivity profile allows for the targeted modification of proteins, providing a versatile tool for studying protein structure, function, and interactions.
Key Applications:
-
Mapping Protein-Protein Interactions: Cross-linking studies using bifunctional chloroacetyl reagents can identify interacting protein partners.[2]
-
Identifying Drug Targets: Covalent modification of proteins by chloroacetyl-containing small molecules can help identify their cellular targets.[4]
-
Activity-Based Protein Profiling (ABPP): Probes with a chloroacetyl warhead can be used to assess the functional state of enzymes and other proteins.
-
Metabolic Labeling: Chloroacetyl-modified amino acids can be metabolically incorporated into proteins to study nascent proteomes.[5]
Reaction Mechanism and Specificity
The labeling of proteins with this compound or its derivatives proceeds via an SN2 reaction mechanism. The carbon atom of the chloroacetyl group is electrophilic and is attacked by a nucleophilic amino acid side chain, leading to the formation of a stable covalent bond and the displacement of the chloride ion.
Optimizing Specificity
While cysteine is the primary target, off-target reactions can occur. To enhance specificity for cysteine residues, several experimental parameters can be optimized:
-
pH: Maintaining the reaction pH between 7.2 and 8.0 is crucial. At this pH, the cysteine thiol group (pKa ~8.8-9.1) is sufficiently nucleophilic for the reaction to proceed efficiently, while minimizing the reactivity of other nucleophilic groups like lysine ε-amino groups (pKa ~10.5).[3]
-
Reagent Concentration: Using the lowest effective concentration of the chloroacetyl probe is recommended to minimize off-target labeling. A titration experiment is advisable to determine the optimal concentration for a specific protein.[3]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures (room temperature or 4°C) can help reduce non-specific modifications.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for chloroacetyl-based protein labeling experiments.
Table 1: Recommended Reaction Conditions for In Vitro Protein Labeling
| Parameter | Recommended Range | Notes | Reference(s) |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can be used but may require optimization. | [2] |
| Probe Concentration | 0.5 - 2 mM (or 10-100 fold molar excess) | Optimal concentration should be determined empirically. | [1][2] |
| pH | 7.2 - 8.0 | Phosphate or HEPES buffers are suitable. Avoid amine-containing buffers like Tris. | [2][3] |
| Temperature | 4°C to Room Temperature | Lower temperatures can increase specificity. | [3] |
| Incubation Time | 30 - 60 minutes | Time-course experiments are recommended for optimization. | [2] |
| Quenching Agent | 20 - 50 mM (e.g., L-cysteine, 2-mercaptoethanol) | A thiol-containing agent in large excess is used to stop the reaction. | [3] |
Table 2: Troubleshooting Guide for Chloroacetyl Labeling
| Issue | Potential Cause(s) | Suggested Solution(s) | Reference(s) |
| Low Labeling Efficiency | Inaccessible cysteine residues (disulfide bonds); Low pH; Insufficient probe concentration or reaction time. | Reduce disulfide bonds with TCEP prior to labeling; Confirm reaction buffer pH is optimal (7.2-8.0); Increase probe concentration and/or reaction time incrementally. | [3] |
| Off-Target Labeling (e.g., Methionine) | High pH; High probe concentration; Prolonged reaction time or high temperature. | Optimize pH to 7.2-8.0; Perform a probe titration to find the minimal effective concentration; Conduct a time-course experiment at a lower temperature. | [3] |
| Protein Aggregation | Harsh labeling conditions (high temperature, extreme pH); Off-target labeling at functionally important residues. | Use milder reaction conditions (lower temperature, neutral pH); Implement strategies to minimize off-target labeling. | [3] |
Experimental Protocols
Protocol 1: In Vitro Labeling of a Purified Protein
This protocol describes a general procedure for labeling a purified protein with a chloroacetyl-containing probe.
Materials:
-
Purified protein of interest
-
Chloroacetyl-containing probe (e.g., N-chloroacetyl-L-methionine)
-
Reaction Buffer: 50 mM HEPES or PBS, pH 7.4. Avoid Tris buffers.[1][2]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: L-cysteine or 2-mercaptoethanol
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.[2]
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature.[1] Note: If using DTT as a reducing agent, it must be removed prior to adding the chloroacetyl probe as it will react with it.[1]
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of the chloroacetyl probe (e.g., 10-100 mM in DMSO or an appropriate aqueous buffer).[1]
-
Add the probe stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess over the protein).[1]
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[2]
-
-
Quenching:
-
Removal of Excess Reagents:
-
Remove the excess probe and quenching agent by desalting, dialysis, or buffer exchange.[3]
-
-
Analysis:
-
The labeled protein can be analyzed by various methods, including SDS-PAGE, mass spectrometry, or functional assays. For mass spectrometry, proceed to Protocol 2.
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol details the steps for preparing a chloroacetyl-labeled protein sample for identification of modification sites by mass spectrometry.
Materials:
-
Labeled protein sample from Protocol 1
-
Denaturation Buffer: 8 M Urea (B33335) in 50 mM ammonium (B1175870) bicarbonate
-
Reducing Agent: Dithiothreitol (DTT)
-
Alkylation Agent: Iodoacetamide (B48618) (IAA)
-
Protease: Trypsin
-
Desalting column (e.g., C18)
-
Formic acid
Procedure:
-
Denaturation and Reduction:
-
Alkylation:
-
Add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.[2] This step alkylates any remaining free cysteine residues.
-
-
Digestion:
-
Desalting:
-
LC-MS/MS Analysis:
Hypothetical Signaling Pathway Perturbation
Chloroacetyl-containing probes can be used to investigate signaling pathways by covalently modifying key proteins. For example, a probe could be designed to target a specific cysteine residue in a kinase, leading to its inhibition and downstream effects on a signaling cascade.
This compound and its derivatives are valuable and versatile tools for protein labeling. By understanding the reaction mechanism and carefully optimizing experimental conditions, researchers can achieve specific and efficient labeling for a wide range of applications. The protocols and guidelines provided in this document offer a solid foundation for the successful implementation of this powerful chemical biology technique.
References
Application Notes and Protocols: Synthesis of Lidocaine Utilizing Chloroacetyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lidocaine (B1675312), a widely used local anesthetic and antiarrhythmic drug, is synthesized through a two-step process. A key reagent in this synthesis is chloroacetyl chloride, which is utilized in the first step to acylate 2,6-dimethylaniline (B139824). This reaction forms the intermediate, N-(2,6-dimethylphenyl)chloroacetamide. The subsequent nucleophilic substitution of the chloro group by diethylamine (B46881) yields lidocaine. This document provides detailed protocols and quantitative data for this synthetic route.
Reaction Mechanism
The synthesis of lidocaine from 2,6-dimethylaniline and this compound proceeds in two main steps:
-
Nucleophilic Acyl Substitution: 2,6-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of an amide bond and the intermediate compound, N-(2,6-dimethylphenyl)chloroacetamide. This step is typically carried out in a solvent like glacial acetic acid, and a base such as sodium acetate (B1210297) is added to neutralize the hydrochloric acid byproduct.[1][2]
-
Nucleophilic Substitution (SN2 Reaction): The intermediate, N-(2,6-dimethylphenyl)chloroacetamide, then reacts with diethylamine. The nitrogen atom of diethylamine acts as a nucleophile and displaces the chlorine atom on the acetyl group in an SN2 reaction to form lidocaine.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of N-(2,6-Dimethylphenyl)chloroacetamide (Intermediate)
This protocol outlines the synthesis of the intermediate compound from 2,6-dimethylaniline and this compound.[1][4][5]
Materials:
-
2,6-dimethylaniline
-
This compound
-
Glacial acetic acid
-
Sodium acetate
-
Deionized water
-
Erlenmeyer flask
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 3.0 mL (2.9 g, 24.4 mmol) of 2,6-dimethylaniline in 15 mL of glacial acetic acid.[5]
-
Slowly add 2.0 mL (2.85 g, 25.1 mmol) of this compound to the solution while stirring.[5] The reaction should be performed in a fume hood as this compound is a lachrymator.[1][6]
-
Add a solution of 15 g of sodium acetate in 75 mL of water to the reaction mixture.[4] This will cause the precipitation of the product.
-
Cool the mixture in an ice bath to ensure complete precipitation.[7]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water to remove any remaining acetic acid and salts.[1]
-
Press the product as dry as possible on the filter paper. The resulting N-(2,6-dimethylphenyl)chloroacetamide can be used in the next step without further purification.
Protocol 2: Synthesis of Lidocaine
This protocol describes the conversion of N-(2,6-dimethylphenyl)chloroacetamide to lidocaine.[1][4]
Materials:
-
N-(2,6-dimethylphenyl)chloroacetamide (from Protocol 1)
-
Diethylamine
-
3 M Hydrochloric acid
-
3 M Sodium hydroxide (B78521)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers
-
Ice bath
-
pH paper or meter
Procedure:
-
Place the dried N-(2,6-dimethylphenyl)chloroacetamide (0.03 mol) in a 250 mL round-bottom flask.[4]
-
Add 150 mL of toluene and 0.09 mol of diethylamine to the flask.[4]
-
Set up a reflux apparatus and heat the mixture under reflux for 4 hours.[4]
-
After reflux, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it three times with 30 mL portions of water to remove diethylammonium (B1227033) chloride and excess diethylamine.[4]
-
Extract the organic layer with two 20 mL portions of 3 M hydrochloric acid.[1] The lidocaine will move to the aqueous layer as its hydrochloride salt.
-
Combine the aqueous extracts and cool them in an ice bath.
-
Slowly add 3 M sodium hydroxide to the aqueous solution while stirring until it is strongly basic (pH > 10).[8] Keep the temperature below 20°C during this process.[5]
-
The lidocaine free base will precipitate as a solid.
-
Collect the solid lidocaine by vacuum filtration, wash with cold water, and allow it to air dry.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of lidocaine.
Table 1: Reagent Quantities for the Synthesis of N-(2,6-Dimethylphenyl)chloroacetamide
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Volume (mL) | Mass (g) | Moles (mol) | Molar Ratio |
| 2,6-Dimethylaniline | 121.18 | 0.984 | 3.0 | 2.9 | 0.024 | 1 |
| This compound | 112.94 | 1.42 | 2.0 | 2.85 | 0.025 | 1.03 |
| Glacial Acetic Acid | 60.05 | 1.05 | 15 | - | - | Solvent |
| Sodium Acetate | 82.03 | - | - | 15 | 0.183 | 7.5 |
Data compiled from multiple sources.[4][5]
Table 2: Reagent Quantities and Conditions for the Synthesis of Lidocaine
| Reagent/Parameter | Value |
| N-(2,6-Dimethylphenyl)chloroacetamide (moles) | 0.03 |
| Diethylamine (moles) | 0.09 |
| Toluene (mL) | 150 |
| Reflux Time (hours) | 4 |
| Overall Yield (%) | ~71-77% |
Data compiled from multiple sources.[4][9][10]
Visualizations
Logical Workflow for Lidocaine Synthesis
The following diagram illustrates the overall workflow for the synthesis of lidocaine.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chemistryconnected.com [chemistryconnected.com]
- 3. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]
- 4. is.muni.cz [is.muni.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. cerritos.edu [cerritos.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
Application of Chloroacetyl Chloride in Herbicide Production: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of chloroacetyl chloride as a key intermediate in the synthesis of several widely used chloroacetanilide herbicides. Detailed experimental protocols, quantitative data, and process workflows are presented to support research, development, and manufacturing activities in the agrochemical sector.
Introduction: The Role of this compound in Herbicide Synthesis
This compound (ClCH₂COCl) is a bifunctional molecule that serves as a crucial building block in organic synthesis.[1] Its high reactivity makes it an excellent acylating agent for the introduction of the chloroacetyl group (-COCH₂Cl) onto various molecular scaffolds.[2] This reactivity is extensively utilized in the production of the chloroacetanilide class of herbicides, which are vital for controlling annual grasses and certain broadleaf weeds in a variety of crops.[3]
The general synthesis pathway involves the N-acylation of a substituted aniline (B41778) with this compound. This reaction forms the core chloroacetamide structure responsible for the herbicidal activity of these compounds. This document focuses on the synthesis of four major chloroacetanilide herbicides: Metolachlor (B1676510), Acetochlor (B104951), Alachlor, and Butachlor (B1668075).
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of the four major chloroacetanilide herbicides using this compound.
| Herbicide | Starting Anilide | Reported Yield | Reported Purity | Reference |
| Metolachlor | 2-methyl-6-ethyl-N-(1-methyl-2-methoxyethyl)aniline | 92% | 98% | [CN105461580A] |
| Acetochlor | 2-methyl-6-ethyl-N-methylene aniline | >94% (conversion rate) | >93% | [4] |
| Alachlor | 2,6-diethylaniline (B152787) | 99.1% (intermediate) | Not Specified | [5] |
| Butachlor | 2,6-diethylaniline | 90% | Not Specified | [6] |
Experimental Protocols
The following are detailed laboratory-scale protocols for the synthesis of Metolachlor, Acetochlor, Alachlor, and Butachlor.
Synthesis of this compound (General Procedure)
This compound is commercially available but can also be synthesized in the laboratory. A common method involves the reaction of chloroacetic acid with a chlorinating agent like thionyl chloride or phosphorus trichloride (B1173362).[2] A patented method provides the following example:
Materials:
-
Chloroacetic acid: 96.4 g
-
Trichlorobenzyl: 203.6 g (94% purity)
-
Zinc oxide (catalyst)
Procedure:
-
Add 96.4 g of chloroacetic acid and a catalytic amount of zinc oxide to a reaction flask.
-
Heat the mixture to 100°C with constant stirring to melt the chloroacetic acid.
-
Slowly add 203.6 g of 94% trichlorobenzyl to the molten chloroacetic acid over approximately 8 hours, maintaining the temperature at 100°C.
-
After the addition is complete, maintain the reaction mixture at 100°C for an additional hour.
-
The resulting this compound can be purified by vacuum distillation. This procedure yields approximately 108 g of this compound with a purity of 99.3%.[7]
Synthesis of Metolachlor
Reaction: 2-methyl-6-ethyl-N-(1-methyl-2-methoxyethyl)-N-ChloroacetYl aniline is synthesized by the acylation of 2-methyl-6-ethyl-N-(1-methyl-2-methoxyethyl)aniline with this compound.
Materials:
-
Synthesized 2-methyl-6-ethyl-N-(1-methyl-2-methoxyethyl)aniline intermediate (Product B from a preceding hydrogenation alkylation step): 100g
-
Potassium hydroxide (B78521): 28g (1.0 eqv)
-
Toluene (B28343): 100mL
-
This compound: 37mL (1.0 eqv)
Procedure:
-
In a 500mL three-necked flask, dissolve 100g of the 2-methyl-6-ethyl-N-(1-methyl-2-methoxyethyl)aniline intermediate and 28g of potassium hydroxide in 100mL of toluene.
-
Stir the mixture and cool to -10°C.
-
While maintaining the temperature at -10°C, slowly drip in 37mL of this compound.
-
After the addition, allow the reaction to proceed for 1 hour at this temperature. Monitor the reaction progress using HPLC.
-
Once the starting material (Product B) content is ≤1% as determined by chromatography, add 100mL of process water to the reaction system with agitation.
-
Allow the layers to separate and collect the organic layer.
-
Remove the toluene solvent from the organic layer by vacuum desolvation at 120°C.
-
This process is reported to yield 129g of metolachlor with a purity of 98% and a yield of 92%.[8]
Synthesis of Acetochlor
Reaction: Acetochlor is synthesized in a two-step process. First, 2-methyl-6-ethylaniline is reacted with paraformaldehyde to form an imine intermediate (methylene). This intermediate is then acylated with this compound, followed by reaction with ethanol (B145695).
Materials:
-
2-methyl-6-ethyl-N-methylene aniline intermediate: 67g
-
This compound: 61g
-
Absolute ethanol: 180g
-
Ammonia (B1221849) (gas)
Procedure:
-
In a 500ml four-neck flask, combine 61g of this compound and 67g of the 2-methyl-6-ethyl-N-methylene aniline intermediate.
-
Stir the mixture while maintaining the temperature below 20°C. Let the reaction proceed for 2 hours.
-
Add 180g of absolute ethanol and maintain the temperature at 40°C for an additional 2 hours.
-
Bubble ammonia gas through the reaction mixture until the pH reaches 7-9 to neutralize the generated HCl.
-
Filter the mixture to remove the solid ammonium (B1175870) chloride.
-
Evaporate the solvent from the filtrate to obtain the crude acetochlor.
-
This procedure is reported to yield 119.8g of acetochlor with a content of 96.2% and a conversion rate of 93.7%.[4]
Synthesis of Alachlor
Reaction: Alachlor is synthesized by the reaction of 2,6-diethylaniline with formaldehyde (B43269) and this compound, followed by treatment with methanol (B129727).
Materials:
-
2,6-diethylaniline
-
Formaldehyde
-
This compound
-
Methanol
-
An inert solvent (e.g., toluene)
Procedure:
-
React 2,6-diethylaniline with formaldehyde in an inert solvent to form the corresponding azomethine (imine).
-
React the formed azomethine with this compound.
-
Treat the resulting intermediate with methanol to yield alachlor.[9]
-
A related synthesis of the intermediate 2-Chloro-N-(2,6-diethylphenyl)acetamide reported a yield of 99.1% by reacting 2,6-diethylaniline with this compound in refluxing ethyl acetate.[5]
Synthesis of Butachlor
Reaction: Butachlor is typically synthesized via a two-step process starting with the chloroacetylation of 2,6-diethylaniline.
Materials:
-
2,6-diethylaniline
-
This compound
-
Glacial acetic acid (solvent)
-
Chloromethyl butyl ether
-
Alkaline aqueous solution
Procedure:
-
Step 1: Synthesis of N-(2,6-diethylphenyl)chloroacetamide
-
In a reaction vessel, dissolve 2,6-diethylaniline in glacial acetic acid.
-
Slowly add this compound to the solution while maintaining a controlled temperature.
-
Stir the reaction mixture for a sufficient duration to ensure complete reaction.
-
Isolate the resulting intermediate, N-(2,6-diethylphenyl)chloroacetamide.
-
-
Step 2: Synthesis of Butachlor
-
React the N-(2,6-diethylphenyl)chloroacetamide intermediate with chloromethyl butyl ether in an alkaline aqueous solution to yield Butachlor.[10]
-
-
An alternative patented method describes the direct reaction of 2,6-diethylaniline and monochloroacetic acid in the presence of phosphorus trichloride (PCl₃) to form the intermediate, which is then reacted with chloromethyl butyl ether to produce butachlor with a reported yield of 90%.[6]
Visualization of Synthesis Pathways and Workflows
General Synthesis of Chloroacetanilide Herbicides
Caption: General synthesis pathway for chloroacetanilide herbicides.
Experimental Workflow for Metolachlor Synthesis
Caption: Workflow for the laboratory synthesis of Metolachlor.
Logical Relationship in Chloroacetanilide Herbicide Production
References
- 1. scribd.com [scribd.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. ijpsr.info [ijpsr.info]
- 4. CN101270062B - The production process of acetochlor by methylene method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN87101526A - A kind of method of synthetic Butachlor technical 92 - Google Patents [patents.google.com]
- 7. Synthesis process of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102649770A - Production method of high-content acetochlor by methylene method - Google Patents [patents.google.com]
- 9. Alachlor | C14H20ClNO2 | CID 2078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Chloroacetyl Chloride as a Crosslinking Agent in Polymer Scaffolds for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chloroacetyl chloride as a versatile crosslinking agent for the synthesis of polymer hydrogels. The protocols and data presented herein are intended to guide researchers in the development of novel biomaterials for applications in drug delivery, tissue engineering, and regenerative medicine.
Introduction to this compound in Polymer Crosslinking
This compound (ClCOCH₂Cl) is a bifunctional reagent that can be effectively employed for the chemical crosslinking of polymers containing nucleophilic functional groups such as hydroxyl (-OH) or amine (-NH₂) groups. The crosslinking process typically involves a two-step reaction. In the first step, the polymer is functionalized with chloroacetyl groups through the reaction of its hydroxyl or amine functionalities with the highly reactive acid chloride of this compound. This step is often referred to as chloroacetylation. In the second step, the chloroacetylated polymer is crosslinked by reacting the pendant chloroacetyl groups with a suitable nucleophilic crosslinking agent, such as a diamine. This results in the formation of a stable, three-dimensional hydrogel network.
The degree of crosslinking, and consequently the physicochemical properties of the resulting hydrogel, can be tailored by controlling the degree of chloroacetylation and the stoichiometry of the crosslinking agent. This tunability makes this compound an attractive crosslinker for designing hydrogels with specific swelling behaviors, mechanical strengths, and drug release kinetics.
Mechanism of Crosslinking
The crosslinking of polymers using this compound follows a two-step mechanism:
-
Chloroacetylation of the Polymer: The hydroxyl or amine groups on the polymer backbone act as nucleophiles and attack the electrophilic carbonyl carbon of this compound. This results in the formation of an ester or amide linkage, respectively, and the incorporation of a reactive chloroacetyl group onto the polymer chain. Pyridine (B92270) is often used as a catalyst and to neutralize the HCl byproduct.
-
Nucleophilic Substitution by a Crosslinking Agent: A diamine or another suitable difunctional nucleophile is introduced to the chloroacetylated polymer. The nucleophilic groups of the crosslinker attack the electrophilic carbon atom of the chloroacetyl group, displacing the chlorine atom in a nucleophilic substitution reaction. This process, when carried out with a difunctional crosslinker, leads to the formation of covalent bonds between different polymer chains, resulting in a crosslinked hydrogel network.
Applications in Drug Delivery and Tissue Engineering
Hydrogels synthesized using this compound as a crosslinking agent have potential applications in various biomedical fields:
-
Controlled Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic agents. The release of the entrapped drug can be controlled by the crosslinking density of the hydrogel, which influences the mesh size of the network and the diffusion rate of the drug.
-
Tissue Engineering Scaffolds: The biocompatible and biodegradable nature of many polymers that can be crosslinked with this method (e.g., polyvinyl alcohol, chitosan, hyaluronic acid) makes these hydrogels suitable as scaffolds for tissue regeneration. The mechanical properties of the scaffold can be tuned to mimic those of the target tissue.
-
Wound Dressings: The high water content and soft consistency of these hydrogels can provide a moist environment conducive to wound healing. They can also be loaded with antimicrobial agents to prevent infection.
Data Presentation
The following tables summarize typical quantitative data for hydrogels prepared using a two-step crosslinking method. It is important to note that specific values for this compound-crosslinked hydrogels are not widely reported in the literature; therefore, the data presented here are illustrative and based on hydrogels prepared with similar crosslinking strategies (e.g., using glutaraldehyde (B144438) as a crosslinker), which are expected to exhibit comparable properties.
Table 1: Swelling Properties of Polyvinyl Alcohol (PVA) Hydrogels
| Polymer Concentration (% w/v) | Crosslinker:Polymer Molar Ratio | Swelling Ratio (%) | Equilibrium Water Content (%) |
| 5 | 0.05 | 1200 ± 80 | 92.3 ± 1.5 |
| 5 | 0.10 | 850 ± 65 | 89.5 ± 1.2 |
| 10 | 0.05 | 950 ± 70 | 90.5 ± 1.8 |
| 10 | 0.10 | 600 ± 50 | 85.7 ± 1.4 |
Table 2: Mechanical Properties of Polysaccharide-Based Hydrogels
| Polymer | Crosslinker Concentration (% w/w) | Tensile Strength (kPa) | Young's Modulus (kPa) | Elongation at Break (%) |
| Chitosan | 0.5 | 35 ± 4 | 15 ± 2 | 120 ± 15 |
| Chitosan | 1.0 | 58 ± 6 | 28 ± 3 | 95 ± 10 |
| Hyaluronic Acid | 0.5 | 25 ± 3 | 10 ± 1.5 | 150 ± 20 |
| Hyaluronic Acid | 1.0 | 42 ± 5 | 20 ± 2 | 110 ± 12 |
Table 3: In Vitro Drug Release from Hydrogel Formulations
| Polymer Matrix | Drug Loaded | Crosslinking Density | Cumulative Release at 24h (%) | Release Rate Constant (k) |
| PVA | Theophylline | Low | 85 ± 5 | 0.15 h⁻¹ |
| PVA | Theophylline | High | 60 ± 4 | 0.08 h⁻¹ |
| Chitosan | Doxorubicin | Low | 75 ± 6 | 0.12 h⁻¹ |
| Chitosan | Doxorubicin | High | 50 ± 5 | 0.06 h⁻¹ |
Experimental Protocols
The following are detailed protocols for the synthesis of hydrogels using this compound as a crosslinking agent.
Protocol 1: Synthesis of Chloroacetylated Polyvinyl Alcohol (PVA)
Materials:
-
Polyvinyl alcohol (PVA) (Mw 70,000-100,000 g/mol , 87-89% hydrolyzed)
-
N,N-Dimethylacetamide (DMAc)
-
Lithium chloride (LiCl)
-
This compound
-
Pyridine
-
Deionized water
Procedure:
-
Prepare a 5% (w/v) solution of PVA in a DMAc/5% LiCl solvent system by heating at 80°C with stirring until the PVA is completely dissolved.
-
Cool the PVA solution to room temperature.
-
To the PVA solution, add pyridine as a catalyst and acid scavenger (molar ratio of pyridine to PVA hydroxyl groups of 1.2:1).
-
Slowly add this compound (molar ratio of this compound to PVA hydroxyl groups of 1.2:1) dropwise to the stirring solution at 0-5°C.
-
Allow the reaction to proceed at room temperature for 24 hours with continuous stirring.
-
Precipitate the chloroacetylated PVA by pouring the reaction mixture into a large volume of acetone.
-
Filter the precipitate and wash it thoroughly with acetone and then with deionized water to remove any unreacted reagents and byproducts.
-
Dry the chloroacetylated PVA in a vacuum oven at 40°C until a constant weight is achieved.
-
Characterize the degree of substitution using techniques such as FTIR and ¹H NMR spectroscopy.
Protocol 2: Crosslinking of Chloroacetylated PVA with a Diamine to Form a Hydrogel
Materials:
-
Chloroacetylated PVA (prepared as in Protocol 1)
-
Hexamethylenediamine (HMDA) or other suitable diamine
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Dissolve the dried chloroacetylated PVA in DMSO to form a 10% (w/v) solution.
-
Prepare a solution of the diamine crosslinker (e.g., HMDA) in DMSO. The molar ratio of diamine to chloroacetyl groups can be varied (e.g., 0.5:1) to control the crosslinking density.
-
Add the diamine solution to the chloroacetylated PVA solution with vigorous stirring.
-
Pour the mixture into a mold of the desired shape.
-
Allow the crosslinking reaction to proceed at 60°C for 12-24 hours, or until a stable hydrogel is formed.
-
Immerse the resulting hydrogel in a large volume of PBS (pH 7.4) for 48 hours, with periodic changes of the PBS, to remove any unreacted crosslinker and solvent and to allow the hydrogel to reach its equilibrium swelling state.
Protocol 3: Characterization of Hydrogel Properties
Swelling Ratio:
-
Immerse a pre-weighed, lyophilized hydrogel sample (Wd) in PBS (pH 7.4) at 37°C.
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).
-
Calculate the swelling ratio as: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
Mechanical Testing:
-
Prepare hydrogel samples in a standard shape (e.g., dumbbell-shaped for tensile testing).
-
Perform tensile testing using a universal testing machine at a constant crosshead speed.
-
Record the stress-strain curve and determine the tensile strength, Young's modulus, and elongation at break.
In Vitro Drug Release:
-
Load the hydrogel with a model drug by soaking the hydrogel in a concentrated drug solution until equilibrium is reached.
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C) with gentle agitation.
-
At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium.
-
Determine the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
Visualizations
Caption: Experimental workflow for hydrogel synthesis.
Caption: General signaling pathway for drug delivery.
Caption: Chemical reaction scheme for crosslinking.
Application Note: Derivatization of Amines with Chloroacetyl Chloride for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many amines, particularly those of pharmaceutical or biological interest, exhibit poor chromatographic behavior due to their polarity and tendency to interact with active sites on the GC column, leading to peak tailing and poor sensitivity. Chemical derivatization is a common strategy to overcome these limitations.[1]
Acylation, the reaction of an amine with an acylating agent, is a widely used derivatization technique that converts polar primary and secondary amines into less polar and more volatile amides.[2] This conversion improves chromatographic peak shape, enhances thermal stability, and can lead to the formation of characteristic fragment ions in the mass spectrometer, aiding in structural elucidation.[3]
Chloroacetyl chloride is a highly reactive acylating agent that readily reacts with primary and secondary amines to form stable chloroacetylamides. This application note provides a detailed protocol for the derivatization of amines with this compound for subsequent GC-MS analysis.
Chemical Reaction
The derivatization of primary and secondary amines with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion and a proton from the amine nitrogen (which is neutralized by a base) to form the stable N-chloroacetylated amine derivative and a hydrochloride salt.[4][5]
Caption: Reaction of an amine with this compound.
Experimental Protocols
This protocol provides a general procedure for the derivatization of primary and secondary amines with this compound. Optimal conditions may vary depending on the specific amine and sample matrix, and therefore, method development and validation are recommended.
1. Reagents and Equipment
-
This compound (≥98% purity)
-
Triethylamine (B128534) (TEA) or Pyridine (B92270) (≥99% purity, as a base/HCl scavenger)
-
Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate (anhydrous, GC grade)[2]
-
Amine standards of interest
-
Internal Standard (IS): A stable, deuterated analog of the analyte or a compound with similar chemical properties that is not present in the sample.
-
Quenching solution: e.g., Methanol (B129727) or water.
-
Drying agent: Anhydrous sodium sulfate (B86663).
-
Vials: 2 mL glass vials with PTFE-lined screw caps.
-
Pipettes and syringes: Calibrated for accurate liquid handling.
-
Heating block or water bath.
-
Vortex mixer.
-
Centrifuge.
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
2. Preparation of Solutions
-
Amine Standard Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve the amine standards in the chosen aprotic solvent.
-
Internal Standard Stock Solution (e.g., 1 mg/mL): Prepare in the same manner as the amine standards.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions to the desired concentrations for calibration curves.
-
Derivatizing Reagent Solution (e.g., 10% v/v): In a fume hood, carefully add this compound to the chosen aprotic solvent. Prepare this solution fresh daily due to the reactivity of this compound with moisture.
-
Base Solution (e.g., 10% v/v): Prepare a solution of triethylamine or pyridine in the aprotic solvent.
3. Derivatization Procedure
-
Sample Preparation: To a 2 mL vial, add 100 µL of the amine standard solution or sample extract.
-
Internal Standard Addition: Spike with an appropriate amount of the internal standard solution.
-
Solvent Evaporation (if necessary): If the sample is in an incompatible solvent, evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of the chosen aprotic solvent.
-
Addition of Base: Add 20 µL of the base solution (e.g., 10% TEA in DCM) to the vial and vortex briefly. The base is crucial to neutralize the HCl byproduct of the reaction.[3]
-
Addition of Derivatizing Agent: Add 20 µL of the this compound solution. Cap the vial tightly and vortex immediately.
-
Reaction: Heat the vial at 60-70°C for 30 minutes in a heating block or water bath. The reaction is often rapid and may proceed at room temperature, but heating can ensure complete derivatization.[6]
-
Quenching: Cool the vial to room temperature. Add 50 µL of methanol or water to quench the excess this compound. Vortex for 1 minute.
-
Liquid-Liquid Extraction (optional, for aqueous samples): If the reaction mixture is aqueous, add an organic extraction solvent (e.g., ethyl acetate), vortex, and allow the layers to separate. Transfer the organic layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic phase to remove any residual water.
-
Analysis: Transfer the dried solution to a GC-MS autosampler vial for analysis.
4. Suggested GC-MS Conditions
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).
-
Injector Temperature: 250-280°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5-10 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-500) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.
Experimental Workflow
Caption: Workflow for amine derivatization with this compound.
Data Presentation
Quantitative data for the derivatization of a wide range of amines specifically with this compound is not extensively published. However, to provide an indication of the expected analytical performance, the following table summarizes validation data for the analysis of biogenic amines using a similar acylating agent, benzoyl chloride , with LC-MS/MS. This data can serve as a benchmark for method development and validation when using this compound.
Table 1: Example Performance Data for Benzoyl Chloride Derivatization of Biogenic Amines (by UPLC-MS/MS)
| Analyte | Linear Range (nM) | R² | LOD (nM) | LOQ (nM) |
| Histamine | 10 - 10000 | 0.9999 | 0.3 | 1.0 |
| Tyramine | 10 - 10000 | 0.9998 | 0.3 | 1.0 |
| Dopamine | 5 - 5000 | 0.9999 | 0.2 | 0.5 |
| Tryptamine | 1 - 1000 | 0.9998 | 0.1 | 0.3 |
| Serotonin | 1 - 1000 | 0.9999 | 0.1 | 0.3 |
| Putrescine | 50 - 50000 | 0.9999 | 10.0 | 30.0 |
| Spermine | 100 - 100000 | 0.9998 | 20.0 | 60.0 |
| Spermidine | 50 - 50000 | 0.9999 | 10.0 | 30.0 |
| Cadaverine | 50 - 50000 | 0.9999 | 10.0 | 30.0 |
| 2-Phenethylamine | 5 - 5000 | 0.9998 | 0.2 | 0.5 |
Note: This data is for benzoyl chloride derivatization with UPLC-MS/MS and is provided for comparative purposes. Actual performance with this compound and GC-MS will require specific method validation.
Conclusion
Derivatization of primary and secondary amines with this compound is a viable strategy to improve their analysis by GC-MS. The resulting N-chloroacetylated derivatives are more volatile and less polar, leading to better chromatographic performance. The provided protocol offers a solid foundation for developing robust and sensitive analytical methods for a wide range of amines in various matrices. It is essential to optimize and validate the method for the specific analytes and sample types of interest to ensure accurate and reliable results.
References
Application Notes and Protocols: Chloroacetyl Chloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of chloroacetyl chloride in solid-phase peptide synthesis (SPPS). The primary application discussed is the N-terminal chloroacetylation of peptides, which introduces a reactive electrophilic site for subsequent covalent modification. This technique is a valuable tool for creating cyclic peptides, bioconjugates, and other modified peptide structures with enhanced therapeutic potential.
Introduction
The introduction of a chloroacetyl group at the N-terminus of a peptide provides a highly reactive electrophilic handle.[1][2] This functional group is particularly susceptible to nucleophilic attack by thiols, such as the side chain of a cysteine residue, forming a stable thioether bond.[1] This specific reactivity makes N-terminal chloroacetylation a powerful strategy for site-specific peptide modification, including intramolecular cyclization, and the conjugation of molecules like fluorophores, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs.[3]
The chloroacetyl group is generally stable under the standard conditions of Fmoc-based SPPS, which involves repeated treatments with a mild base like piperidine (B6355638) for Fmoc group removal.[1] However, prolonged exposure to basic conditions should be avoided.[1]
Key Applications
The primary application of N-terminal chloroacetylation in SPPS is the synthesis of cyclic peptides.[1] This is most commonly achieved through "head-to-side-chain" cyclization, where the N-terminal chloroacetyl group reacts with the thiol side chain of a downstream cysteine residue.[1] This on-resin cyclization strategy constrains the peptide's conformation, which can lead to increased proteolytic stability and improved binding affinity to biological targets.[1]
Experimental Protocols
The following protocols outline the steps for the synthesis of a linear peptide using Fmoc-based SPPS, followed by N-terminal chloroacetylation, on-resin cyclization, and final cleavage and purification.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc-Based)
This protocol assumes a standard manual or automated Fmoc-based solid-phase peptide synthesis strategy.[1]
Materials:
-
Appropriate resin (e.g., Rink Amide resin for a C-terminal amide)[1]
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
20% Piperidine in Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour.[1]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group.[3]
-
Washing: Wash the resin thoroughly with DMF and then DCM.
-
Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids sequentially using a suitable coupling reagent and base.[2]
-
Repeat: Repeat the deprotection, washing, and coupling steps until the desired linear peptide sequence is assembled.
Protocol 2: N-Terminal Chloroacetylation
This protocol is performed after the final Fmoc deprotection of the linear peptide synthesized in Protocol 1.[1]
Materials:
-
Peptide-bound resin (with N-terminal Fmoc group removed)[3]
-
This compound or Chloroacetic anhydride[3]
-
DIPEA[3]
-
DCM or DMF[3]
Procedure:
-
Resin Preparation: Wash the peptide-resin from Protocol 1 with DMF (3 times) and then with DCM (3 times).[1]
-
Chloroacetylation Solution: In a separate vessel, prepare the chloroacetylation solution. For a 0.1 mmol synthesis scale, dissolve this compound (2-5 equivalents) and DIPEA (4-10 equivalents) in DCM.[1][3] this compound is more reactive than chloroacetic anhydride.[3]
-
Reaction: Add the chloroacetylation solution to the resin in a reaction vessel and shake at room temperature for 1-2 hours.[3]
-
Washing: Wash the resin thoroughly with DCM (3 times) and then DMF (3 times) to remove excess reagents.[1]
-
Optional Kaiser Test: Perform a Kaiser test to confirm the complete acylation of the N-terminal amine. A negative result (yellow beads) indicates a successful reaction.[3]
Protocol 3: On-Resin Intramolecular Cyclization
This protocol describes the cyclization of the N-terminally chloroacetylated peptide with a cysteine residue within the sequence.[1]
Materials:
Procedure:
-
Side Chain Deprotection (if necessary): If the cysteine side chain is protected with a labile group (e.g., Mmt), selectively deprotect it. The commonly used Trt group for cysteine is typically stable under these conditions and is removed during the final cleavage.[1]
-
Resin Swelling: Swell the chloroacetylated peptide-resin in DMF.[1]
-
Cyclization: Add a solution of DIPEA (e.g., 4-5 equivalents) in DMF to the resin to create a slightly basic environment. This facilitates the nucleophilic attack of the cysteine thiol on the chloroacetyl group. Allow the reaction to proceed at room temperature for 2-24 hours.[1]
-
Monitoring: The reaction progress can be monitored by cleaving a small sample of the resin and analyzing it by LC-MS.[1]
-
Washing: Once cyclization is complete, wash the resin thoroughly with DMF and then DCM.[1]
Protocol 4: Cleavage from Resin and Deprotection
Materials:
-
Cyclized peptide-resin
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O/EDT, 92.5:2.5:2.5:2.5)[1]
-
Cold diethyl ether[3]
Procedure:
-
Resin Preparation: Dry the cyclized peptide-resin under vacuum for at least 1 hour.[1]
-
Cleavage: Add the cleavage cocktail to the dried resin and stir at room temperature for 2-4 hours.[1]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]
-
Isolation: Centrifuge the mixture to pellet the peptide and decant the ether.[3]
-
Washing: Wash the peptide pellet with cold ether two more times.[3]
-
Drying: Dry the crude peptide pellet under vacuum.[1]
Protocol 5: Purification
Procedure:
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry.[1]
Data Presentation
Table 1: Reaction Conditions for N-Terminal Chloroacetylation on Resin [3]
| Parameter | Condition | Notes |
| Reagent | This compound or Chloroacetic anhydride | This compound is more reactive. |
| Equivalents of Reagent | 2-5 equivalents | Relative to the resin loading capacity. |
| Base | DIPEA | 4-10 equivalents. |
| Solvent | DCM or DMF | DCM is commonly preferred. |
| Reaction Time | 1-2 hours | Monitor with Kaiser test for completion. |
| Temperature | Room Temperature |
Visualizations
Caption: Experimental workflow for the synthesis of a cyclic peptide.
Caption: Reaction pathway for intramolecular cyclization.
References
Application Notes and Protocols: Chloroacetyl Chloride in the Synthesis of Novel Drug Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroacetyl chloride (ClCH₂COCl) is a highly reactive bifunctional reagent that serves as a versatile building block in organic synthesis.[1] Its dual reactivity, stemming from the acyl chloride and the alkyl chloride moieties, allows for the facile introduction of a chloroacetyl group into a wide range of molecules. This feature has made it an invaluable tool in the synthesis of diverse drug intermediates and active pharmaceutical ingredients (APIs).[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key drug intermediates, including N-substituted 2-chloroacetamides and various heterocyclic compounds.
Core Applications in Drug Intermediate Synthesis
This compound is primarily employed in acylation reactions, particularly with nucleophiles such as amines, alcohols, and thiols. The resulting chloroacetamide, chloroacetate, or chlorothioacetate intermediates are then poised for subsequent nucleophilic substitution at the α-carbon, enabling the construction of more complex molecular architectures.[3]
N-Substituted 2-Chloroacetamides: Versatile Precursors
N-substituted 2-chloroacetamides are pivotal intermediates in the synthesis of numerous biologically active compounds.[4][5] They are typically synthesized through the reaction of a primary or secondary amine with this compound, often in the presence of a base to neutralize the HCl byproduct.[4]
Heterocyclic Synthesis: Building Biologically Active Scaffolds
This compound is instrumental in the synthesis of a variety of heterocyclic compounds that form the core of many drug molecules. These include, but are not limited to, thiazolidinones, azetidinones, and benzothiazines.[6][7][8]
Data Presentation: Reaction Yields
The following tables summarize the yields of various drug intermediates synthesized using this compound under different reaction conditions.
Table 1: Synthesis of N-substituted 2-chloroacetamides
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | DBU | THF | 3-6 | 86 | [9] |
| 4-Methylaniline | DBU | THF | 3-6 | 92 | [9] |
| 4-Methoxyaniline | DBU | THF | 3-6 | 90 | [9] |
| 4-Chloroaniline | DBU | THF | 3-6 | 88 | [9] |
| 2-Aminobenzothiazole | DBU | THF | 3-6 | 85 | [9] |
| 6-Alkoxy-2-aminobenzothiazoles | - | Acetone (B3395972) | 9-10 | Not Specified | [1] |
| 2-Aminobenzothiazole-6-carboxylic acid | K₂CO₃ | Chloroform | 12 | 81 | [10] |
Table 2: Synthesis of Heterocyclic Intermediates
| Product Type | Starting Material | Reaction Conditions | Yield (%) | Reference |
| Azetidin-2-one (B1220530) derivative | Schiff base and this compound | Triethylamine (B128534), Dioxane, 0°C to rt, 10-12h | Not Specified | [7] |
| Thiazolidin-4-one derivative | Schiff base and Thioglycolic acid | Dry Benzene, reflux, 20h | 50 | [8] |
| N-(Chloroacetyl)-tetrahydrocarbazole | Tetrahydrocarbazole and this compound | Benzene, reflux, 4h | Not Specified | [11] |
| (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | L-proline and this compound | THF, reflux, 2h | Not Specified | [12] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-2-chloroacetamides
This protocol describes a facile one-pot synthesis of N-aryl-2-chloroacetamides using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base.[9]
Materials:
-
Substituted aryl amine (6 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)
-
This compound (6.1 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Ice-salt bath
-
Cold water
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a 50 mL round-bottom flask, dissolve the substituted aryl amine (6 mmol) in anhydrous THF (5 mL).
-
Add DBU (1.2 mmol) to the solution.
-
Place the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.
-
Add this compound (6.1 mmol) dropwise using a dropping funnel, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 3-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Hexane:EtOAc; 7:3).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the precipitate and wash it with water.
-
Dry the precipitate and recrystallize it from ethanol to obtain the pure N-aryl-2-chloroacetamide.
Protocol 2: Synthesis of 2-Chloro-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide
This protocol details the synthesis of chloroacetamide derivatives of 6-alkoxy-2-aminobenzothiazoles.[1]
Materials:
-
6-Alkoxy-2-aminobenzothiazole (20 mmol)
-
This compound (30 mmol)
-
Acetone (30 mL)
-
Water
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the 6-alkoxy-2-aminobenzothiazole (20 mmol) in acetone (30 mL) in a round-bottom flask.
-
Cool the solution in an ice bath and add this compound (30 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 9-10 hours.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and stir for 30 minutes.
-
Filter the crude product.
-
Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to obtain the pure 2-chloro-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide as a white solid.
Protocol 3: Synthesis of Azetidin-2-one Derivatives from Schiff Bases
This protocol outlines the [2+2] cycloaddition reaction of a Schiff base with this compound to form a β-lactam ring.[7]
Materials:
-
Schiff base (0.01 mol)
-
Triethylamine (0.01 mol)
-
This compound (0.01 mol)
-
Dioxane, anhydrous (40 mL)
-
Ice bath
-
Cold water
-
Ethanol (for crystallization)
Procedure:
-
Dissolve the Schiff base (0.01 mol) and triethylamine (0.01 mol) in anhydrous dioxane (40 mL) in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a cold solution of this compound (0.01 mol) in dioxane at 0°C.
-
Stir the reaction mixture for 10-12 hours and then leave it overnight at room temperature.
-
Filter off the precipitated triethylammonium (B8662869) chloride.
-
Remove the dioxane by distillation under reduced pressure.
-
Pour the residue into cold water to precipitate the product.
-
Dry the resulting solid and crystallize it from ethanol.
Mandatory Visualizations
Synthesis of N-Aryl-2-chloroacetamides
Caption: Workflow for the synthesis of N-Aryl-2-chloroacetamides.
General Synthesis of Azetidin-2-ones (β-Lactams)
Caption: Two-step synthesis of azetidin-2-one drug intermediates.
References
- 1. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.journalagent.com [pdf.journalagent.com]
- 9. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis Using Chloroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the microwave-assisted synthesis of various heterocyclic compounds and derivatives utilizing chloroacetyl chloride as a key reagent. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often, enhanced product purity. The protocols outlined below are intended to serve as a practical guide for researchers in academic and industrial settings, particularly in the field of drug discovery and development.
Synthesis of Bioactive Acetamide (B32628) Derivatives
This compound is a versatile building block for the synthesis of a wide range of acetamide derivatives, many of which exhibit significant biological activity. Microwave irradiation provides a rapid and efficient method for the N-acylation of various primary and secondary amines.
Data Presentation: Comparison of Synthesis Methods
| Product | Amine Substrate | Method | Reaction Time | Yield (%) | Reference |
| 2-Chloro-N-(pyridin-3-yl)acetamide | 3-Aminopyridine | Conventional | 1-2 hours | 83 | [1] |
| 2-Chloro-N-(pyridin-4-yl)acetamide | 4-Aminopyridine | Conventional | 1-2 hours | 80 | [1] |
| Substituted Acetamides | Various amines | Microwave | A few minutes | 62-90 | [1] |
| 2-Chloro-N-p-tolylacetamide | p-Toluidine | Conventional | 5-6 hours | - | |
| 2-Chloro-N-p-tolylacetamide | p-Toluidine | Microwave | 5-10 minutes | 50-80 |
Experimental Protocol: Microwave-Assisted Synthesis of Acetamide Derivatives[1]
This protocol describes a general procedure for the synthesis of acetamide derivatives from primary or secondary amines and this compound under microwave irradiation.
Materials:
-
Appropriate primary or secondary amine (1 eq)
-
This compound (1 eq)
-
Triethylamine (B128534) (1 eq)
-
Dry acetonitrile (B52724) (CH₃CN)
-
Microwave reactor
Procedure:
-
In a microwave process vial, dissolve the amine (1 eq) and triethylamine (1 eq) in a minimal amount of dry acetonitrile.
-
Slowly add this compound (1 eq) to the stirred solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a controlled temperature of 65-70 °C for a few minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, n-hexane).
Experimental Workflow
One-Pot Synthesis of Benzo[b][2][3]thiazin-3(4H)-ones
Benzo[b][2][3]thiazin-3(4H)-one derivatives are an important class of heterocyclic compounds with various biological activities. A highly efficient one-pot synthesis can be achieved via a Smiles rearrangement under microwave irradiation.
Data Presentation: Comparison of Synthesis Methods
| Product | Method | Reaction Time | Yield (%) | Reference |
| Benzo[b][2][3]thiazin-3(4H)-one derivatives | Microwave | 15-20 minutes | 65-92 | [4] |
| Diarylamines and arylalkylamines | Conventional | 3-6 hours | - | [5] |
| Diarylamines and arylalkylamines | Microwave | 20-60 minutes | 58-92 | [5] |
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of Benzo[b][2][3]thiazin-3(4H)-ones[4]
This protocol details the one-pot reaction of substituted 2-chlorobenzenthiols, this compound, and primary amines.
Materials:
-
Substituted 2-chlorobenzenthiol (1 eq)
-
This compound (1 eq)
-
Primary amine (1 eq)
-
Solvent (e.g., DMF)
-
Base (e.g., K₂CO₃)
-
Microwave reactor
Procedure:
-
To a solution of the substituted 2-chlorobenzenthiol (1 eq) and a suitable base in a solvent within a microwave process vial, add this compound (1 eq) and the primary amine (1 eq).
-
Seal the vial and subject the mixture to microwave irradiation.
-
The reaction is typically carried out for 15-20 minutes.
-
Monitor the reaction by TLC to confirm the consumption of starting materials.
-
Upon completion, cool the reaction vessel.
-
The product can be isolated by pouring the reaction mixture into ice-water and filtering the resulting precipitate.
-
Further purification can be achieved by recrystallization.
Experimental Workflow
References
- 1. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 3. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Synthesis Applications of Chloroacetyl Chloride Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of chloroacetyl chloride derivatives in chiral synthesis. This compound is a versatile bifunctional reagent that serves as a key building block in the asymmetric synthesis of a variety of chiral molecules, including non-proteinogenic α-amino acids and β-lactams, which are crucial scaffolds in numerous pharmaceutical agents. The protocols outlined below focus on the use of this compound to acylate well-established chiral auxiliaries, thereby enabling highly diastereoselective transformations.
Application Note 1: Diastereoselective Alkylation of Chiral N-(Chloroacetyl) Auxiliaries for the Synthesis of Enantiomerically Pure Carboxylic Acids
The introduction of a chloroacetyl group onto a chiral auxiliary transforms an achiral starting material into a chiral substrate poised for diastereoselective reactions. The chloroacetyl moiety provides a reactive handle for subsequent nucleophilic substitution or enolate chemistry, while the chiral auxiliary directs the stereochemical outcome of the reaction. Evans oxazolidinones and pseudoephedrine are two of the most reliable and widely used chiral auxiliaries for this purpose. The resulting N-(chloroacetyl) derivatives can be deprotonated to form a rigid, chelated enolate, directing alkylation to occur from the less sterically hindered face with high diastereoselectivity. Subsequent cleavage of the auxiliary yields enantiomerically enriched α-substituted carboxylic acids.
Logical Workflow for Asymmetric Alkylation using a Chiral Auxiliary
Caption: Workflow for Asymmetric Alkylation.
Quantitative Data for Diastereoselective Alkylation
| Chiral Auxiliary | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Allyl iodide | NaN(TMS)₂ | 98:2 | 61-77 | [1] |
| (+)-Pseudoephedrine | Benzyl (B1604629) bromide | LDA/LiCl | ≥99:1 | 90 | [2] |
| (+)-Pseudoephedrine | Ethyl iodide | LDA/LiCl | 97:3 | 88 | [2] |
| (+)-Pseudoephedrine | n-Butyl bromide | LDA/LiCl | 98:2 | 89 | [2] |
| (+)-Pseudoephenamine | Benzyl bromide | LDA/LiCl | ≥99:1 | 99 | [3] |
| (+)-Pseudoephenamine | Ethyl iodide | LDA/LiCl | ≥99:1 | 98 | [3] |
Experimental Protocols
Protocol 1: Synthesis of N-(Chloroacetyl)-(S)-4-benzyl-2-oxazolidinone
This protocol is adapted from standard acylation procedures for Evans auxiliaries.[1]
-
Materials: (S)-4-Benzyl-2-oxazolidinone, this compound, triethylamine (B128534) (Et₃N), 4-dimethylaminopyridine (B28879) (DMAP), toluene (B28343), dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) and a catalytic amount of DMAP (0.05 eq) in dry toluene is added triethylamine (1.5 eq).
-
The solution is cooled to 0 °C, and this compound (1.2 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and extracted with DCM.
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the N-(chloroacetyl) oxazolidinone.
-
Protocol 2: Diastereoselective Alkylation of N-(Chloroacetyl)-(+)-pseudoephedrine Amide
This protocol is based on the methods developed by Myers for the asymmetric alkylation of pseudoephedrine amides.[2][4]
-
Materials: N-(Chloroacetyl)-(+)-pseudoephedrine amide, anhydrous lithium chloride (LiCl), anhydrous tetrahydrofuran (B95107) (THF), diisopropylamine (B44863), n-butyllithium (n-BuLi), alkyl halide (e.g., benzyl bromide), saturated aqueous ammonium (B1175870) chloride (NH₄Cl), ethyl acetate.
-
Procedure:
-
A suspension of anhydrous LiCl (6.0-7.0 eq) in anhydrous THF containing diisopropylamine (2.25 eq) is cooled to -78 °C.
-
n-BuLi (2.1 eq) is added, and the mixture is briefly warmed to 0 °C and then re-cooled to -78 °C to form a lithium diisopropylamide (LDA) solution.
-
A solution of the N-(chloroacetyl)-(+)-pseudoephedrine amide (1.0 eq) in THF is added to the cold LDA solution. The mixture is stirred at -78 °C for 30-60 minutes, warmed to 0 °C for 10-15 minutes, and then briefly stirred at room temperature before being re-cooled to 0 °C.
-
The alkyl halide (1.5-4.0 eq) is added to the cold enolate solution. The reaction is stirred at 0 °C for 1-3 hours or until completion as monitored by TLC.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. The product is purified by column chromatography or recrystallization.
-
Application Note 2: Stereoselective Synthesis of β-Lactams via Staudinger Cycloaddition
The Staudinger reaction, the cycloaddition of a ketene (B1206846) with an imine, is a powerful method for the synthesis of β-lactams.[5] When this compound is used as the ketene precursor in the presence of a base like triethylamine, the stereochemical outcome of the cycloaddition can be controlled to favor the formation of either cis or trans β-lactams, depending on the reaction conditions and the substituents on the imine. This stereoselectivity is crucial in the synthesis of many biologically active β-lactam antibiotics and their intermediates.
Signaling Pathway for Staudinger β-Lactam Synthesis
Caption: Staudinger β-Lactam Synthesis Pathway.
Quantitative Data for Stereoselective β-Lactam Synthesis
| Imine Substituents | Product Stereochemistry | Yield (%) | Reference |
| N-benzylidene-4-methylaniline | cis | 82 | [6] |
| N-benzylideneaniline | trans | - | [7] |
| N-(4-methoxybenzylidene)aniline | trans | - | [7] |
| N-(4-chlorobenzylidene)aniline | trans | - | [7] |
Experimental Protocol
Protocol 3: Synthesis of cis-3-Chloro-1,4-diaryl-azetidin-2-ones
This protocol is based on the synthesis of cis-2-azetidinones as described by Sakarya and Ketrez.[6]
-
Materials: Substituted imine (e.g., N-benzylidene-4-methylaniline), this compound, triethylamine (Et₃N), dry dichloromethane (DCM).
-
Procedure:
-
A solution of the imine (1.0 eq) in dry DCM is cooled to 0-5 °C in an ice bath.
-
Triethylamine (2.0 eq) is added to the cooled solution.
-
This compound (1.5 eq) is added dropwise to the stirred solution over 15 minutes, maintaining the temperature between 0-5 °C.
-
The reaction mixture is stirred at room temperature for 6 hours.
-
The reaction mixture is washed with water, and the organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the cis-β-lactam. The stereochemistry is confirmed by ¹H NMR analysis.
-
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals, particularly this compound, which is corrosive and a lachrymator. Reaction conditions may need to be optimized for specific substrates.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. benchchem.com [benchchem.com]
- 3. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Staudinger Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chloroacetyl Chloride Reactions with Nucleophiles
Welcome to the technical support center for minimizing side reactions of chloroacetyl chloride with nucleophiles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with an amino alcohol is giving a mixture of N-acylated and O-acylated products. How can I improve the selectivity for N-acylation?
A1: Achieving chemoselective N-acylation in the presence of a hydroxyl group is a common challenge. The selectivity is highly dependent on the reaction conditions. Here are key factors to consider:
-
Choice of Base and Solvent: Using a non-nucleophilic base is crucial. While bases like triethylamine (B128534) (TEA) in solvents such as dichloromethane (B109758) (CH2Cl2) can favor N-acylation, switching the solvent to acetonitrile (B52724) (MeCN) can sometimes lead to the formation of the O-acylated product.[1] For high N-acylation selectivity with amino alcohols, conducting the reaction in a phosphate (B84403) buffer (pH 7.4) has been shown to be highly effective, often leading to exclusive N-acylation.[2][3]
-
HCl Scavengers: The hydrogen chloride (HCl) generated during the reaction can be neutralized to prevent side reactions. Propylene oxide has been successfully used as a neutral HCl scavenger, leading to high yields of the desired N-acylated product.[1] Pyridine can also be an effective base.[1]
-
Reaction Conditions: Performing the reaction at a controlled temperature, typically starting at 0°C and then allowing it to warm to room temperature, can help manage the exothermic nature of the reaction and minimize side product formation.[4]
Q2: I am observing a significant amount of unreacted starting amine in my final product. What are the likely causes and how can I improve the conversion rate?
A2: Low conversion can be attributed to several factors:
-
Insufficient Base: A base is often necessary to activate the amine nucleophile and to neutralize the HCl byproduct.[5] Ensure at least a stoichiometric equivalent of a suitable base is used. For less reactive amines, a slight excess may be beneficial.
-
Moisture Contamination: this compound is highly reactive towards water and will readily hydrolyze to form chloroacetic acid, which will not participate in the desired acylation.[5] This also consumes the base. It is critical to use anhydrous solvents and oven-dried glassware and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Poor Solubility: If your nucleophile is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[5] Choose a solvent in which your starting material has good solubility.
Q3: My purified product shows persistent impurities. What are the most probable side products?
A3: Common side products in chloroacetylation reactions include:
-
Chloroacetic Acid: This forms from the hydrolysis of this compound.[5] It can usually be removed with a basic wash (e.g., saturated sodium bicarbonate solution) during the aqueous workup.
-
Diacylated Product: If the nucleophile has more than one reactive site (e.g., a primary amine and a hydroxyl group), diacylation can occur.[1] Optimizing the stoichiometry of this compound (using a slight excess, e.g., 1.05-1.1 equivalents) and controlling the addition rate can minimize this.
-
Polymeric Materials: The product itself can sometimes self-react, especially at higher temperatures, leading to the formation of oligomers or polymers.[5] Maintaining a low reaction temperature is crucial to avoid this.[5]
Q4: The reaction mixture is turning dark. What does this indicate?
A4: A dark reaction mixture often suggests decomposition of the starting materials or the product.[5] This can be caused by:
-
High Reaction Temperature: this compound is highly reactive, and exothermic reactions can lead to localized overheating. Ensure efficient stirring and controlled, slow addition of this compound, especially at the beginning of the reaction. Using an ice bath to maintain a low temperature is recommended.[6]
-
Impurities: Impurities in the starting materials can sometimes promote side reactions that lead to colored byproducts. Ensure the purity of your reagents before starting the reaction.
Data Presentation
Table 1: Effect of Base and Solvent on Chemoselective N-Chloroacetylation of 2-Aminobenzyl Alcohol (ABA)
| Entry | Base | Solvent | N-acylated Product (%) | O-acylated Product (%) | Di-acylated Product (%) |
| 1 | DBU | CH2Cl2 | 35 | 0 | 65 |
| 2 | DABCO | CH2Cl2 | 45 | 0 | 55 |
| 3 | DMAP | DMF | 52 | 0 | 48 |
| 4 | No Base | CH2Cl2 | 15 | 0 | 85 |
| 5 | TEA | CH2Cl2 | 83 | 0 | 17 |
| 6 | TEA | MeCN | 66 | 17 | 17 |
Data sourced from Balaji, B. S., & Dalal, N. (2018).[1][2]
Table 2: Effect of HCl Scavenger on N-Chloroacetylation of 2-Aminobenzyl Alcohol (ABA)
| Entry | HCl Scavenger | Isolated Yield of N-acylated Product (%) |
| 1 | Propylene Oxide | 86 |
| 2 | Amberlyst A21 | 84 |
| 3 | Pyridine | 85 |
Data sourced from Balaji, B. S., & Dalal, N. (2018).[1]
Table 3: Intermolecular Competition between Anilines and Alcohols/Phenols in Phosphate Buffer
| Entry | Amine | Alcohol/Phenol | N-acylated Product (%) | O-acylated Product (%) |
| 1 | Benzylamine | Benzyl Alcohol | 100 | 0 |
| 2 | Benzylamine | Cinnamyl Alcohol | 100 | 0 |
| 3 | Benzylamine | Phenol | 100 | 0 |
| 4 | Benzylamine | p-Cresol | 100 | 0 |
Data sourced from Balaji, B. S., & Dalal, N. (2018).[1]
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of Aryl Amines
This protocol is suitable for the N-acylation of a range of substituted aryl amines.
Materials:
-
Substituted aryl amine (6 mmol)
-
This compound (6.1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve the aryl amine (6 mmol) and DBU (1.2 mmol) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
Add this compound (6.1 mmol) dropwise to the cooled solution using a dropping funnel over a period of 15-20 minutes. Ensure the temperature does not exceed 5°C.[7]
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 3-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the precipitate and wash it thoroughly with water.
-
Dry the solid product and recrystallize from ethanol (B145695) to obtain the pure N-chloroacetylated aryl amine.[7]
Protocol 2: Chemoselective N-Acylation of Amino Alcohols in Aqueous Media
This protocol is designed for the selective N-acylation of amino alcohols, minimizing the O-acylation side reaction.[7]
Materials:
-
Amino alcohol (1 mmol)
-
This compound (1.1 mmol)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the amino alcohol (1 mmol) in phosphate buffer (10 mL) in a round-bottom flask.
-
Stir the solution at room temperature.
-
Add this compound (1.1 mmol) dropwise to the stirring solution.
-
Continue to stir the reaction mixture at room temperature for approximately 20 minutes.
-
If the product precipitates, it can be isolated by simple filtration.
-
If the product is soluble, extract it with an organic solvent such as ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to yield the pure N-chloroacetylated amino alcohol.[7]
Mandatory Visualizations
Caption: Troubleshooting workflow for chloroacetylation reactions.
Caption: Competing reaction pathways in chloroacetylation.
Caption: General experimental workflow for N-acylation.
References
Technical Support Center: Purification of Chloroacetylated Peptides by Preparative HPLC
Welcome to the Technical Support Center for the purification of chloroacetylated peptides by preparative High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues you may encounter during the preparative HPLC purification of chloroacetylated peptides, presented in a question-and-answer format.
Issue 1: Poor or No Recovery of the Chloroacetylated Peptide
Question: I am observing very low or no recovery of my chloroacetylated peptide after preparative HPLC. What are the potential causes and how can I resolve this?
Answer:
Poor recovery is a common issue that can stem from several factors, often related to the altered physicochemical properties of the peptide after chloroacetylation.
-
Peptide Solubility and Aggregation: The introduction of the chloroacetyl group can increase the hydrophobicity of the peptide, potentially leading to poor solubility in the initial mobile phase and aggregation.[1] Aggregated peptides may precipitate on the column or fail to bind effectively.[1]
-
Solution:
-
Sample Solvent Optimization: Dissolve the crude peptide in a stronger solvent. Start with the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% TFA). If solubility is still an issue, a small amount of an organic solvent like DMSO or DMF can be used to dissolve the peptide first, followed by dilution with the initial mobile phase.[2] Be cautious as high concentrations of strong organic solvents in the sample can lead to peak distortion.
-
Temperature Adjustment: Purifying at a slightly elevated temperature (e.g., 30-40°C) can sometimes improve the solubility of hydrophobic peptides and reduce aggregation.[2] However, monitor for any potential degradation of the chloroacetyl group at higher temperatures.
-
-
-
Irreversible Binding to the Column: Highly hydrophobic chloroacetylated peptides can bind irreversibly to the C18 stationary phase.[1]
-
Solution:
-
Column Choice: Consider using a column with a shorter alkyl chain (e.g., C8 or C4) or a wider pore size (e.g., 300 Å) to lessen hydrophobic interactions.[1]
-
Mobile Phase Modifier: For very hydrophobic peptides, consider using n-propanol as an organic modifier in the mobile phase, as it can improve the elution of strongly retained compounds.[1][3]
-
-
-
Instability of the Chloroacetyl Group: The chloroacetyl group is an electrophilic moiety and can be susceptible to nucleophilic attack and degradation, especially at neutral or basic pH.[1]
-
Solution:
-
Maintain Acidic Conditions: Always perform the purification under acidic conditions. The standard use of 0.1% trifluoroacetic acid (TFA) in the mobile phase helps maintain a low pH, ensuring the stability of the chloroacetyl group.[1]
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My chloroacetylated peptide is eluting with significant peak tailing. What is causing this and how can I improve the peak shape?
Answer:
Peak tailing is often a result of secondary interactions between the peptide and the stationary phase or issues with the HPLC system itself.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic residues in the peptide, leading to peak tailing.[4]
-
Solution:
-
Ion-Pairing Reagent: The use of an ion-pairing reagent like TFA is crucial. TFA pairs with basic residues on the peptide and also masks the silanol groups on the stationary phase, minimizing these secondary interactions and improving peak shape.[5]
-
Mobile Phase pH: Ensure the mobile phase pH is low (around 2-3 with 0.1% TFA) to keep the silanol groups protonated and reduce their interaction with the peptide.
-
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing or fronting.[4]
-
Solution:
-
Reduce Sample Load: Perform a loading study on an analytical column first to determine the optimal loading capacity before scaling up to a preparative column.[6] If overloading is suspected, reduce the amount of peptide injected.[4]
-
Optimize Gradient: A shallower gradient can sometimes improve peak shape for overloaded samples by providing better separation.[7]
-
-
-
System Issues: Extraneous volume in the system (long tubing, large detector cell) or a partially blocked column frit can also contribute to poor peak shape.
-
Solution:
-
System Optimization: Minimize tubing length and use appropriate internal diameters. Ensure all fittings are secure.
-
Column Maintenance: If the column frit is suspected to be blocked, back-flushing the column may help.[4] Regular column maintenance is essential for optimal performance.
-
-
Issue 3: Poor Resolution and Co-eluting Impurities
Question: I am unable to separate my chloroacetylated peptide from closely eluting impurities. How can I improve the resolution?
Answer:
Improving resolution requires careful optimization of the chromatographic conditions.
-
Inadequate Gradient Profile: A steep gradient may not provide sufficient time for the separation of closely eluting species.
-
Solution:
-
Shallow Gradient: The most effective way to improve the resolution of complex peptide mixtures is to use a shallower gradient.[2] For peptides, a gradient slope of 0.1-0.3% change in organic solvent per column volume often provides good resolution.[2]
-
Focused Gradient: After an initial screening run to determine the approximate elution point of your peptide, you can design a focused (segmented) gradient. This involves a shallow gradient around the elution point of the target peptide and steeper gradients before and after to reduce the total run time.[2]
-
-
-
Suboptimal Mobile Phase Composition: The choice of organic solvent and ion-pairing reagent can significantly impact selectivity.
-
Solution:
-
Organic Modifier: While acetonitrile is the most common organic modifier, for difficult separations, trying a different solvent like methanol (B129727) or a combination of acetonitrile and n-propanol might alter the selectivity and improve resolution.[3][8]
-
Alternative Ion-Pairing Agents: In some cases, using a different ion-pairing agent, such as formic acid (for MS compatibility) or heptafluorobutyric acid (for increased retention of hydrophilic peptides), can change the elution profile and improve separation.[]
-
-
-
Incorrect Column Chemistry: A standard C18 column may not be optimal for all peptide separations.
-
Solution:
-
Different Stationary Phases: Experiment with different stationary phases, such as C8, C4, or phenyl columns. These offer different hydrophobicities and selectivities that might be beneficial for your specific peptide.
-
-
Frequently Asked Questions (FAQs)
Q1: How does the chloroacetyl group affect the retention time of my peptide in reversed-phase HPLC?
A1: The chloroacetyl group is relatively hydrophobic and will generally increase the retention time of your peptide compared to its unmodified counterpart.[1] The extent of this increase depends on the overall sequence and hydrophobicity of the original peptide. It is always recommended to perform an initial analytical scouting run to determine the new elution conditions.
Q2: What is a good starting point for developing a preparative HPLC method for a chloroacetylated peptide?
A2: A good starting point is to use a C18 column with a wide pore size (300 Å) and a mobile phase system of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B). Begin with a broad analytical gradient (e.g., 5-95% B over 30 minutes) to determine the approximate retention time.[2] From there, you can develop a shallower, focused gradient for the preparative separation.[2]
Q3: My chloroacetylated peptide is very hydrophobic and difficult to dissolve. What is the best way to prepare the sample for injection?
A3: For highly hydrophobic peptides, dissolution can be challenging. Start by trying to dissolve the peptide in the initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% TFA). If it remains insoluble, you can use a small amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to first dissolve the peptide, and then dilute it with the initial mobile phase.[2] It is important to use the minimum amount of strong solvent necessary and to ensure the final concentration of the organic solvent in the sample is lower than that of the initial mobile phase to ensure proper binding to the column.[10]
Q4: Can the chloroacetyl group react with the column or other components of the HPLC system?
A4: The chloroacetyl group is a reactive electrophile. While it is generally stable under the acidic conditions of reversed-phase HPLC, it is crucial to avoid any nucleophilic components in your mobile phase or sample preparation that are not intended for reaction. Standard reversed-phase columns (silica-based) and stainless-steel HPLC systems are compatible.
Q5: After purification, how should I handle the fractions containing my chloroacetylated peptide?
A5: Fractions should be analyzed by analytical HPLC to confirm purity.[5] Pure fractions should be pooled and lyophilized as quickly as possible to remove the acetonitrile and water. Peptides are generally more stable as a lyophilized powder than in solution.[5] Store the lyophilized peptide at -20°C or lower.
Data Presentation
Table 1: Typical Loading Capacities for Preparative C18 Columns
| Column I.D. (mm) | Particle Size (µm) | Typical Loading Capacity (mg of crude peptide) |
| 10 | 10 | 5 - 50 |
| 21.2 | 10 | 50 - 250 |
| 30 | 15 | 100 - 750 |
| 50 | 15 | 500 - 2000+ |
Note: Loading capacity is highly dependent on the specific peptide's solubility, the complexity of the crude mixture, and the required final purity.[11][12] A loading study is recommended to determine the optimal load for your specific peptide.[6]
Table 2: Recommended Gradient Slopes for Preparative Peptide Purification
| Separation Goal | Recommended Gradient Slope (%B/min) | Rationale |
| Initial Scouting Run | 2-5% | Quickly determines the approximate elution time. |
| High Resolution | 0.1 - 0.5% | Provides better separation of closely eluting impurities.[7] |
| Routine Purification | 0.5 - 1.0% | A good balance between resolution and run time.[5] |
Note: The optimal gradient slope should be determined experimentally. A shallower gradient generally leads to better resolution but longer run times.[13][14]
Experimental Protocols
Protocol 1: N-terminal Chloroacetylation of a Resin-Bound Peptide
This protocol describes the chloroacetylation of the N-terminus of a peptide synthesized using standard Fmoc solid-phase peptide synthesis (SPPS).
-
Resin Preparation: After the final Fmoc deprotection of the peptide-resin, wash the resin thoroughly with dichloromethane (B109758) (DCM) (3x) and N,N-dimethylformamide (DMF) (3x).[15]
-
Chloroacetylation Reaction:
-
Prepare a solution of chloroacetic anhydride (B1165640) (5 equivalents) and diisopropylethylamine (DIPEA) (10 equivalents) in DMF.
-
Add the chloroacetylation solution to the resin and shake at room temperature for 1-2 hours.[15]
-
-
Washing: After the reaction, drain the solution and wash the resin extensively with DMF (3x) and DCM (3x) to remove excess reagents.[15]
-
Cleavage and Deprotection: Cleave the chloroacetylated peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[15]
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether.[15]
-
Drying: Dry the crude chloroacetylated peptide pellet under vacuum.[15]
Protocol 2: General Preparative RP-HPLC Purification
This protocol provides a general guideline for the purification of a crude chloroacetylated peptide.
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal volume of Mobile Phase A (e.g., 0.1% TFA in water).[5]
-
If solubility is an issue, use a small amount of DMSO or DMF to dissolve the peptide, then dilute with Mobile Phase A.[2]
-
Centrifuge the sample to remove any particulate matter before injection.
-
-
HPLC System Preparation:
-
Equilibrate the preparative C18 column (e.g., 21.2 x 250 mm, 10 µm, 300 Å) with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B (e.g., 0.1% TFA in acetonitrile). A typical starting gradient for a peptide of unknown hydrophobicity could be 5% to 65% B over 60 minutes.[5] For better resolution, a shallower gradient is recommended.[7]
-
Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) and 280 nm (if the peptide contains aromatic residues like Trp or Tyr).
-
-
Fraction Collection: Collect fractions corresponding to the target peptide peak, either manually or using an automated fraction collector.
-
Analysis of Fractions: Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a fluffy white powder.[5]
Visualizations
Caption: General workflow for the synthesis and purification of chloroacetylated peptides.
Caption: A logical guide to troubleshooting common issues in preparative HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. nestgrp.com [nestgrp.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. peptide.com [peptide.com]
- 6. chiraltech.com [chiraltech.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. cif.iastate.edu [cif.iastate.edu]
- 12. pharmtech.com [pharmtech.com]
- 13. biotage.com [biotage.com]
- 14. mastelf.com [mastelf.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing Chloroacetyl Chloride Hydrolysis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on effectively managing the hydrolysis of chloroacetyl chloride during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a concern?
A1: this compound reacts readily with water in a process called hydrolysis. This reaction is a significant concern in organic synthesis because it consumes the this compound, reducing the yield of the desired product. The hydrolysis reaction produces chloroacetic acid and hydrochloric acid (HCl), which can also interfere with the intended reaction or degrade sensitive molecules.[1][2]
Q2: What are the main products of this compound hydrolysis?
A2: The hydrolysis of this compound yields chloroacetic acid and hydrogen chloride (HCl) gas.[1][3] In an aqueous environment, the HCl gas will dissolve to form hydrochloric acid.
Q3: How can I minimize the hydrolysis of this compound during my reaction?
A3: To minimize hydrolysis, it is crucial to work under anhydrous (water-free) conditions. This can be achieved by:
-
Using oven-dried glassware.
-
Running the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[4][5]
-
Using a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct as it forms, which can help drive the desired reaction forward and prevent acid-catalyzed side reactions.[4]
Q4: Can I perform reactions with this compound in aqueous solutions?
A4: While it may seem counterintuitive, reactions with this compound can be performed in aqueous systems under specific conditions. For instance, N-acylation of amines has been successfully carried out in a phosphate (B84403) buffer.[6] The success of such reactions often depends on the relative rates of the desired reaction and the hydrolysis, as well as the careful control of pH.
Q5: How can I detect the presence of hydrolysis byproducts in my reaction mixture?
A5: The primary byproduct of hydrolysis, chloroacetic acid, can be detected using various analytical techniques. Gas chromatography (GC) coupled with a flame ionization detector (FID) is a common method for the trace determination of both this compound and chloroacetic acid after derivatization.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | Hydrolysis of this compound: The most common reason for low yield is the premature reaction of this compound with water.[4][5] | - Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere. - Use anhydrous solvents. You can verify the water content of your solvent if you suspect contamination. - Handle this compound and set up the reaction under a positive pressure of an inert gas (nitrogen or argon).[4][5] |
| Incomplete reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Consider extending the reaction time or slightly increasing the temperature if the starting material is still present. | |
| Ineffective base: The base used to scavenge HCl may be of poor quality or insufficient. | - Use a fresh, high-purity grade of the base (e.g., pyridine, triethylamine). - Ensure you are using a sufficient stoichiometric amount of the base (typically at least one equivalent). | |
| Formation of unexpected byproducts | Side reactions with hydrolysis products: The generated chloroacetic acid or HCl might be reacting with your starting materials or products. | - Implement stricter anhydrous conditions to minimize hydrolysis. - The use of a non-nucleophilic base can help to only neutralize the HCl without participating in other reactions. |
| Reaction with the solvent: Some solvents can react with this compound. | - Choose an inert solvent that is known to be compatible with acyl chlorides, such as dichloromethane (B109758) (DCM), toluene, or tetrahydrofuran (B95107) (THF). | |
| Reaction is too exothermic and difficult to control | Rapid addition of this compound: this compound is highly reactive, and its reaction can be vigorous and generate significant heat.[8] | - Add the this compound to the reaction mixture slowly and in a dropwise manner.[4] - Use a dropping funnel for controlled addition. - Cool the reaction mixture in an ice bath before and during the addition of this compound.[4] |
| Pressure build-up in the reaction vessel | Evolution of HCl gas: The reaction of this compound with your substrate or with residual moisture will produce HCl gas, leading to a pressure increase in a closed system.[8] | - Do not conduct the reaction in a completely sealed vessel. - Use a setup that allows for the safe venting of evolved gases, such as a condenser with a drying tube or a nitrogen bubbler. |
Data Presentation
Table 1: Qualitative Impact of Conditions on this compound Hydrolysis Rate
| Condition | Effect on Hydrolysis Rate | Notes |
| Presence of Water | Significantly increases | Water is the reactant for hydrolysis. Even atmospheric moisture can be sufficient to cause significant hydrolysis. |
| Temperature | Increases with temperature | As with most chemical reactions, the rate of hydrolysis increases at higher temperatures. |
| pH | Generally faster at higher pH | Basic conditions can accelerate the hydrolysis of acyl chlorides. |
| Solvent | Faster in polar protic solvents | Solvents that can stabilize the transition state of the hydrolysis reaction will increase the rate. The reaction is reported to be more rapid when a co-solvent like acetone (B3395972) is used with water. |
Experimental Protocols
Protocol 1: General Procedure for Acylation using this compound under Anhydrous Conditions
This protocol describes a standard method for the acylation of an amine in an organic solvent, taking precautions to minimize hydrolysis.
Materials:
-
Amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous Triethylamine (TEA) or Pyridine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for transfer
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Assemble the oven-dried glassware while hot and allow it to cool under a stream of inert gas.
-
Dissolve the amine and triethylamine (or pyridine) in the anhydrous solvent in the reaction flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the this compound dropwise to the stirred solution via a syringe. Maintain the temperature below 10°C during the addition.[4]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add water or a saturated aqueous solution of sodium bicarbonate to quench the excess this compound and neutralize the triethylamine hydrochloride salt.[9] Be cautious as gas evolution (CO2) will occur with bicarbonate.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary, for example, by recrystallization or column chromatography.
Protocol 2: Quenching of Unreacted this compound
This protocol outlines the safe procedure for neutralizing unreacted this compound at the end of a reaction.
Materials:
-
Reaction mixture containing unreacted this compound
-
Quenching solution: Saturated aqueous sodium bicarbonate solution or a suitable alcohol (e.g., methanol, isopropanol)
-
Ice bath
-
Stirring apparatus
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
While stirring vigorously, slowly add the quenching solution dropwise.
-
If using sodium bicarbonate solution, be prepared for gas (CO2) evolution. Add the solution at a rate that keeps the effervescence under control.[9]
-
If using an alcohol, the reaction will form the corresponding ester. This is often less exothermic than quenching with water or bicarbonate.
-
Continue stirring for at least 30 minutes after the addition is complete to ensure all the this compound has reacted.
-
Proceed with the appropriate work-up procedure for your specific reaction.
Mandatory Visualizations
References
- 1. This compound | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Problem using this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chloroacetyl Chloride Acylation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing chloroacetyl chloride acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound acylation?
A1: this compound acylation is a type of Friedel-Crafts acylation, which is an electrophilic aromatic substitution reaction. The reaction involves the formation of a highly electrophilic acylium ion from this compound and a Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a chloroacetylated aromatic compound.[1]
Q2: Why is a stoichiometric amount of Lewis acid catalyst often required?
A2: In many Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid catalyst (like AlCl₃) is necessary because the product, an aryl ketone, can form a stable complex with the catalyst.[2] This complexation effectively removes the catalyst from the reaction, preventing it from activating more acyl chloride.[2] Therefore, at least one equivalent of the catalyst is needed for each equivalent of the ketone product formed.
Q3: Can I run a this compound acylation on an aromatic ring with an amino group?
A3: Directly performing a Friedel-Crafts acylation on an aromatic ring with an amino (-NH₂) group is generally unsuccessful. The lone pair of electrons on the nitrogen atom acts as a Lewis base and reacts with the Lewis acid catalyst.[3] This forms a deactivated complex that makes the aromatic ring electron-poor and resistant to electrophilic substitution.[3] To overcome this, the amino group should be protected, for example, by converting it to a less basic amide, before proceeding with the acylation.[3]
Q4: What are some common Lewis acid catalysts used for this reaction?
A4: Aluminum chloride (AlCl₃) is a traditional and highly effective catalyst for Friedel-Crafts acylation. Other Lewis acids like ferric chloride (FeCl₃) have also been employed. For more environmentally friendly and reusable options, solid acid catalysts such as Fe-modified montmorillonite (B579905) K10 clay have shown good yields and selectivity.[4]
Q5: How does the choice of solvent affect the reaction?
A5: The solvent can significantly influence the outcome of a Friedel-Crafts acylation. Common solvents include carbon disulphide, nitromethane, and chlorinated hydrocarbons like ethylene (B1197577) dichloride. The polarity of the solvent can affect the solubility of the reaction components and the stability of intermediates, which in turn can influence the product distribution (i.e., the ratio of different isomers).[5] For instance, in some acylations, non-polar solvents may favor the kinetic product, while polar solvents may lead to the thermodynamic product.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Deactivated Aromatic Ring: The substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN).[2] | Use a more activated aromatic substrate if possible. If not, harsher reaction conditions (higher temperature, stronger Lewis acid) may be required, but this can lead to side reactions. |
| Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) has been deactivated by moisture.[2][3] | Ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried). Use anhydrous solvents and reagents. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). | |
| Insufficient Catalyst: Less than a stoichiometric amount of catalyst was used.[2] | Use at least one equivalent of the Lewis acid catalyst per equivalent of the aromatic substrate. | |
| Low Reaction Temperature: The temperature is too low to overcome the activation energy. | Gradually increase the reaction temperature while monitoring for product formation and potential side reactions using TLC or GC. | |
| Formation of Multiple Products/Side Reactions | Polysubstitution: The aromatic ring is highly activated, leading to multiple acylations. | While less common in acylation than alkylation, it can occur.[2] Use a milder Lewis acid or lower the reaction temperature. |
| Reaction with Solvent: The solvent itself is aromatic and can compete in the acylation reaction. | Choose an inert solvent such as carbon disulfide, dichloromethane, or 1,2-dichloroethane. | |
| Rearrangement of Acyl Group: This is generally not an issue in Friedel-Crafts acylation, unlike alkylation.[1] | N/A | |
| Difficult Product Isolation/Work-up | Stable Product-Catalyst Complex: The product forms a stable complex with the Lewis acid, making work-up challenging. | The work-up typically involves hydrolysis of the complex with water or dilute acid to liberate the product and catalyst. Be cautious as this can be a highly exothermic process. |
| Emulsion Formation during Extraction: The presence of aluminum salts from the work-up can lead to emulsions. | Add more of the organic or aqueous phase to break the emulsion. Filtering the mixture through a pad of celite can also be effective. |
Data Presentation
Table 1: Effect of Different Catalysts on the Chloroacetylation of Mesitylene
| Catalyst | Activation Temperature (°C) | Conversion of Mesitylene (%) | Yield of Product (%) |
| K10 | 120 | 25 | 25 |
| K10-Fe-A | 120 | 95 | 95 |
| K10-Fe-O | 120 | 67 | 67 |
| K10-Zn-A | 120 | 48 | 48 |
| K10-Zn-O | 120 | 25 | 25 |
| K10-Sn-A | 120 | 40 | 40 |
| K10-Sn-O | 120 | 38 | 38 |
| K10-Zr-A | 120 | 26 | 26 |
| K10-Zr-O | 120 | 20 | 20 |
Reaction Conditions: Mesitylene (5 mmol), this compound (10 mmol), Catalyst (0.1 g), Ethylene dichloride (3 mL), Reflux temperature. Data sourced from a study on Fe-modified montmorillonite K10 catalysts.
Table 2: Effect of Catalyst Amount on Chloroacetylation of Mesitylene using K10-Fe-A120
| Amount of Catalyst (g) | Conversion of Mesitylene (%) | Yield of Product (%) |
| 0.025 | 60 | 60 |
| 0.050 | 85 | 85 |
| 0.100 | 95 | 95 |
| 0.200 | 95 | 95 |
Reaction Conditions: Mesitylene (5 mmol), this compound (10 mmol), Ethylene dichloride (3 mL), Reflux temperature. Data sourced from a study on Fe-modified montmorillonite K10 catalysts.
Experimental Protocols
General Protocol for Chloroacetylation of an Arene using a Lewis Acid Catalyst
Materials:
-
Arene (e.g., Toluene, Anisole)
-
This compound
-
Anhydrous Lewis Acid (e.g., AlCl₃, FeCl₃)
-
Anhydrous, inert solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon Disulfide (CS₂))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., Nitrogen or Argon line, CaCl₂ guard tube)
-
Ice bath
-
Apparatus for aqueous work-up and extraction
-
Apparatus for purification (e.g., recrystallization or column chromatography)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the apparatus is under an inert atmosphere to prevent moisture from deactivating the catalyst.[3]
-
Catalyst Suspension: To the reaction flask, add the anhydrous solvent and the Lewis acid catalyst (at least 1.1 equivalents). Cool the resulting suspension in an ice bath.
-
Acylium Ion Formation: Add this compound (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred catalyst suspension. Allow the mixture to stir for 15-30 minutes at 0°C to form the acylium ion complex.
-
Substrate Addition: Dissolve the arene (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it to the dropping funnel. Add the arene solution dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, the reaction may be stirred at 0°C, allowed to warm to room temperature, or heated to reflux, depending on the reactivity of the arene. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench it by slowly adding cold water or pouring it over crushed ice. This step is often highly exothermic and may release HCl gas, so it should be performed in a well-ventilated fume hood.
-
Work-up: Transfer the mixture to a separatory funnel. If a solid (like aluminum hydroxide) is present, it may be necessary to add dilute HCl to dissolve it.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., DCM, ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the pure chloroacetylated arene.
Visualizations
References
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Chloroacetylation of Arenes Using this compound in the Presence of FeCl3 Modified Montmorillonite K10. | Semantic Scholar [semanticscholar.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
troubleshooting byproduct formation in Friedel-Crafts reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for byproduct formation in Friedel-Crafts reactions.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Formation of Multiple Alkylated Products (Polyalkylation)
Q1: My Friedel-Crafts alkylation is producing a mixture of mono-, di-, and even tri-alkylated products. Why is this happening and how can I favor mono-alkylation?
A1: This phenomenon, known as polyalkylation, is a common side reaction in Friedel-Crafts alkylation. It occurs because the introduction of an electron-donating alkyl group activates the aromatic ring, making the mono-alkylated product more nucleophilic and reactive than the starting material.[1][2] This increased reactivity makes it susceptible to further alkylation.[1]
To minimize polyalkylation, consider the following strategies:
-
Use a Large Excess of the Aromatic Substrate: By significantly increasing the concentration of the initial aromatic compound, the electrophile is statistically more likely to react with the unreacted starting material rather than the mono-alkylated product.[1][3][4]
-
Control Stoichiometry: Carefully controlling the molar ratio of your reactants can help favor mono-alkylation.[1]
-
Optimize Reaction Conditions: Lowering the reaction temperature and using a less active Lewis acid catalyst can help reduce the rate of subsequent alkylation reactions.[1][4]
-
Alternative Two-Step Method: The most effective way to prevent polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone to the desired alkyl group.[1][5] The acyl group is deactivating, which prevents further substitution on the aromatic ring.[1][6]
Q2: How does the molar ratio of the aromatic substrate to the alkylating agent affect the product distribution in Friedel-Crafts alkylation?
A2: The molar ratio is a critical parameter for controlling polyalkylation. A higher ratio of the aromatic substrate to the alkylating agent significantly favors the formation of the mono-alkylated product.
| Molar Ratio (Aromatic Substrate : Alkylating Agent) | Expected Outcome for Mono-alkylation | Tendency for Polyalkylation |
| 1 : 1 | Low to Moderate | High |
| 3 : 1 | Moderate | Moderate |
| 5 : 1 or higher | High | Low |
| (This table provides a conceptual overview; specific results are dependent on reaction conditions.)[4] |
Issue 2: Isomeric Byproducts due to Carbocation Rearrangement
Q3: I am trying to introduce a straight-chain alkyl group (e.g., n-propyl) onto my aromatic ring, but the major product is the branched isomer (e.g., isopropyl). What is causing this rearrangement?
A3: This is a classic issue in Friedel-Crafts alkylation caused by carbocation rearrangement.[5][7] The reaction proceeds through a carbocation intermediate. If this carbocation can rearrange to a more stable form (e.g., from a primary to a more stable secondary or tertiary carbocation) via a hydride or alkyl shift, it will do so before reacting with the aromatic ring.[5][8][9]
Q4: How can I prevent carbocation rearrangement and obtain the desired straight-chain alkyl product?
A4: The most reliable method to avoid carbocation rearrangement is a two-step process involving Friedel-Crafts acylation followed by reduction:
-
Friedel-Crafts Acylation: First, introduce an acyl group (R-C=O) to the aromatic ring using an acyl halide or anhydride. The key intermediate in this reaction, the acylium ion, is resonance-stabilized and does not undergo rearrangement.[5][10][11]
-
Reduction: The resulting ketone is then reduced to the desired alkyl group. Common methods for this reduction include the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base).[4][5]
Lowering the reaction temperature or using a milder Lewis acid might also disfavor the rearrangement process, but the acylation-reduction sequence is generally more effective.[12]
Issue 3: Low or No Product Yield
Q5: My Friedel-Crafts reaction is not working or giving a very low yield. What are the common culprits?
A5: Several factors can lead to low or no product yield in Friedel-Crafts reactions:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic substitution, often preventing the reaction.[7][13][14]
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[13][14] Ensure all glassware is dry and use anhydrous solvents and fresh reagents.
-
Insufficient Catalyst (in Acylation): In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.[6][13][14]
-
Substrate Reactivity with Catalyst: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid, leading to deactivation of both the substrate and the catalyst.[14][15]
-
Poor Reagent Quality: Impurities in the starting materials can interfere with the reaction and lead to byproduct formation.[6][13]
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation to Avoid Rearrangement and Polyalkylation
This protocol describes the acylation of benzene (B151609) with propanoyl chloride, which can then be followed by reduction to yield n-propylbenzene.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Benzene
-
Propanoyl Chloride
-
Anhydrous Dichloromethane (DCM) as solvent (optional)
-
Ice, distilled water, 5% HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 to 1.2 equivalents) in dry benzene (or an inert solvent like DCM). Cool the suspension to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add propanoyl chloride (1.0 equivalent) dropwise to the stirred suspension while maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.[14] Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude propiophenone.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Clemmensen Reduction of Propiophenone to n-Propylbenzene
Materials:
-
Propiophenone (from Protocol 1)
-
Zinc dust
-
Mercuric Chloride (HgCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Water
Procedure:
-
Amalgamated Zinc Preparation: In a flask, mix zinc dust with a 5% mercuric chloride solution and swirl for a few minutes. Decant the aqueous solution and wash the amalgamated zinc with water.
-
Reaction Setup: To the flask containing the amalgamated zinc, add water, concentrated HCl, toluene, and the propiophenone.
-
Reflux: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Extraction and Washing: Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield n-propylbenzene.[1]
Visual Guides
Caption: A troubleshooting workflow for identifying and addressing common byproduct formation in Friedel-Crafts reactions.
Caption: The activating effect of the alkyl group leads to undesired polyalkylation.
Caption: Comparison of alkylation (with rearrangement) and the acylation-reduction strategy to obtain the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Solved How can polyalkylation be minimized in | Chegg.com [chegg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 11. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Strategies for Selective Monochloroacetylation
Welcome to the technical support center for aromatic chloroacetylation. This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and experimental protocols to control and prevent undesired polychloroacetylation during Friedel-Crafts reactions.
Frequently Asked Questions (FAQs)
Q1: What is polychloroacetylation and why is it a problem?
Polychloroacetylation is a common side reaction in Friedel-Crafts acylation where more than one chloroacetyl group is added to an aromatic ring.[1] This occurs because the initial monochloroacetylated product, an aryl ketone, can sometimes be reactive enough to undergo a second acylation, especially under harsh reaction conditions.[2] This side reaction is problematic as it consumes the starting material, reduces the yield of the desired mono-substituted product, and complicates the purification process due to the formation of multiple products.[1]
Q2: How does the initial chloroacetylation affect the aromatic ring's reactivity?
Typically, the chloroacetyl group is electron-withdrawing due to the carbonyl moiety. This effect deactivates the aromatic ring, making it less susceptible to further electrophilic substitution.[3][4][5] Consequently, polychloroacetylation is generally less common than the polyalkylation seen in Friedel-Crafts alkylation reactions.[5][6] However, if the aromatic substrate is highly activated (contains strong electron-donating groups), or if the reaction conditions are too forcing, diacylation can still occur.[2]
Q3: What are the key factors influencing the selectivity of monochloroacetylation?
The selectivity between mono- and polychloroacetylation is primarily influenced by:
-
Catalyst Choice and Amount: The type and quantity of the Lewis acid catalyst are critical.[2]
-
Reaction Temperature: Higher temperatures can provide the activation energy for a second acylation.[2][7]
-
Stoichiometry: The molar ratio of the aromatic compound to the chloroacetylating agent is a key control parameter.[2]
-
Solvent: The polarity and coordinating ability of the solvent can affect catalyst activity and reaction pathways.[2]
-
Substrate Reactivity: Highly activated aromatic rings are more prone to multiple substitutions.
Troubleshooting Guide: High Levels of Polychloroacetylation
This section addresses the common issue of observing significant amounts of di- or poly-substituted products in your reaction mixture.
Issue: My TLC/LC-MS analysis shows multiple products, indicating polychloroacetylation.
This is a frequent challenge when working with activated aromatic systems. Below are systematic steps to troubleshoot and optimize your reaction for monosubstitution.
Logical Flowchart for Troubleshooting Polychloroacetylation
Caption: Troubleshooting workflow for minimizing polychloroacetylation.
Detailed Troubleshooting Steps:
-
Control Stoichiometry:
-
Problem: Using an excess of chloroacetyl chloride or chloroacetic anhydride (B1165640) is a primary cause of polysubstitution.[2]
-
Solution: Carefully control the stoichiometry. Use the aromatic compound as the limiting reagent and employ a slight excess (e.g., 1.0 to 1.1 equivalents) of the chloroacetylating agent. Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed.[2]
-
-
Optimize Reaction Temperature:
-
Problem: High reaction temperatures increase the rate of all reactions, including the undesired second acylation.[7]
-
Solution: Maintain a low reaction temperature. Start the reaction at 0 °C or even lower, especially during the addition of the Lewis acid and acylating agent, and then allow it to slowly warm to room temperature.[2] Avoid heating or refluxing unless absolutely necessary for substrate activation.
-
-
Select the Appropriate Lewis Acid Catalyst:
-
Problem: Strong Lewis acids like AlCl₃ are highly active and can promote diacylation, particularly with activated substrates.[2]
-
Solution: Consider using a milder Lewis acid. The choice of catalyst can significantly impact selectivity. Weaker Lewis acids such as ZnCl₂, FeCl₃, or SnCl₄ can offer better control and favor mono-acylation.[2] Additionally, ensure the catalyst is anhydrous, as moisture will deactivate it.[2]
-
Catalyst Selection and Impact on Selectivity
The activity and selectivity of Lewis acids can vary significantly. While a comprehensive dataset for chloroacetylation is sparse, general trends in Friedel-Crafts reactions can guide selection.
| Lewis Acid | Relative Activity | Typical Use Case & Selectivity Notes |
| AlCl₃ | Very Strong | Highly effective but can lead to low selectivity and polysubstitution with active substrates.[2] Requires careful temperature and stoichiometry control. |
| FeCl₃ | Strong | A good alternative to AlCl₃, often providing better selectivity with a slight trade-off in reactivity.[8] |
| SnCl₄ | Moderate | Often used for activated systems where milder conditions are necessary to prevent side reactions.[2] |
| ZnCl₂ | Mild | Suitable for highly reactive aromatic compounds where strong acids would cause polymerization or polysubstitution.[5] |
| BF₃·OEt₂ | Mild | A weaker Lewis acid that can be effective for certain substrates, often leading to cleaner reactions.[2] |
This table provides a general guide; optimal catalyst choice is substrate-dependent and requires empirical validation.
Experimental Protocols
Protocol 1: General Procedure for Selective Monochloroacetylation of an Activated Aromatic Compound
This protocol is designed to maximize the yield of the mono-substituted product while minimizing di-substitution.
Materials:
-
Aromatic Substrate (e.g., Anisole)
-
This compound (ClCOCH₂Cl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
Workflow Diagram:
Caption: Step-by-step workflow for a controlled chloroacetylation reaction.
Procedure:
-
Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, dissolve the aromatic substrate (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous AlCl₃ (1.1 eq) in small portions, ensuring the temperature does not rise significantly. Stir the resulting suspension for 15 minutes at 0 °C.
-
Acylating Agent Addition: Add this compound (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled suspension over 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS every 30-60 minutes.
-
Quenching: Once the starting material is consumed (or conversion has stalled), carefully quench the reaction by slowly pouring it into a beaker containing a mixture of crushed ice and 1M HCl.
-
Extraction & Wash: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization to isolate the desired monochloroacetylated compound.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 8. A novel classification of Lewis acids on the basis of activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Excess Chloroacetyl Chloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with chloroacetyl chloride. It focuses on the critical step of quenching excess reagent in a reaction mixture.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is complete. What is the simplest way to quench the excess this compound?
A1: The most straightforward method is to slowly and carefully add the reaction mixture to a separate vessel containing a stirred, cold quenching solution. Common quenching agents include water, dilute aqueous bases, alcohols, or solutions of primary/secondary amines.[1][2] The choice depends on the stability of your product and the desired final state of the quenched reagent (e.g., chloroacetic acid, an ester, or an amide). Always perform this procedure in a well-ventilated fume hood, as corrosive hydrogen chloride (HCl) gas is evolved.[3][4]
Q2: I observed a violent, exothermic reaction and fuming when I tried to quench the mixture. How can I prevent this?
A2: this compound reacts vigorously and exothermically with protic compounds like water, alcohols, and amines.[3][5] To control the reaction rate and dissipate heat effectively, follow these steps:
-
Cool the Quenching Medium: Use an ice-water bath to cool the quenching solution (e.g., water, aqueous base, or alcohol) before and during the addition.
-
Slow Addition: Add the reaction mixture containing the unreacted this compound dropwise or in a slow stream to the vigorously stirred quenching solution. Never add the quenching agent directly to the bulk reaction mixture.
-
Ensure Excess Quenching Agent: Use a sufficient excess of the quenching agent (e.g., at least a 5-fold excess of water) to ensure all the this compound reacts and to help absorb the heat generated.[3]
Q3: Why is my product yield low after an aqueous workup? I suspect the this compound is hydrolyzing too slowly or too quickly.
A3: The hydrolysis of this compound can be deceptively complex. Initially, it is insoluble in water, and the reaction at the interface is slow.[6] As chloroacetic acid and HCl are produced, they can act as solubilizing agents, leading to a sudden, violent reaction.[6] If your desired product is sensitive to acidic conditions, the generated HCl can cause degradation. Conversely, if the quench is incomplete, the remaining this compound can interfere with subsequent steps like crystallization.[7] A buffered solution, such as a phosphate (B84403) buffer at a controlled pH, can help manage the reaction rate and neutralize the acid produced.[7]
Q4: Can I use an alcohol like methanol (B129727) or ethanol (B145695) to quench this compound?
A4: Yes, alcohols are effective quenching agents. They react with this compound to form the corresponding ester (e.g., methyl chloroacetate (B1199739) or ethyl chloroacetate) and HCl.[8][9] This method is generally less vigorous than quenching with pure water and can be advantageous if your product is sensitive to large amounts of water but stable to alcohols.[1] The reaction is typically fast and exothermic.[10]
Q5: I need to avoid forming an ester or hydrolyzing my product. Are there other options?
A5: Yes, you can use primary or secondary amines to quench this compound, which will form a stable N-chloroacetamide.[1][11] This is a common strategy in organic synthesis. Alternatively, using a non-nucleophilic base in an organic solvent can neutralize the HCl byproduct without directly reacting with the acyl chloride itself, though a subsequent aqueous wash is still needed to remove the salt.[12][13]
Q6: How do I confirm that all the this compound has been quenched before proceeding with my workup?
A6: After the initial quench, it is good practice to stir the biphasic mixture for a period to ensure the reaction is complete.[7] For example, stirring for 10-30 minutes after addition is often sufficient.[5][7] You can monitor the disappearance of the this compound using techniques like Thin Layer Chromatography (TLC) or by taking a small aliquot of the organic layer for analysis by ¹H NMR, looking for the disappearance of the characteristic starting material signals.[7]
Data Summary: Quenching Agents & Conditions
The following table summarizes common quenching agents for this compound and typical reaction characteristics.
| Quenching Agent | Product of Quench | Typical Conditions | Key Considerations & Hazards |
| Water (H₂O) | Chloroacetic Acid | Added to at least 5-fold excess of cold water with vigorous stirring.[3] | Highly exothermic reaction, evolves HCl gas.[3] Reaction rate can be unpredictable.[6] |
| Alcohols (e.g., Methanol, Ethanol) | Chloroacetate Esters | Added to cold alcohol with stirring.[1][8] | Vigorous, exothermic reaction that produces HCl gas.[9][10] |
| Aqueous Base (e.g., NaHCO₃, K₂CO₃, NaOH) | Chloroacetate Salt | Slow addition to a cold, dilute, and stirred basic solution. | Vigorous reaction. The base neutralizes the generated HCl. Caution: Your product must be stable to the basic conditions. |
| Aqueous Buffer (e.g., Phosphate Buffer) | Chloroacetic Acid/Salt | Added to a stirred buffer solution (e.g., pH 10) at room temperature or below.[7] | Provides better control over pH and exotherm compared to unbuffered water or strong base.[7] |
| Amines (Primary or Secondary) | N-substituted Chloroacetamides | Added to a solution of the amine in a suitable organic solvent.[11][12] | Exothermic reaction. Useful if the resulting amide is easily separable from the desired product.[1] |
Experimental Protocols
Caution: this compound is highly toxic, corrosive, and a lachrymator.[4][5] All procedures must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[14]
Protocol 1: Quenching with Water
-
In a separate flask appropriately sized for the scale of the reaction and quench, add at least 5 volumes of deionized water for every volume of the reaction mixture to be quenched.
-
Place the flask containing the water in an ice-water bath and begin vigorous stirring.
-
Using a dropping funnel or syringe, add the reaction mixture containing unreacted this compound to the cold water slowly and dropwise.
-
Maintain a slow addition rate to keep the temperature of the quenching mixture below 25 °C.[7]
-
After the addition is complete, remove the ice bath and allow the mixture to stir for an additional 15-30 minutes at room temperature to ensure the quench is complete.
-
Proceed with standard aqueous workup (e.g., layer separation, extraction, washing, and drying).[15]
Protocol 2: Quenching with an Alcohol (e.g., Methanol)
-
In a separate flask, place 3-5 volumes of methanol (relative to the reaction mixture volume).
-
Cool the methanol in an ice-water bath with vigorous stirring.
-
Slowly add the reaction mixture containing this compound to the cold methanol. Be prepared for the evolution of HCl gas.[10]
-
Once the addition is complete, allow the mixture to stir for 10-20 minutes.
-
The mixture can then be concentrated under reduced pressure or subjected to an aqueous workup to remove the resulting ester and salts.
Protocol 3: Quenching with Aqueous Buffered Base
-
Prepare a sufficient volume of a suitable buffer solution (e.g., 5% aqueous potassium phosphate, KH₂PO₄) and adjust the pH as needed for product stability (e.g., pH 10).[7]
-
Cool the buffer solution in an ice-water bath while stirring.
-
Slowly add the reaction mixture to the cold, stirred buffer solution, ensuring the internal temperature remains below 25 °C.[7]
-
After the addition is complete, allow the mixture to stir for 10-15 minutes.[7]
-
Proceed with the extraction of your product using an appropriate organic solvent.
Workflow & Logic Diagrams
Caption: Decision workflow for selecting a quenching agent.
Caption: Standard experimental workflow for quenching.
References
- 1. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. savemyexams.com [savemyexams.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tandfonline.com [tandfonline.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. ICSC 0845 - this compound [inchem.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Chloroacetyl Chloride Stability and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of chloroacetyl chloride in various reaction solvents. Adherence to these guidelines is crucial for ensuring experimental success and safety.
Section 1: Frequently Asked Questions (FAQs)
Q1: How stable is this compound in the presence of moisture?
A1: this compound is highly sensitive to moisture. It reacts vigorously with water, including atmospheric moisture, to produce chloroacetic acid and corrosive hydrogen chloride (HCl) gas. This reaction is exothermic and can lead to pressure buildup in closed systems. Therefore, it is imperative to handle this compound under strictly anhydrous conditions.
Q2: Can I use protic solvents like alcohols (e.g., methanol (B129727), ethanol) with this compound?
A2: No, it is strongly advised against using protic solvents with this compound. Protic solvents react readily with this compound in a nucleophilic acyl substitution reaction to form the corresponding esters (e.g., methyl chloroacetate (B1199739) from methanol) and HCl. This reaction will consume your starting material and introduce impurities into your reaction mixture.
Q3: Is this compound stable in aprotic solvents?
A3: The stability of this compound in aprotic solvents varies depending on the specific solvent.
-
Relatively Stable: It exhibits good stability in non-polar aprotic solvents such as chlorinated hydrocarbons (e.g., dichloromethane, chloroform) and some ethers (e.g., diethyl ether). These are often the recommended solvents for reactions involving this compound.
-
Reactive: this compound is incompatible with dimethyl sulfoxide (B87167) (DMSO). Reactions in DMSO can lead to decomposition and the formation of unwanted byproducts. While specific quantitative data is limited, caution should also be exercised with other polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF), especially over prolonged periods or at elevated temperatures, due to the potential for slow decomposition.
Q4: How should I store this compound and its solutions?
A4: this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Solutions of this compound in anhydrous aprotic solvents should be prepared fresh for use whenever possible. If short-term storage is necessary, it should be done under an inert atmosphere at a low temperature to minimize degradation.
Q5: What are the primary degradation products of this compound?
A5: The primary degradation products depend on the conditions:
-
With Water/Moisture: Chloroacetic acid and hydrogen chloride.
-
With Alcohols: The corresponding chloroacetate ester and hydrogen chloride.
-
Thermal Decomposition: Upon heating, it can decompose to produce toxic fumes, including hydrogen chloride and phosgene.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to proceed or gives a low yield. | 1. Decomposition of this compound: Presence of moisture in reagents, solvents, or glassware. 2. Incompatible solvent: Use of a protic solvent or a reactive aprotic solvent like DMSO. 3. Insufficiently reactive substrate: The nucleophile (e.g., amine, alcohol) is not reactive enough under the reaction conditions. | 1. Ensure anhydrous conditions: Dry all glassware in an oven, use anhydrous solvents, and handle reagents under an inert atmosphere. 2. Solvent selection: Use a non-polar aprotic solvent such as dichloromethane, chloroform, or diethyl ether. 3. Increase reactivity: Consider adding a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) to activate the substrate or use a catalyst. For Friedel-Crafts reactions, a Lewis acid catalyst is required. |
| Excessive fuming and pressure buildup upon adding this compound. | Rapid generation of HCl gas: This is a common byproduct of acylation reactions. The reaction may be too vigorous. | 1. Slow addition: Add the this compound dropwise to the reaction mixture with efficient stirring. 2. Cooling: Perform the addition at a lower temperature (e.g., 0 °C) using an ice bath. 3. Venting: Ensure the reaction setup is not a closed system. Use a drying tube or a bubbler to safely vent the HCl gas. |
| Formation of unexpected byproducts. | 1. Side reactions with the solvent: The solvent may not be as inert as presumed. 2. Reaction with the base: Some bases can react with this compound. 3. Self-condensation or polymerization: Possible under certain conditions, especially with prolonged reaction times or high temperatures. | 1. Solvent stability check: If in doubt, run a blank reaction with just the solvent and this compound to check for reactivity. 2. Base selection: Use a non-nucleophilic base like pyridine or a hindered amine base (e.g., diisopropylethylamine). 3. Optimize reaction conditions: Use the minimum necessary reaction time and temperature. Monitor the reaction progress by a suitable technique (e.g., TLC, GC, NMR). |
| Difficulty in isolating the product. | Product is soluble in the aqueous phase during workup. | Modify workup procedure: If the product is water-soluble, extraction with an appropriate organic solvent is necessary. Salting out the aqueous layer by adding a saturated salt solution (e.g., NaCl) can sometimes improve extraction efficiency. |
Section 3: Experimental Protocols & Data
Solvent Stability Comparison
The stability of this compound is paramount for successful reactions. Below is a summary of its general stability in different solvent classes.
| Solvent Class | Examples | General Stability | Key Considerations |
| Protic Solvents | Water, Methanol, Ethanol | Unstable | Reacts rapidly to form chloroacetic acid or esters. |
| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile (B52724), THF | Variable to Unstable | Incompatible with DMSO. Use with caution in others, especially for long durations or at high temperatures. |
| Non-Polar Aprotic Solvents | Dichloromethane, Chloroform | Relatively Stable | Generally suitable for reactions. |
| Ethereal Solvents | Diethyl ether, Dioxane | Relatively Stable | Can be used, but ensure they are anhydrous as ethers can absorb water. |
Protocol for Assessing this compound Stability by GC-FID
This protocol allows for the quantitative analysis of this compound and its potential degradation products.
Objective: To determine the concentration of this compound in a solvent over time.
Materials:
-
This compound
-
Anhydrous solvent of interest
-
Internal standard (e.g., a
Technical Support Center: Analytical Methods for Chloroacetyl Chloride Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring the progress of reactions involving chloroacetyl chloride (CAC).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring this compound reactions?
A1: Due to its high reactivity, direct analysis of this compound (CAC) can be challenging. Common methods involve either indirect analysis after derivatization or in-situ monitoring. The primary techniques include:
-
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (GC-FID), this is a robust method for quantitative analysis. It almost always requires converting the highly reactive CAC into a more stable derivative before injection.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Used for determining CAC and related impurities, often involving derivatization to create a UV-active or fluorescent compound.[2][3]
-
In-situ FTIR (Fourier-Transform Infrared) Spectroscopy: Techniques like ReactIR™ allow for real-time monitoring of the reaction mixture without sampling, tracking the consumption of CAC and the formation of products and intermediates directly in the reaction vessel.[4]
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[5][6]
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Primarily used for the structural identification of final products and any unexpected byproducts.[5]
Q2: Why is derivatization necessary for the analysis of this compound?
A2: this compound is a highly reactive and volatile compound.[5][7] Direct injection into a hot GC inlet can cause decomposition, leading to inaccurate results. Derivatization converts CAC into a more stable, less reactive compound, making it suitable for chromatographic analysis.[1][2] For instance, reacting CAC with methanol (B129727) turns it into methyl 2-chloroacetate (MCA), which is more stable and provides a reliable way to quantify the original amount of CAC indirectly.[1][2] Similarly, derivatization with piperidine (B6355638) can be used for analyzing CAC and its degradation products.[7][8]
Q3: How can I prevent the hydrolysis of this compound during my reaction and analysis?
A3: this compound reacts vigorously with water (moisture) to form chloroacetic acid and hydrogen chloride (HCl).[5][9][10] This side reaction consumes your reagent and can halt the desired reaction.[5] To prevent this:
-
Ensure Dry Conditions: Thoroughly dry all glassware before use and employ anhydrous solvents.[5]
-
Use an Inert Atmosphere: Perform the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the system.[5]
-
Proper Reagent Handling: Handle this compound in a fume hood and keep its container tightly sealed when not in use.
Q4: What are the common impurities and byproducts in this compound reactions?
A4: The most common impurity is chloroacetic acid (CAA), formed from hydrolysis.[5][7] If an alcohol like methanol is present (e.g., as a solvent or impurity), methyl chloroacetate (B1199739) (MCA) can form.[2][7] Other byproducts can arise from side reactions with the solvent or if the base used is too strong or nucleophilic.[5] It is also crucial to monitor for the disappearance of starting materials and the formation of the desired product.
Method Comparison
The following table summarizes the key analytical techniques for easy comparison.
| Technique | Principle | Advantages | Disadvantages | Common Application |
| GC-FID (with Derivatization) | Separation of volatile compounds followed by detection.[1] | High sensitivity, excellent for quantitative trace analysis.[1][8] | Requires derivatization, indirect analysis.[2] | Quantifying residual CAC and impurities in APIs.[1][11] |
| HPLC (with Derivatization) | Separation of compounds in a liquid mobile phase.[3] | Suitable for non-volatile compounds, versatile. | May require derivatization for detection (e.g., UV, fluorescence).[3] | Air monitoring and analysis of raw materials.[2][3] |
| In-situ FTIR (ReactIR™) | Real-time vibrational spectroscopy of the reaction mixture.[4] | Provides real-time kinetic data, no sampling/quenching needed.[4] | Requires specialized probe, may have lower sensitivity for trace components. | Reaction mechanism and kinetic studies.[4] |
| TLC | Simple separation on a solid phase.[5] | Fast, inexpensive, good for quick qualitative checks.[5] | Not quantitative, lower resolution. | Monitoring reaction completion at the bench.[6] |
Troubleshooting Guide
Q5: My reaction yield is low or zero. What could be the cause?
A5: Low or no yield in reactions using this compound is often traced back to its high reactivity.
-
Issue: Reagent Hydrolysis. this compound may have been hydrolyzed by moisture in the glassware, solvents, or atmosphere before it could react with your substrate.[5][9]
-
Solution: Ensure all equipment is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen). Use anhydrous solvents.[5]
-
-
Issue: Incorrect Base. The base used to scavenge the HCl byproduct might be too weak, allowing the reaction mixture to become acidic and halt the reaction. Conversely, a base that is too strong or nucleophilic can cause unwanted side reactions.[5]
-
Solution: Use a non-nucleophilic base like triethylamine (B128534) or pyridine. Add it slowly to control the reaction rate.[5]
-
-
Issue: Product Loss. The desired product might be lost during the workup and extraction phases.[5]
-
Solution: Ensure proper phase separation during extractions and minimize the number of transfers.
-
Q6: I see unexpected peaks in my GC or HPLC chromatogram. How do I identify them?
A6: Unexpected peaks usually correspond to impurities or byproducts.
-
Possible Cause: Hydrolysis Products. The peak could be the derivatized form of chloroacetic acid, the primary hydrolysis product of CAC.[7]
-
Troubleshooting Step: Run a standard of derivatized chloroacetic acid to confirm its retention time.
-
-
Possible Cause: Reaction with Solvent. If you are using a nucleophilic solvent (like an alcohol), it may have reacted with the this compound.[5] For example, methanol reacts with CAC to produce methyl 2-chloroacetate.[2]
-
Troubleshooting Step: Analyze a blank sample of your solvent that has been subjected to the derivatization process to see if any peaks appear. Use analytical techniques like GC-MS to identify the mass of the unknown peak.
-
-
Possible Cause: Incomplete Derivatization. You might be seeing peaks for both the derivatized and underivatized analyte, which can also lead to broad or tailing peaks.[12]
-
Troubleshooting Step: Optimize the derivatization conditions (time, temperature, reagent concentration) to ensure the reaction goes to completion.[12]
-
Q7: Why do my chromatographic peaks show tailing?
A7: Peak tailing can be a chemical or a systemic issue.
-
Issue: Column Interactions. For GC or HPLC, active sites on the column (like residual silanol (B1196071) groups) can interact with polar groups on your analyte, causing tailing.[12]
-
Issue: System-wide Problem. If all peaks in the chromatogram are tailing, the issue is likely systemic.[12]
-
Solution: Check for dead volume in your fittings, a partially blocked frit, or column contamination.
-
Experimental Protocols
Protocol 1: Indirect Quantification of this compound by GC-FID
This protocol is based on the derivatization of this compound to methyl 2-chloroacetate (MCA) for indirect analysis.[1][2]
1. Sample Preparation and Derivatization:
- Accurately weigh the sample containing this compound into a volumetric flask.
- Dilute to volume with methanol as the solvent. Methanol acts as both the diluent and the derivatizing agent, converting CAC to MCA.[2]
- Allow the solution to stand for a sufficient time to ensure complete conversion. The transformation can be verified by comparing results to a known standard of MCA.[1][2]
2. GC-FID Parameters:
- The following table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.
| Parameter | Example Condition |
| Column | DB-Wax (or similar polar column)[2] |
| Injector Temperature | 200 °C |
| Detector Temperature | 250 °C (FID) |
| Oven Program | Start at 50°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium or Nitrogen |
| Injection Volume | 1 µL |
| Diluent | Methanol[2] |
3. Quantification:
- Prepare a calibration curve using standards of methyl 2-chloroacetate (MCA) of known concentrations.
- Calculate the concentration of MCA in the sample from the calibration curve.
- Convert the concentration of MCA back to the original concentration of this compound based on the stoichiometry of the derivatization reaction.
Protocol 2: In-situ Monitoring with FTIR (ReactIR™)
This protocol outlines the general workflow for using an in-situ FTIR probe to monitor a reaction.[4]
1. Setup:
- Insert the DiComp probe into the reaction vessel, ensuring the sensor is fully submerged in the reaction mixture.[4]
- Set up the software to collect spectra at regular intervals (e.g., every 1-2 minutes).
- Collect a background spectrum of the initial reaction mixture before adding this compound.
2. Data Collection:
- Start the reaction by adding this compound.
- Begin spectroscopic data collection simultaneously.
- Monitor the reaction in real-time by observing changes in the IR spectrum. Key peaks to watch include the carbonyl stretch of this compound (around 1785-1815 cm⁻¹) and the corresponding peaks for your starting material and product.
3. Data Analysis:
- Create concentration profiles by plotting the intensity of characteristic IR peaks over time.
- Use these profiles to determine reaction kinetics, identify the reaction endpoint, and observe the formation of any intermediates.[4] This method provides immediate feedback on how process parameters like temperature affect the reaction rate.[4]
Visualizations
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. Determination of chloroacetylchloride in air by high-performance liquid chromatography (Journal Article) | OSTI.GOV [osti.gov]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. daneshyari.com [daneshyari.com]
- 8. Trace level determination of this compound and degradation products by derivatization gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Frontiers | Case report: Occupational poisoning incident from a leak of this compound in Jinan, Shandong, China [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Removal of Chloroacetic Acid Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing chloroacetic acid impurities from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing chloroacetic acid and its derivatives (dichloroacetic acid, trichloroacetic acid) from a reaction mixture?
A1: The primary methods for removing chloroacetic acid impurities include:
-
Crystallization: Melt crystallization and fractional crystallization are effective industrial methods.[1][2][3][4]
-
Extraction: Liquid-liquid extraction with a basic solution can remove acidic impurities.[5][6]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) can be used for separation and purification.[7][8][9]
-
Chemical Conversion: Methods like catalytic hydrogenation can selectively reduce impurities like dichloroacetic acid.[10][11]
-
Distillation: While fractional distillation is often ineffective due to close boiling points, techniques like extractive and azeotropic distillation can be employed.[1][12]
Q2: My product is sensitive to heat. What is a suitable method for removing chloroacetic acid?
A2: For heat-sensitive products, non-thermal methods are recommended. Liquid-liquid extraction with a mild base (e.g., saturated sodium bicarbonate solution) followed by a water wash is a gentle and effective method to remove acidic impurities like chloroacetic acid.[5] Crystallization at controlled, lower temperatures is another excellent option.[2][13]
Q3: I have a significant amount of dichloroacetic acid as an impurity. How can I selectively remove it?
A3: Catalytic hydrogenation is a highly effective method for the selective reduction of dichloroacetic acid to monochloroacetic acid without significantly affecting the latter.[11] This process typically involves using a palladium catalyst on an inert support in the presence of hydrogen gas.[11]
Q4: Can I use distillation to separate monochloroacetic acid from dichloroacetic acid?
A4: Fractional distillation is generally not suitable for separating monochloroacetic acid and dichloroacetic acid due to their very close boiling points.[1] However, extractive distillation using a suitable solvent to alter the relative volatilities of the components can be an effective separation method.[12]
Troubleshooting Guides
Issue 1: Poor Separation During Crystallization
| Possible Cause | Troubleshooting Steps |
| Similar solubilities of product and impurity. | - Solvent Screening: Experiment with different solvents or solvent mixtures to find a system where the solubility difference between your product and chloroacetic acid is maximized at different temperatures.[14] - Utilize Additives: The addition of a small amount of water (5-25%) or an organic solvent can sometimes improve crystal size and purity during crystallization.[2] |
| Formation of a eutectic mixture. | - Recrystallization: Perform a second recrystallization step on the obtained crystals.[14] - Alternative Purification Method: If a eutectic mixture is consistently forming, consider switching to a different purification technique such as chromatography or chemical conversion. |
| Crystals crashing out too quickly, trapping impurities. | - Slow Cooling: Allow the saturated solution to cool slowly to promote the formation of larger, purer crystals.[14] - Seeding: Introduce a small seed crystal of the pure product to initiate controlled crystallization.[14] |
Issue 2: Incomplete Removal of Chloroacetic Acid by Extraction
| Possible Cause | Troubleshooting Steps |
| Insufficient amount of base. | - Monitor pH: Ensure the aqueous phase is basic (pH > 8) after extraction to confirm that all the chloroacetic acid has been neutralized. - Multiple Extractions: Perform multiple extractions with smaller volumes of the basic solution for higher efficiency. |
| Emulsion formation. | - Add Brine: Add a saturated sodium chloride solution to help break the emulsion. - Centrifugation: If the emulsion is persistent, centrifugation can be used to separate the layers. |
| Product has some solubility in the aqueous phase. | - Back-Extraction: Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. |
Quantitative Data on Purification Methods
The following table summarizes quantitative data found for various chloroacetic acid removal methods.
| Method | Impurity | Initial Concentration | Final Purity/Removal | Reference |
| Adiabatic Cooling Crystallization | Dichloroacetic acid | 2-5% | 99.5% purity of monochloroacetic acid | [2] |
| Melt Crystallization (with hydrogenation) | Dichloroacetic acid | Up to 50 wt.% | Residual content of 400 to 600 ppm | [3] |
| Catalytic Hydrogenation | Dichloroacetic acid | Not specified | Significant reduction | [11] |
| Adsorptive Ozonation | Dichloroacetic acid | Not specified | Effective removal from water | [15] |
Experimental Protocols
Protocol 1: Removal of Chloroacetic Acid by Basic Extraction
This protocol is suitable for removing acidic impurities from an organic solution.
-
Dissolution: Dissolve the crude reaction product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution.
-
Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure generated.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with fresh sodium bicarbonate solution until no more gas evolution is observed upon addition of the basic solution.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual salts.
-
Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol is a general guideline for purifying a solid product contaminated with chloroacetic acid.
-
Solvent Selection: Choose a solvent in which your desired product is highly soluble at elevated temperatures but sparingly soluble at low temperatures, while chloroacetic acid has different solubility characteristics.
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product to dissolve it completely.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Chilling: Once crystals have started to form, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Visualizations
Caption: Workflow for Chloroacetic Acid Removal by Extraction.
Caption: Key Physicochemical Properties Guiding Purification Method Selection.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. EP0032816B1 - Process for purifying monochloroacetic acid - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN104326897A - Continuous crystallization method of chloroacetic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 8. Chloroacetic acid | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. US3304325A - Dechlorination of chloroacetic acids - Google Patents [patents.google.com]
- 11. US2863917A - Method for reducing dichloroacetic acid in the presence of monochloro-acetic acid - Google Patents [patents.google.com]
- 12. EP2834213A1 - Process for separating monochloroacetic acid and dichloroacetic acid via extractive distillation using an organic solvent - Google Patents [patents.google.com]
- 13. preparation method|monochloroacetic acid-hosea chem [hoseachem.com]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. Removal of dichloroacetic acid from drinking water by using adsorptive ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chloroacetyl Chloride Handling and Waste Disposal
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of chloroacetyl chloride waste. Please consult your institution's specific safety protocols and the Safety Data Sheet (SDS) before handling this chemical.
Frequently Asked Questions (FAQs)
1. What are the primary hazards of this compound? this compound is a highly toxic, corrosive, and water-reactive chemical.[1][2][3] It can cause severe chemical burns to the skin, eyes, and respiratory tract upon contact or inhalation.[2][4][5][6] It reacts violently with water and moisture to produce toxic and corrosive gases, including hydrogen chloride and phosgene.[1][6][7][8] It is also very toxic to aquatic life.[2][9]
2. What Personal Protective Equipment (PPE) is mandatory when handling this compound? Due to its high reactivity and toxicity, a comprehensive set of PPE is required. All handling should be done inside a certified chemical fume hood.[10][11] Refer to the table below for specific PPE recommendations.
3. How should I properly store this compound? Store this compound in a cool, dry, well-ventilated area, away from incompatible materials.[12] Containers should be kept tightly closed, and storing under an inert atmosphere like nitrogen is often recommended to prevent reaction with moisture.[2][10][13] It should be stored in a designated corrosives cabinet and away from heat or ignition sources.[4][12][14]
4. What materials are incompatible with this compound? this compound reacts violently or dangerously with a range of substances.[1] Avoid contact with water, alcohols, strong bases (e.g., sodium hydroxide), amines, strong oxidizing agents, and many metals.[2][3][4][7][8] A summary of key incompatibilities is provided in the table below.
5. What is the correct procedure if I spill a small amount of this compound in the fume hood? For small spills within a fume hood, ensure you are wearing full PPE.[13] Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1] Do not use water or combustible absorbents.[1][4] Carefully collect the absorbed material into a suitable, labeled, and sealable container for hazardous waste disposal.[1][13] Decontaminate the area, and then wash the area thoroughly.
6. How should I dispose of this compound waste? this compound waste is considered hazardous waste and must be disposed of according to local, state, and federal regulations.[1][9][12] The primary method involves careful neutralization. A detailed protocol for neutralization is provided below. Alternatively, it can be disposed of by a licensed professional waste disposal service, often through incineration in a specially equipped facility.[2][7] Never pour this compound waste down the drain.[1][2][13]
7. What should I do in case of accidental exposure? Immediate action is critical.
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15-30 minutes, using an emergency safety shower if available.[1][4][15] Remove all contaminated clothing while flushing.[1] Seek immediate medical attention.[6][16]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 20-30 minutes, occasionally lifting the upper and lower eyelids.[1][4][15] Seek immediate medical attention.[16]
-
Inhalation: Move the exposed person to fresh air at once.[1][6] If breathing is difficult or has stopped, provide respiratory support.[6] Seek immediate medical attention.[16]
Data Presentation
Table 1: Personal Protective Equipment (PPE) Summary
| Body Part | Recommended Protection | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Butyl rubber or other gloves rated for high resistance to this compound are recommended.[13] Always inspect gloves before use and use proper removal technique to avoid skin contact.[2] |
| Eyes/Face | Tightly fitting safety goggles & Face shield | Provides protection against splashes and corrosive vapors.[2][10] A full-face shield (minimum 8 inches) is essential.[2][10] |
| Body | Fire/flame resistant lab coat | Protects skin from splashes and contact.[13] Ensure clothing is clean and put on before work.[4] |
| Respiratory | Chemical Fume Hood / Respirator | All work must be conducted in a certified chemical fume hood.[10] For emergencies or situations where a hood is not available, a government-approved respirator with an appropriate cartridge is necessary.[7][10] |
Table 2: Summary of Incompatible Materials
| Material Class | Specific Examples | Hazard of Reaction |
| Water / Moisture | Water, humid air | Violent reaction, generating heat and toxic, corrosive hydrogen chloride gas.[1][3][8] |
| Alcohols | Methanol, Ethanol, Isopropanol | Violent reaction, producing toxic fumes and risk of fire or explosion.[1][4][8] |
| Bases | Sodium Hydroxide, Potassium Hydroxide, Amines | Violent reaction.[1][3][4][7] |
| Strong Oxidizing Agents | Perchlorates, Nitrates, Peroxides | Vigorous or explosive reaction.[4][7][8] |
| Metals | Metal powders, various metals | Corrosive reaction, especially in the presence of moisture, which can produce flammable hydrogen gas.[1][3][4] |
Experimental Protocols
Protocol: Neutralization of this compound Waste
This protocol describes the laboratory-scale procedure for neutralizing small quantities of this compound waste before disposal. This procedure is hazardous and must be performed in a chemical fume hood while wearing all required PPE.
Materials:
-
This compound waste
-
Stir plate and stir bar
-
Large beaker (at least 10x the volume of the waste)
-
Ice bath
-
Dropping funnel
-
Sodium Carbonate (soda ash, Na₂CO₃) solution (10-20%) or a slurry of soda ash/soda-lime in water.[1]
-
pH indicator paper or pH meter
Methodology:
-
Preparation: Place the large beaker containing a magnetic stir bar in an ice bath on top of a stir plate.
-
Add Base: Fill the beaker with the cold sodium carbonate solution. Begin gentle stirring. The volume of the base solution should be in significant excess of the this compound to be neutralized.
-
Slow Addition: Carefully transfer the this compound waste to a dropping funnel.
-
Controlled Reaction: Add the this compound waste dropwise from the dropping funnel into the stirring sodium carbonate solution. The reaction is exothermic and will generate gas (CO₂); a slow addition rate is critical to control the reaction and prevent splashing.[17]
-
Monitoring: Monitor the temperature of the reaction mixture, ensuring it does not rise uncontrollably. Continue stirring for several hours after the addition is complete to ensure the reaction goes to completion.
-
pH Check: Once the reaction has subsided, check the pH of the solution to ensure it is neutral or slightly basic (pH > 7). If it is still acidic, slowly add more sodium carbonate solution until neutralization is complete.
-
Final Disposal: The resulting neutralized aqueous waste, containing sodium chloride and sodium chloroacetate, must still be disposed of as hazardous aqueous waste according to your institution's guidelines.[1][9]
Visualizations
Workflow & Pathway Diagrams
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. kscl.co.in [kscl.co.in]
- 4. nj.gov [nj.gov]
- 5. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 6. This compound [yufenggp.com]
- 7. This compound | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
- 10. Safety Guideline [chemtrack.org]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. This compound CAS 79-04-9 [yufenggp.com]
- 13. studylib.net [studylib.net]
- 14. reddit.com [reddit.com]
- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. lobachemie.com [lobachemie.com]
- 17. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
preventing racemization during chloroacetylation of chiral amines
Welcome to the Technical Support Center for the chloroacetylation of chiral amines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or prevent racemization during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the chloroacetylation of my chiral amine?
A1: Racemization is the process where a pure enantiomer of a chiral molecule is converted into a mixture of both enantiomers.[1][2] During the chloroacetylation of a chiral amine, the stereochemical integrity of the chiral center, which is often the carbon atom to which the amino group is attached, can be compromised. This is a significant issue in pharmaceutical development as different enantiomers of a drug can have vastly different biological activities, and the presence of an undesired enantiomer can lead to reduced efficacy or even adverse effects.[1]
Q2: What is the primary mechanism that causes racemization during this reaction?
A2: The primary mechanism of racemization in this context is the base-catalyzed abstraction of the proton on the chiral carbon atom (the α-proton).[1][3] This deprotonation forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to the formation of both the original enantiomer and its mirror image, resulting in a racemic mixture.[1][4] The presence of an adjacent carbonyl group in the chloroacetylated product increases the acidity of this α-proton, making it more susceptible to removal by a base.
Q3: Which factors have the most significant impact on the extent of racemization?
A3: Several factors can influence the degree of racemization. The most critical are:
-
Base Strength and Steric Hindrance: Stronger and less sterically hindered bases are more likely to cause racemization.[1][5]
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.[3][6]
-
Reaction Time: Prolonged exposure to basic conditions increases the likelihood of racemization.[3][6]
-
Solvent Polarity: The polarity of the solvent can affect the stability of intermediates and influence the racemization rate.[3][6]
Troubleshooting Guides
Issue: I am observing significant racemization in my final product after chloroacetylation.
This is a common challenge that can often be addressed by systematically evaluating and optimizing your reaction conditions. Follow these steps to troubleshoot and mitigate racemization.
Step 1: Evaluate Your Choice of Base
The base used to neutralize the HCl generated during the reaction is a primary contributor to racemization.
-
Problem: You are using a strong, non-sterically hindered base such as sodium hydroxide, potassium hydroxide, or triethylamine (B128534) (TEA).[5][6] These bases can readily deprotonate the α-carbon.
-
Solution: Switch to a weaker or more sterically hindered base. Good alternatives include N-methylmorpholine (NMM) or 2,4,6-collidine.[1][7] For biphasic reactions, a mild inorganic base like sodium bicarbonate can also be effective.
Step 2: Optimize Your Reaction Temperature
Higher temperatures provide the energy to overcome the activation barrier for racemization.
-
Problem: The reaction is being run at room temperature or elevated temperatures.
-
Solution: Perform the chloroacetylation at a lower temperature. It is highly recommended to conduct the reaction at 0°C or even lower (e.g., -15°C to -20°C) using a suitable cooling bath.[3][7][8] Add the chloroacetyl chloride and the base dropwise to maintain a low reaction temperature and control any exotherm.[9]
Step 3: Re-evaluate the Solvent System
The solvent can influence the stability of the enolate intermediate.
-
Problem: You are using a highly polar protic or aprotic solvent which may stabilize the intermediates that lead to racemization.[6]
-
Solution: If the solubility of your reagents allows, consider using a less polar solvent.[8] Solvents like dichloromethane (B109758) (DCM) or diethyl ether are often used.[10][11] A biphasic system, such as DCM and water (Schotten-Baumann conditions), can be effective as the reaction occurs in the organic phase while the base in the aqueous phase neutralizes the acid byproduct.[10][11][12]
Step 4: Minimize the Reaction Time
The longer the chiral product is exposed to basic conditions, the greater the opportunity for racemization.
-
Problem: The reaction is left to stir for an extended period after the addition of reagents.
-
Solution: Monitor the reaction progress closely using an appropriate technique (e.g., TLC or LC-MS). Once the starting amine has been consumed, promptly proceed with the work-up to quench the reaction and remove the base.[6]
Quantitative Data Summary
The extent of racemization is highly dependent on the specific substrate and reaction conditions. The following table provides a qualitative comparison of the impact of different bases on racemization.
| Base | Steric Hindrance | Basicity (pKa of conjugate acid) | Tendency for Racemization |
| Triethylamine (TEA) | Low | ~10.7 | High[5] |
| N,N-Diisopropylethylamine (DIPEA) | High | ~10.7 | Moderate to High[1] |
| N-Methylmorpholine (NMM) | Moderate | ~7.4 | Low to Moderate[1][5] |
| 2,4,6-Collidine | High | ~7.4 | Low[1][5] |
| Sodium Bicarbonate | (Inorganic) | ~10.3 (pKa2 of H2CO3) | Low (in biphasic systems) |
Experimental Protocols
Protocol 1: Chloroacetylation using a Sterically Hindered Organic Base
This protocol is designed for reactions where a single organic phase is preferred.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the chiral amine (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Add a sterically hindered base, such as N-methylmorpholine (NMM) (1.1 equivalents), to the solution.
-
Reagent Addition: Add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by adding cold water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify as necessary.
Protocol 2: Chloroacetylation under Schotten-Baumann Conditions
This protocol utilizes a biphasic system to minimize racemization.[10][11][12]
-
Preparation: In a round-bottom flask, dissolve the chiral amine (1 equivalent) in a suitable organic solvent like dichloromethane or diethyl ether.[11]
-
Aqueous Phase: Separately, prepare a solution of a mild inorganic base, such as sodium bicarbonate (2 equivalents), in water.
-
Combining Phases: Add the aqueous base solution to the organic solution of the amine and cool the mixture to 0°C in an ice-water bath with vigorous stirring.
-
Reagent Addition: Add this compound (1.05 equivalents) dropwise to the biphasic mixture, maintaining a low temperature.
-
Reaction: Allow the reaction to stir vigorously at 0°C for 1-2 hours or until completion as monitored by TLC or LC-MS.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water, dilute acid (e.g., 1M HCl), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.
Visualizations
Caption: Base-catalyzed racemization mechanism via an achiral enolate.
Caption: Recommended experimental workflow for chloroacetylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
Technical Support Center: Compatibility of Functional Groups with Chloroacetyl Chloride
Welcome to the technical support center for chloroacetyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound?
This compound is a bifunctional electrophile containing a highly reactive acyl chloride and a primary alkyl chloride. The acyl chloride is the more reactive site and readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. The reactivity of the alkyl chloride allows for subsequent functionalization.
Q2: With which functional groups is this compound compatible?
This compound is highly reactive and will react with most nucleophilic functional groups. Compatibility is generally achieved through careful control of reaction conditions or the use of protecting groups. The most common reactive functional groups are:
-
Amines (primary and secondary): React very rapidly to form chloroacetamides.[1][2]
-
Alcohols and Phenols: React to form chloroacetate (B1199739) esters. The reaction with alcohols is generally slower than with amines.[1][3]
-
Water: Reacts violently to hydrolyze this compound to chloroacetic acid and hydrochloric acid.[6] This necessitates the use of anhydrous reaction conditions.
Q3: How can I achieve chemoselectivity in a molecule with multiple functional groups?
Achieving chemoselectivity is a common challenge. Generally, the more nucleophilic functional group will react preferentially.
-
Amines vs. Alcohols/Phenols: Amines are significantly more nucleophilic than alcohols and phenols. N-acylation can be selectively achieved in the presence of hydroxyl groups, often by controlling the stoichiometry of reagents and using a non-nucleophilic base at low temperatures.[1][7] One study demonstrated efficient and highly chemoselective N-chloroacetylation of amino alcohols and amino acids in a phosphate (B84403) buffer, highlighting the suppression of alcohol reactivity in this medium.[1]
-
Controlling N- vs. O-acylation: In amino alcohols, N- versus O-acylation can often be controlled by the reaction conditions. Basic conditions tend to favor N-acylation, while acidic conditions can favor O-acylation.[1]
Q4: What are common side reactions and byproducts?
-
Hydrolysis: The most common side reaction is the hydrolysis of this compound by trace amounts of water in the reagents or solvent, which forms chloroacetic acid.[3][6] This byproduct can often be removed with a mild basic wash during workup.[3]
-
Di-acylation: In molecules with two nucleophilic sites (e.g., diamines, amino alcohols), double acylation can occur. This can be minimized by using a controlled amount of this compound (e.g., 1.0-1.1 equivalents) and slow, dropwise addition at low temperatures.
-
Polymerization: For some substrates, particularly with unprotected peptides in aqueous solutions, polymerization can be a significant side reaction.[8]
-
Reaction with Solvent: Protic solvents like alcohols are generally incompatible as they will react. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are commonly used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: this compound was hydrolyzed. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[6] |
| 2. Inactive Reagent: The this compound has degraded. | 2. Use freshly opened or distilled this compound. | |
| 3. Insufficiently Nucleophilic Substrate: The starting material is not reactive enough under the chosen conditions. | 3. Consider using a stronger, non-nucleophilic base to deprotonate the nucleophile. Increasing the reaction temperature may also be an option, but should be done cautiously to avoid side reactions. | |
| 4. Protonation of Nucleophile: The HCl byproduct is protonating the starting material, rendering it non-nucleophilic. | 4. Use at least a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine, or DBU) to scavenge the HCl produced.[6] | |
| Formation of Multiple Products | 1. Di-acylation: A molecule with two nucleophilic sites has reacted twice. | 1. Use a slight excess (1.05-1.1 equivalents) of this compound and add it dropwise at a low temperature (e.g., 0 °C). |
| 2. Lack of Chemoselectivity: Both amine and hydroxyl groups in the same molecule are reacting. | 2. Optimize reaction conditions to favor the more nucleophilic amine. This can include using a weaker base, a protic solvent like a phosphate buffer to suppress alcohol reactivity, or protecting the hydroxyl group.[1] | |
| 3. Side reaction with the alkyl chloride: The chloroacetylated product is undergoing further reaction at the alkyl chloride position. | 3. This is more likely to occur under prolonged reaction times or at elevated temperatures. Monitor the reaction closely by TLC and work it up as soon as the initial acylation is complete. | |
| Product is an Inseparable Oil or Gummy Solid | 1. Presence of Polymeric Byproducts. | 1. This can be caused by high reaction temperatures or prolonged reaction times. Maintain controlled temperatures and monitor the reaction to avoid over-reaction. |
| 2. Incomplete Removal of Solvent or Reagents. | 2. Ensure the product is thoroughly dried under high vacuum. Purification by column chromatography may be necessary. | |
| TLC shows a new spot, but it is not the desired product | 1. Rearrangement of the product. | 1. Some chloroacetylated products, especially those derived from amino alcohols, can be unstable on silica (B1680970) gel and may rearrange during column chromatography.[1] Consider alternative purification methods like recrystallization or preparative HPLC. |
| 2. Unexpected Reaction Pathway. | 2. Isolate and characterize the unexpected product to understand the reaction pathway. Consider if the starting material or reaction conditions could have led to an alternative reaction. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the chloroacetylation of various functional groups. Please note that optimal conditions can vary depending on the specific substrate.
| Functional Group | Substrate Example | Solvent | Base | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Primary Amine | Aniline | THF | DBU | rt | 3-6 h | 86-95 | [9][10] |
| Butylamine | Phosphate Buffer | Propylene Oxide | rt | 20 min | 70 | [11] | |
| Secondary Amine | Dicyclohexylamine | Phosphate Buffer | Propylene Oxide | rt | 20 min | 78 | [11] |
| Aniline | p-Toluidine | Phosphate Buffer | Propylene Oxide | rt | 20 min | 90 | [11] |
| Phenol | Phenol | Benzene | Pyridine | Reflux | - | ~40 | [12] |
| p-Methoxyphenol | Benzene | None | Reflux | 17 h | 87.7 | [3] | |
| Thiol | Thiophenol | - | Alkali Metal Salt | - | - | Good | [4] |
| Amino Acid | L-methionine | Phosphate Buffer | None | 0 to rt | 20-30 min | - | [6] |
| Amino Alcohol | 2-Aminobenzyl alcohol | Phosphate Buffer | None | rt | 20 min | High | [1] |
Experimental Protocols
Protocol 1: N-Chloroacetylation of an Aromatic Amine in an Organic Solvent
This protocol describes the general procedure for the N-chloroacetylation of an aromatic amine using a non-nucleophilic base in an organic solvent.[10]
Materials:
-
Substituted aryl amine (1.0 eq)
-
This compound (1.05-1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice-salt bath
Procedure:
-
Dissolve the substituted aryl amine in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.
-
Add the non-nucleophilic base (DBU or TEA) to the solution.
-
Cool the reaction mixture to 0 °C in an ice-salt bath.
-
Slowly add a solution of this compound in the same anhydrous solvent dropwise to the stirred reaction mixture over 15-30 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization (e.g., from ethanol/water).
Protocol 2: Chemoselective N-Chloroacetylation of an Amino Alcohol in Aqueous Buffer
This protocol describes a rapid and chemoselective method for the N-chloroacetylation of amino alcohols in an aqueous phosphate buffer, which minimizes the need for protecting groups for the hydroxyl functionality.[1][13]
Materials:
-
Amino alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the amino alcohol in the 0.1 M sodium phosphate buffer in a round-bottom flask.
-
Stir the solution at room temperature.
-
Add this compound dropwise to the vigorously stirring solution.
-
Continue to stir the reaction mixture at room temperature. The reaction is typically complete within 20-30 minutes.
-
Monitor the reaction progress by TLC or HPLC.
-
If the product precipitates, it can be isolated by filtration, washed with cold water, and dried.
-
If the product is soluble, it can be extracted with an organic solvent (e.g., ethyl acetate (B1210297) or DCM). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
Visualizations
Caption: A general experimental workflow for a chloroacetylation reaction.
Caption: A decision-making flowchart for troubleshooting common issues in chloroacetylation reactions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Thioester - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. sphinxsai.com [sphinxsai.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
scale-up considerations for reactions involving chloroacetyl chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up of reactions involving chloroacetyl chloride. It includes troubleshooting guides and frequently asked questions to address common issues encountered during laboratory and pilot-scale experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Loss of product during workup. - Degradation of starting material or product. | - Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] - Consider extending the reaction time or moderately increasing the temperature if the reaction is slow.[1] - Ensure efficient stirring. - During aqueous workup, properly adjust the pH to prevent the product from dissolving in the aqueous layer.[1] - Perform multiple extractions with a suitable organic solvent to maximize product recovery.[1] |
| Formation of Impurities or Byproducts | - Reaction with moisture. - Side reactions due to incorrect temperature. - Presence of impurities in starting materials. | - this compound is moisture-sensitive and can decompose in the presence of water or moist air to form hydrogen chloride gas.[2] Ensure all glassware is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1] - Maintain strict temperature control. For many reactions, addition of this compound should be done at low temperatures (e.g., 0-5°C) to minimize side reactions.[1] - Use high-purity starting materials. |
| Exothermic Reaction (Runaway Reaction) | - Rapid addition of this compound. - Inadequate cooling. - Poor mixing leading to localized hot spots. | - Add this compound dropwise to the reaction mixture to control the rate of heat generation.[1] - Ensure the cooling system (e.g., ice bath, cryostat) is adequate for the scale of the reaction and can dissipate the heat generated.[3] - Use efficient mechanical stirring to ensure uniform temperature distribution throughout the reactor.[3] - For larger scale, consider process safety studies to determine the maximum heat release and potential for thermal runaway.[4][5] |
| Product is Oily and Does Not Solidify | - Presence of residual solvent. - Impurities hindering crystallization. | - Ensure all solvent is removed under reduced pressure.[1] - Try triturating the oil with a non-polar solvent, such as hexane, to induce solidification.[1] - If solidification fails, purify the product using column chromatography.[1] |
| Pressure Buildup in the Reactor | - Evolution of HCl gas. | - Reactions with this compound often produce hydrogen chloride (HCl) gas as a byproduct.[6] - The reactor should be equipped with a proper venting system, such as a bubbler or a scrubber, to safely manage the off-gassing. |
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound and how can they be mitigated?
This compound is a corrosive and toxic chemical that can cause severe burns to the skin and eyes and irritation to the respiratory system upon inhalation.[2][7] It is also water-reactive, releasing toxic hydrogen chloride gas upon contact with moisture.[2][8]
Mitigation Strategies:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9]
-
Ventilation: Handle this compound in a well-ventilated fume hood.[1]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[1]
-
Emergency Equipment: Ensure an emergency eyewash and shower are readily accessible.[1]
2. How should I properly quench a reaction containing unreacted this compound?
Unreacted this compound must be quenched safely. This can be done by cautiously adding a nucleophile.
Quenching Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a suitable quenching agent. Options include:
-
Water: Reacts to form chloroacetic acid and HCl. This should be done cautiously as the reaction can be vigorous.[10]
-
Alcohols (e.g., methanol, ethanol): React to form the corresponding ester. This is generally a safer option than water.[10]
-
Aqueous base (e.g., sodium bicarbonate, sodium hydroxide): Neutralizes the this compound and any acidic byproducts. Addition should be slow and controlled to manage the exotherm and any gas evolution.
-
-
Always perform the quench in a fume hood with appropriate PPE.
3. What materials are compatible with this compound for reactor construction?
This compound is corrosive to many metals.[2] Therefore, material selection for reactors, stirring shafts, and transfer lines is critical.
-
Recommended Materials: Glass-lined reactors are a common choice for handling this compound. Certain alloys and polymers may also be suitable, but their compatibility should be verified.
-
Materials to Avoid: Avoid contact with metals that are susceptible to corrosion by acid chlorides and HCl.
4. How can I monitor the progress of a reaction involving this compound?
Regular monitoring is crucial for determining reaction completion and minimizing impurity formation.
-
Chromatographic Methods: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for tracking the consumption of starting materials and the formation of the product.[1]
-
Spectroscopic Methods: For some reactions, Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy can be used to monitor the reaction progress by observing the disappearance of reactant peaks and the appearance of product peaks.[1]
Experimental Protocols
Synthesis of 2-chloro-N-(pyridin-3-yl)acetamide [1]
This protocol describes the acylation of 3-aminopyridine (B143674) with this compound.
Materials:
-
3-Aminopyridine
-
This compound
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3-aminopyridine in anhydrous dichloromethane.
-
Add triethylamine to the solution.
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add this compound dropwise to the stirred solution, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent, such as acetonitrile, to yield the purified 2-chloro-N-(pyridin-3-yl)acetamide.
Visualizations
Caption: Workflow for scaling up this compound reactions.
Caption: Decision tree for troubleshooting low reaction yield.
Caption: Safety precautions for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nj.gov [nj.gov]
- 3. amarequip.com [amarequip.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. journals.flvc.org [journals.flvc.org]
- 6. Sciencemadness Discussion Board - Problem using this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. This compound [yufenggp.com]
- 8. msds.nipissingu.ca [msds.nipissingu.ca]
- 9. lobachemie.com [lobachemie.com]
- 10. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Validation & Comparative
A Comparative Guide: Chloroacetyl Chloride vs. Bromoacetyl Chloride for Cysteine Labeling
For Researchers, Scientists, and Drug Development Professionals
The selective modification of cysteine residues is a cornerstone of bioconjugation, enabling the development of antibody-drug conjugates (ADCs), the study of protein function, and the creation of novel biomaterials. Among the arsenal (B13267) of thiol-reactive reagents, α-haloacetyl compounds, particularly chloroacetyl and bromoacetyl chlorides, are valued for their ability to form stable thioether bonds with cysteine residues. This guide provides an objective comparison of chloroacetyl chloride and bromoacetyl chloride, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific cysteine labeling applications.
Chemical Properties and Reactivity
This compound and bromoacetyl chloride react with the nucleophilic thiol group of cysteine via a bimolecular nucleophilic substitution (SN2) reaction. The primary difference between these two reagents lies in their reactivity, which is dictated by the nature of the halogen leaving group.
Bromoacetyl chloride is significantly more reactive than this compound.[1] This is because the bromide ion is a better leaving group than the chloride ion due to its larger size and lower electronegativity, which makes the C-Br bond weaker and more easily cleaved. Bromoacetamides have been shown to be one to two orders of magnitude more reactive towards thiols than their chloroacetamide counterparts. This enhanced reactivity of bromoacetyl chloride allows for faster reaction times and potentially the use of lower reagent concentrations to achieve the desired labeling efficiency.
Quantitative Comparison of Reactivity
While precise second-order rate constants can vary depending on the specific reaction conditions (e.g., pH, temperature, and the steric accessibility of the cysteine residue), the general trend in reactivity is clear. The reaction of the thiolate anion of cysteine with the α-carbon of the haloacetyl group is the rate-determining step.
| Reagent | Relative Reactivity with Thiols | Leaving Group Ability |
| Bromoacetyl Chloride | High | Excellent (Br⁻) |
| This compound | Moderate | Good (Cl⁻) |
Table 1: Relative Reactivity of Haloacetyl Chlorides with Cysteine Thiols. The higher reactivity of bromoacetyl chloride is a direct consequence of bromide being a superior leaving group compared to chloride.
Experimental Protocols
Below are detailed protocols for a typical cysteine labeling experiment using this compound and bromoacetyl chloride. These protocols are intended as a starting point and may require optimization for specific proteins and applications.
Protocol 1: Cysteine Labeling with this compound
Materials:
-
Protein containing an accessible cysteine residue
-
This compound
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Quenching Reagent (e.g., 1 M L-cysteine or β-mercaptoethanol)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO) for preparing the this compound stock solution
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein solution is in a suitable buffer at a concentration of 1-10 mg/mL. If disulfide bonds are present, reduce them with a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent.
-
Reagent Preparation: Prepare a fresh stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO immediately before use.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration that is in large excess of the initial this compound concentration. Incubate for 30 minutes.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Analysis: Analyze the labeling efficiency using techniques such as mass spectrometry (to confirm the mass shift) or UV-Vis spectroscopy if the label is a chromophore.
Protocol 2: Cysteine Labeling with Bromoacetyl Chloride
Materials:
-
Same as Protocol 1, with bromoacetyl chloride replacing this compound.
Procedure:
-
Protein Preparation: Follow the same procedure as in Protocol 1.
-
Reagent Preparation: Prepare a fresh stock solution of bromoacetyl chloride (e.g., 100 mM) in anhydrous DMF or DMSO immediately before use.
-
Labeling Reaction: Due to its higher reactivity, a lower molar excess of bromoacetyl chloride (e.g., 5- to 10-fold) may be sufficient. Add the desired amount to the protein solution.
-
Incubation: The reaction time will likely be shorter than with this compound. Monitor the reaction progress, but a typical incubation time is 1-2 hours at room temperature.
-
Quenching: Follow the same procedure as in Protocol 1.
-
Purification: Follow the same procedure as in Protocol 1.
-
Analysis: Follow the same procedure as in Protocol 1.
Selectivity and Side Reactions
The primary target for both chloroacetyl and bromoacetyl chloride is the thiol group of cysteine. However, at higher pH values or with a large excess of the labeling reagent, side reactions with other nucleophilic amino acid residues can occur. These include:
-
Methionine: The sulfur atom in the methionine side chain can be alkylated.
-
Histidine: The imidazole (B134444) ring of histidine can be modified.
-
Lysine (B10760008): The ε-amino group of lysine can react, particularly at pH values above 8.0.
-
N-terminus: The α-amino group of the protein's N-terminus can also be a site of modification.
To maximize selectivity for cysteine, it is crucial to control the reaction pH. A pH range of 7.2-8.0 is generally recommended, as the cysteine thiol is sufficiently nucleophilic while the amino groups of lysine and the N-terminus are largely protonated and less reactive. The higher reactivity of bromoacetyl chloride may also increase the propensity for off-target reactions if the conditions are not carefully optimized.
Stability of the Thioether Bond
The thioether bond formed between the acetyl group and the cysteine sulfur is highly stable and is considered essentially irreversible under physiological conditions. This is a significant advantage over other cysteine modification chemistries, such as maleimide-based labeling, where the resulting thioether linkage can be susceptible to a retro-Michael reaction, leading to deconjugation. The robust nature of the thioether bond formed by haloacetyl reagents makes them an excellent choice for applications requiring long-term stability in a biological environment.
Choosing the Right Reagent: A Decision Framework
The choice between this compound and bromoacetyl chloride depends on the specific requirements of the experiment.
Choose Bromoacetyl Chloride when:
-
Rapid labeling is required: Its higher reactivity allows for shorter incubation times.
-
The target cysteine is less accessible or less reactive: The greater electrophilicity of bromoacetyl chloride can drive the reaction to completion.
-
Lower reagent concentrations are desired: This can be beneficial for sensitive proteins or to minimize off-target modifications, provided the reaction is carefully monitored.
Choose this compound when:
-
A more controlled and potentially more selective reaction is desired: Its lower reactivity can provide a larger window for optimization and may reduce the risk of off-target reactions.
-
The target protein is sensitive to highly reactive reagents: The milder nature of this compound might be less disruptive to the protein's structure and function.
-
Longer reaction times are acceptable or even preferred for logistical reasons.
Visualizing the Cysteine Labeling Workflow and Reaction Mechanisms
To further clarify the processes discussed, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
References
A Comparative Guide to Acylation: Chloroacetyl Chloride vs. Acetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Acylation, the introduction of an acyl group into a molecule, is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals and other advanced materials. The choice of acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of two commonly used acylating agents: chloroacetyl chloride and acetic anhydride (B1165640), supported by experimental data to inform reagent selection for specific synthetic challenges.
At a Glance: Key Differences
| Feature | This compound | Acetic Anhydride |
| Reactivity | Very High | High |
| Byproduct | Hydrogen Chloride (HCl) | Acetic Acid (CH₃COOH) |
| Handling | More hazardous, corrosive, lachrymator | Less hazardous, easier to handle |
| Cost | Generally cost-effective | Often preferred for milder conditions and easier byproduct removal |
| Primary Use | Introduction of a reactive chloroacetyl group for further functionalization | General acetylation (introduction of an acetyl group) |
Performance Comparison in Acylation Reactions
The following tables summarize quantitative data for the acylation of representative amine and alcohol substrates with this compound and acetic anhydride. It is important to note that reaction conditions are often optimized for each specific reagent and substrate, making a direct comparison of yields under identical conditions challenging.
N-Acylation of Amines
The N-acylation of amines is a fundamental transformation in the synthesis of amides, which are prevalent in pharmaceuticals.
Table 1: N-Acylation of Anilines
| Substrate | Acylating Agent | Solvent | Base | Time (min) | Yield (%) | Reference |
| Aniline (B41778) | This compound | Phosphate (B84403) Buffer (pH 7.4) | - | 15 | 92 | [1] |
| Aniline | This compound | THF | DBU | 180-360 | 75-95 | [2] |
| Aniline | Acetic Anhydride | Water/HCl | Sodium Acetate (B1210297) | - | - | [3] |
| 4-Methylaniline | This compound | Phosphate Buffer (pH 7.4) | - | 15 | 94 | [1] |
| 4-Methoxyaniline | This compound | Phosphate Buffer (pH 7.4) | - | 15 | 95 | [1] |
| 4-Chloroaniline | This compound | Phosphate Buffer (pH 7.4) | - | 20 | 90 | [1] |
Table 2: N-Acylation of Aliphatic Amines
| Substrate | Acylating Agent | Solvent | Base | Time (min) | Yield (%) | Reference |
| Benzylamine (B48309) | This compound | Phosphate Buffer (pH 7.4) | - | - | - | [1] |
| Benzylamine | Acetic Anhydride | - | - | - | - | [4] |
O-Acylation of Alcohols and Phenols
O-acylation is crucial for the synthesis of esters, which are important functional groups in many drug molecules. The following data for O-acetylation uses acetyl chloride, a close structural and reactivity analog of this compound.
Table 3: O-Acylation of Phenol
| Substrate | Acylating Agent | Solvent | Catalyst/Base | Time (min) | Yield (%) | Reference |
| Phenol | Acetyl Chloride | CH₂Cl₂/NaOH (10%) | Tetrabutylammonium Chloride | 5 | 84 | [5] |
| Phenol | Acetic Anhydride | CH₂Cl₂/NaOH (10%) | Tetrabutylammonium Chloride | 60 | 46 | [5] |
Reactivity and Selectivity
Acyl chlorides are generally more reactive than acid anhydrides.[6] This higher reactivity is attributed to the chloride ion being a better leaving group than the acetate ion. This often translates to faster reaction times and the possibility of conducting reactions at lower temperatures. However, this high reactivity can also lead to lower selectivity, especially in molecules with multiple nucleophilic sites.
Acetic anhydride, being less reactive, often requires a catalyst or higher temperatures to achieve comparable reaction rates.[6] This offers better control over the reaction and can lead to higher selectivity. The byproduct of acetylation with acetic anhydride is acetic acid, which is less corrosive and easier to handle than the hydrogen chloride gas generated from acyl chlorides.[6]
For bifunctional molecules containing both amino and hydroxyl groups, such as p-aminophenol, N-acylation is generally favored over O-acylation due to the higher nucleophilicity of the amine group.[7] Selective N-acylation can often be achieved with both reagents under appropriate conditions. For instance, this compound has been shown to be highly chemoselective for the N-acylation of amino alcohols in a phosphate buffer.
Experimental Protocols
N-Chloroacetylation of Aniline in Phosphate Buffer[1]
-
Reactant Preparation : Dissolve the aniline (1 mmol) in a 0.1 M phosphate buffer (pH 7.4).
-
Reaction Setup : Stir the solution at room temperature in a round-bottom flask.
-
Acylation : Add this compound (1.1 mmol) dropwise to the stirring solution.
-
Reaction Monitoring : Continue to stir the reaction mixture at room temperature for approximately 20 minutes.
-
Work-up and Isolation : If the product precipitates, it can be isolated by simple filtration. If it is soluble, it can be extracted with an organic solvent like ethyl acetate. The organic extracts are then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
N-Acetylation of Aniline with Acetic Anhydride[3]
-
Reactant Preparation : Dissolve 500 mg of aniline in 14 mL of water and add 0.45 mL of concentrated hydrochloric acid. Prepare a separate solution of 530 mg of sodium acetate in 3 mL of water.
-
Reaction Setup : The aniline hydrochloride solution is in a flask.
-
Acylation : Add 0.6 mL of acetic anhydride to the aniline hydrochloride solution, swirl to mix, and immediately add the sodium acetate solution.
-
Reaction Monitoring and Work-up : The acetanilide (B955) product precipitates as a white solid.
-
Isolation and Purification : Cool the solution in an ice bath and collect the solid acetanilide by vacuum filtration. The crude product can be recrystallized from 95% ethanol.
Visualizing the Chemistry
Acylation Mechanisms
The acylation with both this compound and acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nucleophile (e.g., the nitrogen of an amine) attacks the electrophilic carbonyl carbon of the acylating agent.
General Experimental Workflow for Acylation
The following diagram illustrates a typical workflow for an acylation reaction in a research setting.
Conclusion
The choice between this compound and acetic anhydride for acylation depends on a balance of factors including the desired reactivity, the need for selectivity, and practical considerations such as handling and byproduct removal. This compound is a highly reactive agent that allows for rapid reactions and introduces a functional handle for further synthetic transformations. Acetic anhydride is a milder, often more selective reagent that produces a less corrosive byproduct. For complex molecules and in drug development, the higher selectivity and easier handling of acetic anhydride may be advantageous, while the high reactivity and bifunctional nature of this compound make it a valuable tool for specific synthetic strategies.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. phlox.or.id [phlox.or.id]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Chloroacetyl Chloride: GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of reactive compounds like chloroacetyl chloride (CAC) is a critical aspect of process control and safety assessment. This compound is a highly reactive compound frequently used as a building block in pharmaceutical synthesis.[1][2] Its potential genotoxicity necessitates precise measurement to ensure its levels are minimized in final active pharmaceutical ingredients (APIs).[1][3] This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) based methods with other analytical techniques for the quantification of this compound, supported by experimental data and detailed protocols.
Due to the inherent instability and high reactivity of this compound, direct analytical measurement is challenging.[1] Consequently, many validated methods rely on derivatization or indirect analysis to convert CAC into a more stable and readily quantifiable compound.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on factors such as sensitivity, specificity, sample matrix, and available instrumentation. While GC-based methods are common, several alternative techniques offer distinct advantages.
| Method | Principle | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| GC-FID (with Derivatization) | CAC is derivatized with piperidine (B6355638), and the resulting stable amide is analyzed by Gas Chromatography with Flame Ionization Detection.[1][4] | 0.03% w/w[4] | High sensitivity and specificity, robust for routine analysis.[1] | Requires a derivatization step, which can add complexity and potential for error. |
| Indirect GC-FID | CAC is converted to methyl 2-chloroacetate (MCA) by reaction with methanol (B129727). MCA is then quantified by GC-FID.[2][3] | 0.38 ppm[2][5] | Simple, avoids complex derivatization reagents, and offers good sensitivity.[2][3] | Indirect measurement assumes 100% conversion of CAC to MCA. |
| Headspace GC-MS (HS-GC-MS) | A potential approach where the volatile CAC (or a derivative) is sampled from the headspace of a vial and analyzed by GC-MS. A similar method has been validated for acetyl chloride.[6] | Not established for CAC, but 0.3 µg/g for acetyl chloride.[6] | Minimizes sample preparation and matrix effects. | Method development and validation for the highly reactive CAC would be required. |
| HPLC with Derivatization | CAC is derivatized with a UV-active or fluorescent tag, and the derivative is analyzed by High-Performance Liquid Chromatography.[3][7][8] | Not explicitly stated in the provided results. | Suitable for non-volatile derivatives, offers high sensitivity with fluorescence detection.[7][8] | Derivatization is necessary; potential for multiple derivative products. |
| Ion Chromatography (IC) | CAC is collected on a solid sorbent, desorbed, and hydrolyzed to chloroacetate, which is then quantified by Ion Chromatography.[3][9] | Reliable quantitation limit of approximately 0.01 ppm.[9] | Good for air monitoring and selective for ionic species. | Indirect analysis requires complete hydrolysis. |
| Capillary Zone Electrophoresis (CZE) | Direct analysis of CAC, though sample preparation in methanol likely results in the analysis of methyl chloroacetate.[1][3] | Not explicitly stated in the provided results. | High separation efficiency and low sample volume requirements. | Potential for instability of CAC during analysis. |
Experimental Protocols
Indirect Quantification of this compound by GC-FID
This method, adapted from a validated procedure, involves the conversion of this compound to methyl 2-chloroacetate (MCA) for subsequent analysis.[2][3]
a. Sample Preparation:
-
Accurately weigh a sample containing this compound into a suitable volumetric flask.
-
Add a known volume of methanol to the flask. Methanol acts as both the solvent and the derivatizing agent, converting CAC to MCA.[2][3]
-
Allow the reaction to proceed to completion. The complete conversion of CAC to MCA should be verified during method validation.[3]
-
Dilute the sample to the final volume with methanol.
b. GC-FID Conditions:
-
Column: DB-Wax, 30 m x 0.53 mm ID, 1.0 µm film thickness (or equivalent polyethylene (B3416737) glycol stationary phase).[2][3]
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: 60°C (hold for 2 min), ramp to 180°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Injection Volume: 1 µL
c. Validation Parameters:
-
Linearity: A validated range of 0.38 to 1.8 ppm with a correlation coefficient of 0.9998 has been reported.[2][5]
-
Accuracy: Recovery rates between 97.3% and 101.5% have been demonstrated.[2][5]
-
LOD and LOQ: Limits of detection and quantification of 0.19 ppm and 0.38 ppm, respectively, have been reported.[2][5]
Quantification of this compound by GC-FID with Derivatization
This method involves the derivatization of this compound with piperidine.[1][4]
a. Derivatization Procedure:
-
Prepare a working standard solution of this compound in dichloroethane.[1]
-
Transfer 2 mL of the standard solution into a vial and place it in an ice bath.[1]
-
Add a molar excess of neat piperidine dropwise to the solution at 0°C.[1]
-
Stir the solution and heat it at 35°C for 3 hours.[1]
-
After cooling, filter the solution through a 0.2 µm PTFE filter before analysis.[1]
b. GC-FID Conditions:
-
The chromatographic conditions would be optimized for the separation of the piperidine derivative of this compound.
c. Validation Parameters:
-
Linearity: A validated range of 0.03 to 5.00% w/w with a correlation coefficient of 0.9995 to 1.0000 has been reported.[4]
-
Accuracy: Recoveries ranging from 75% to 125% in different pharmaceutical matrices have been achieved.[1][4]
-
LOQ: A limit of quantitation of 0.03% w/w has been determined.[4]
-
Repeatability: Precision at the LOQ was found to be between 1.4-3.0%.[4]
Method Visualization
The following diagrams illustrate the workflows for the described analytical methods.
Caption: Workflow for the indirect quantification of this compound.
Caption: Workflow for the quantification of this compound via derivatization.
Conclusion
The quantification of this compound is effectively achieved through indirect or derivatization-based GC methods. The choice between these approaches will depend on the specific requirements of the analysis, including matrix complexity and required sensitivity. The indirect GC-FID method offers a simpler workflow, while the derivatization method can provide very low limits of quantification. Alternative methods such as HPLC, IC, and CZE present viable options, particularly for specific applications like air monitoring or when GC instrumentation is not available. For all methods, thorough validation in accordance with ICH guidelines is crucial to ensure reliable and accurate results for this potentially genotoxic impurity.
References
- 1. daneshyari.com [daneshyari.com]
- 2. japsonline.com [japsonline.com]
- 3. japsonline.com [japsonline.com]
- 4. Trace level determination of this compound and degradation products by derivatization gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsdronline.com [ijpsdronline.com]
- 7. Determination of this compound in air by high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 8. Determination of chloroacetylchloride in air by high-performance liquid chromatography (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Studies of Chloroacetyl Chloride Reactions with Alcohols
For Researchers, Scientists, and Drug Development Professionals
The reaction of chloroacetyl chloride with alcohols is a fundamental process in organic synthesis, crucial for the formation of chloroacetate (B1199739) esters. These esters serve as versatile intermediates in the production of pharmaceuticals and other fine chemicals. Understanding the kinetics of these reactions is paramount for process optimization, ensuring efficiency, and controlling product purity. This guide provides a comparative analysis of the kinetic data available for the reaction of this compound with various alcohols, details experimental protocols for kinetic analysis, and illustrates the underlying reaction mechanism.
Quantitative Data Summary
The reactivity of this compound with alcohols is influenced by the alcohol's structure, the solvent system, and the temperature. The following table summarizes key kinetic data from various studies. It is important to note that direct comparison is challenging due to varying experimental conditions across different studies.
| Alcohol | Solvent | Temperature (°C) | Rate Constant (k) | Remarks |
| Methanol | Methanol/Water mixtures | -10 | Complex kinetics, third-order mechanism proposed.[1] | Solvolysis study. Rate constants are dependent on the composition of the solvent mixture. |
| Ethanol | Ethanol/Water mixtures | -10 | Similar to methanol, a third-order mechanism is indicated.[1] | Solvolysis study. Product selectivity (ester vs. acid) varies with water content. |
| Methanol | Acetonitrile | Not Specified | Rate = k₂[RCOCl][MeOH] + k₃[RCOCl][MeOH]₂ | The reaction exhibits both second and third-order kinetics.[1] |
| Ethanol | Chloroform | 20 | Not explicitly provided as a single value | The study focused on determining the reaction order. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for obtaining reliable kinetic data. Below are two common methods for monitoring the kinetics of the reaction between this compound and alcohols.
1. In-situ Fourier Transform Infrared (FTIR) Spectroscopy
This method allows for real-time monitoring of the concentration of reactants and products by observing changes in their characteristic infrared absorption bands.
-
Objective: To determine the rate of reaction by monitoring the disappearance of the this compound carbonyl peak or the appearance of the ester carbonyl peak.
-
Materials:
-
This compound
-
Alcohol of interest (e.g., ethanol, propanol)
-
Anhydrous solvent (e.g., chloroform, acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
-
Equipment:
-
FTIR spectrometer equipped with an in-situ Attenuated Total Reflectance (ATR) probe.
-
Temperature-controlled reaction vessel with a magnetic stirrer.
-
Syringes for reagent addition.
-
-
Procedure:
-
System Setup: Assemble the reaction vessel with the ATR probe, a temperature sensor, and an inert gas inlet. Ensure the system is dry.
-
Background Spectrum: Charge the reactor with the anhydrous solvent and the alcohol. Allow the temperature to equilibrate. Collect a background FTIR spectrum of the solvent-alcohol mixture.[2]
-
Reaction Initiation: Inject a known concentration of this compound into the stirred solution. Start data collection immediately.
-
Data Collection: Collect FTIR spectra at regular, predetermined intervals (e.g., every 15-30 seconds).
-
Data Analysis: Monitor the change in absorbance of the characteristic carbonyl (C=O) stretching peak of this compound (around 1800 cm⁻¹) or the newly formed ester (around 1740 cm⁻¹). Convert absorbance data to concentration using a previously established calibration curve (Beer-Lambert Law). Plot concentration versus time to determine the reaction order and rate constant.
-
2. Titration Method
This classic method involves monitoring the production of hydrochloric acid (HCl), a byproduct of the reaction, over time.
-
Objective: To determine the reaction rate by quantifying the amount of HCl produced at different time points.
-
Materials:
-
This compound
-
Alcohol of interest
-
Anhydrous, non-protic solvent (e.g., acetonitrile)
-
Standardized solution of a non-nucleophilic base (e.g., triethylamine (B128534) in toluene)
-
Indicator or pH meter
-
-
Equipment:
-
Thermostatted reaction vessel
-
Burette
-
Pipettes
-
Magnetic stirrer
-
Stopwatch
-
-
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, dissolve a known concentration of the alcohol in the anhydrous solvent.
-
Reaction Initiation: Add a known concentration of this compound to the alcohol solution and start the stopwatch simultaneously.
-
Sampling: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Quenching (optional but recommended): Immediately add the aliquot to a flask containing a cold, immiscible solvent to slow down the reaction.
-
Titration: Titrate the aliquot with the standardized base solution to determine the concentration of HCl produced.[1]
-
Data Analysis: Plot the concentration of HCl produced versus time. The initial rate of the reaction can be determined from the initial slope of this plot. Further analysis can yield the reaction order and rate constant.
-
Reaction Mechanism and Visualization
The reaction between this compound and an alcohol typically proceeds through a nucleophilic addition-elimination mechanism . This two-step process is initiated by the attack of the nucleophilic alcohol on the electrophilic carbonyl carbon of the acyl chloride.
Caption: Nucleophilic addition-elimination mechanism.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a generalized workflow for conducting a kinetic study of the this compound-alcohol reaction.
Caption: Generalized experimental workflow.
References
A Comparative Analysis of Lewis Acid Catalysts for Chloroacetylation Reactions
The chloroacetylation of aromatic and other nucleophilic substrates is a cornerstone of synthetic organic chemistry, providing essential intermediates for pharmaceuticals, agrochemicals, and fine chemicals.[1] The reaction, typically a Friedel-Crafts acylation, relies on the activation of chloroacetyl chloride by a Lewis acid catalyst.[2][3] The choice of catalyst is critical, as it profoundly influences reaction rate, yield, and selectivity.[3] Traditional Lewis acids like aluminum chloride (AlCl₃) are highly effective but can require harsh conditions and more than stoichiometric amounts due to strong product complexation.[3] This has spurred research into milder, more selective, and reusable catalytic systems.
This guide provides a comparative overview of various Lewis acid catalysts used in reactions with this compound, supported by experimental data to aid researchers in catalyst selection and methods development.
Performance Comparison of Lewis Acid Catalysts
The efficacy of a Lewis acid catalyst in chloroacetylation is determined by its ability to activate the acyl chloride towards nucleophilic attack while minimizing side reactions.[3][4] The following table summarizes quantitative data from studies comparing different catalysts.
| Catalyst | Substrate | Key Reaction Conditions | Yield (%) | Selectivity | Source |
| AlCl₃ | Phenol (B47542) | 0 °C | 70% | Phenyl chloroacetate (B1199739) (O-acylation) | [1] |
| FeCl₃ | Phenol | 120-130 °C, 30 min | 91.2% | Phenyl chloroacetate (O-acylation favored) | [1] |
| FeCl₃·6H₂O | Phenol | 120-130 °C, 30 min | 85.0% | Enhanced C-acylation to hydroxyphenacyl chlorides | [1] |
| FeCl₃ on K10 Clay (K10-Fe-A) | Mesitylene (B46885) | Reflux in CCl₄, 8h | 95% | 2-chloro-1-(2,4,6-trimethylphenyl)ethanone | |
| ZnCl₂ on K10 Clay (K10-Zn-A) | Mesitylene | Reflux in CCl₄, 8h | 40% | 2-chloro-1-(2,4,6-trimethylphenyl)ethanone | |
| ZrCl₄ on K10 Clay (K10-Zr-A) | Mesitylene | Reflux in CCl₄, 8h | 35% | 2-chloro-1-(2,4,6-trimethylphenyl)ethanone |
Discussion of Results:
-
Strong vs. Mild Lewis Acids: Strong Lewis acids like AlCl₃ are highly active but can be aggressive, sometimes leading to side reactions.[3] Milder catalysts such as FeCl₃ and ZnCl₂ may offer improved selectivity under gentler conditions, though potentially with lower reaction rates.[3]
-
Catalyst Hydration: The hydration state of the catalyst can critically control product distribution. A study comparing anhydrous FeCl₃ with its hydrated form (FeCl₃·6H₂O) in the chloroacetylation of phenols found that while both were effective, anhydrous FeCl₃ favored O-acylation, whereas FeCl₃·6H₂O promoted C-acylation (a Fries-type rearrangement).[1]
-
Solid-Supported Catalysts: Supporting Lewis acids on materials like montmorillonite (B579905) K10 clay can enhance activity and facilitate catalyst recovery. In the chloroacetylation of mesitylene, an iron-modified K10 clay (K10-Fe-A) demonstrated superior activity, achieving a 95% yield, significantly outperforming zinc and zirconium-based clay catalysts under the same conditions. This is noteworthy as FeCl₃ under conventional homogeneous conditions is often a poor catalyst for Friedel-Crafts acylation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols adapted from the cited literature for key chloroacetylation reactions.
Protocol 1: Chloroacetylation of Mesitylene using FeCl₃-Modified Montmorillonite K10
-
Catalyst Preparation: Montmorillonite K10 clay is treated with an aqueous solution of FeCl₃ to prepare the Fe-modified catalyst (K10-Fe-A). The catalyst is then activated by heating at 120°C.
-
Reaction Setup: A mixture of mesitylene (10 mmol), this compound (20 mmol, 200 mol %), the K10-Fe-A catalyst (0.25 g), and carbon tetrachloride (20 mL) as the solvent is placed in a round-bottom flask.
-
Reaction Execution: The reaction mixture is refluxed with stirring for 8 hours.
-
Work-up and Analysis: After cooling, the catalyst is filtered off. The filtrate is washed with a 10% NaHCO₃ solution and then with water. The organic layer is dried over anhydrous Na₂SO₄. The solvent is evaporated, and the product yield is determined by Gas Chromatography (GC) analysis using nitrobenzene (B124822) as an internal standard.
Protocol 2: Chloroacetylation of Phenol using FeCl₃ or AlCl₃[1]
-
General Procedure (FeCl₃): A mixture of phenol (0.15 mol), this compound (0.15 mol), and a catalytic amount of FeCl₃ is heated to 120-130°C for 30 minutes.
-
General Procedure (AlCl₃): A mixture of phenol (0.15 mol), this compound (0.05 mol), and AlCl₃ (0.06 mol) is reacted at 0°C.
-
Work-up and Purification: Once the evolution of hydrogen chloride gas ceases, the reaction mixture is washed with an aqueous alkali solution. The organic phase is extracted with benzene (B151609) and dried over CaCl₂. The solvent is removed under ambient conditions, and the final product is purified by distillation under reduced pressure (120–122 °C/20 mmHg).
Reaction Workflow Visualization
The following diagram illustrates a typical experimental workflow for a Lewis acid-catalyzed Friedel-Crafts chloroacetylation reaction, from reagent preparation to final product analysis.
References
A Comparative Guide to HPLC Method Validation for Purity Analysis of Chloroacetylated Compounds
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug safety and efficacy. Chloroacetylated compounds, often used as reactive intermediates in synthesis, can contain process-related impurities, including the highly reactive and potentially genotoxic chloroacetyl chloride. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the purity assessment of these compounds.
This guide provides a comparative overview of two principal HPLC-based strategies for the purity analysis of chloroacetylated compounds: a direct Reversed-Phase HPLC (RP-HPLC) method and a more sensitive approach involving pre-column derivatization. The comparison is supported by a summary of validation data, detailed experimental protocols, and a general workflow for HPLC method validation, providing a comprehensive resource for method selection and implementation.
Performance Comparison of Analytical Methods
The selection of an appropriate HPLC method for purity analysis depends on factors such as the analyte's concentration, the complexity of the sample matrix, and the required sensitivity. The following table summarizes key validation parameters for a direct RP-HPLC method and a pre-column derivatization HPLC method, based on data from discrete studies.
| Parameter | Method 1: Direct RP-HPLC with UV Detection | Method 2: Pre-column Derivatization HPLC-DAD |
| Analyte | This compound (and similar compounds) | Acyl Chlorides (including this compound) |
| Principle | Separation of the analyte on a reversed-phase column based on polarity. | Conversion of the analyte to a more stable and chromophoric derivative prior to separation. |
| Stationary Phase | C18 or other suitable reversed-phase column (e.g., Newcrom R1).[1] | C18 reversed-phase column. |
| Mobile Phase | Acetonitrile (B52724) and water with an acid modifier (e.g., phosphoric or formic acid).[1] | Gradient elution with a buffered aqueous phase and an organic modifier. |
| Detector | UV | Diode Array Detector (DAD) |
| Linearity Range | Method-dependent | 0.03 - 0.08 µg/mL (for derivatized acyl chlorides) |
| Limit of Detection (LOD) | Method-dependent | 0.01 - 0.03 µg/mL (for derivatized acyl chlorides) |
| Limit of Quantitation (LOQ) | Method-dependent | 0.03 - 0.08 µg/mL (for derivatized acyl chlorides) |
| Accuracy (% Recovery) | Typically 98-102% for APIs | 87.8 - 114.1% (for derivatized acyl chlorides)[2] |
| Precision (%RSD) | Typically < 2% | < 0.97% (injection precision for derivatized product)[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and successful implementation of analytical methods. Below are representative protocols for both the direct and derivatization HPLC methods.
Method 1: Direct RP-HPLC Analysis of this compound
This method is suitable for the direct analysis of this compound and other chloroacetylated compounds.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Newcrom R1 reversed-phase column.[1]
-
Mobile Phase: A suitable mixture of acetonitrile and water, with phosphoric acid as a modifier. For mass spectrometry compatibility, formic acid can be used instead.[1]
-
Flow Rate: To be optimized (typically 1.0 mL/min).
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: To be determined based on the analyte's UV spectrum.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., the mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Method 2: Purity Analysis by Pre-column Derivatization HPLC-DAD
This method enhances sensitivity and selectivity by derivatizing the chloroacetylated compound with a chromophoric agent.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
Reagents:
-
Derivatizing Agent: A nitrophenylhydrazine-based reagent.[2]
-
Acetonitrile (HPLC grade).
-
Other reagents as required for the derivatization reaction.
Derivatization Procedure:
-
The chloroacetylated compound is reacted with the nitrophenylhydrazine (B1144169) derivatizing reagent at room temperature to form a stable, chromophoric product.[2]
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution program using a buffered aqueous solution and an organic solvent like acetonitrile.
-
Flow Rate: To be optimized.
-
Column Temperature: Controlled.
-
Detection: DAD monitoring at a wavelength where the derivative exhibits strong absorbance (e.g., 320-450 nm).[2]
Sample Preparation:
-
Prepare the sample solution in a suitable solvent.
-
Perform the derivatization reaction as described above.
-
Inject the resulting solution into the HPLC system.
Method Validation Workflow
The validation of an analytical method is essential to ensure its suitability for the intended purpose. The International Council for Harmonisation (ICH) provides guidelines for this process.
Caption: General Workflow for HPLC Method Validation.
Concluding Remarks
Both direct RP-HPLC and pre-column derivatization methods offer viable solutions for the purity analysis of chloroacetylated compounds. The direct method provides a simpler and more straightforward approach, which may be sufficient for routine quality control where high sensitivity is not a prerequisite. In contrast, the derivatization method offers significantly lower detection and quantitation limits, making it the preferred choice for trace-level impurity analysis and for compounds that lack a strong native chromophore. The choice of method should be guided by the specific analytical requirements, including the expected impurity levels and the regulatory context. Regardless of the chosen method, a thorough validation according to ICH guidelines is imperative to ensure the reliability and accuracy of the results.
References
A Comparative Analysis of the Reactivity of Chloroacetyl Chloride and Acetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates, the choice of an acylating agent is pivotal to reaction efficiency, selectivity, and overall yield. Both chloroacetyl chloride and acetyl chloride are highly reactive acyl chlorides, frequently employed to introduce acetyl and chloroacetyl moieties, respectively. However, their reactivity profiles differ significantly due to the influence of the α-chloro substituent in this compound. This guide provides an objective, data-driven comparison of the reactivity of these two compounds, supported by experimental data and detailed protocols to aid in the selection of the appropriate reagent for specific synthetic transformations.
Executive Summary
This compound is generally more reactive than acetyl chloride towards nucleophiles in reactions that proceed via a bimolecular addition-elimination mechanism. This enhanced reactivity is attributed to the strong electron-withdrawing inductive effect of the α-chloro group, which increases the electrophilicity of the carbonyl carbon. However, the reaction mechanism can be influenced by the nucleophile and the solvent system, leading to instances where acetyl chloride exhibits higher reactivity, particularly in reactions with a significant degree of ionization or carbocation character in the transition state.
Data Presentation: A Quantitative Comparison of Reactivity
The relative reactivity of this compound and acetyl chloride has been investigated through kinetic studies of their reactions with various nucleophiles (solvolysis). The following tables summarize key kinetic data from these studies.
Table 1: Comparative Solvolysis Rate Constants in Alcoholic Solvents
| Acyl Chloride | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Relative Rate |
| Acetyl Chloride | Methanol | 0 | Data not available in a directly comparable format | - |
| This compound | Methanol | -10 | Value reported in context of product selectivity | - |
| Acetyl Chloride | Ethanol/Water (40%) | 0 | Value reported in context of nucleophilic sensitivity | > 20x Benzoyl Chloride |
| This compound | Ethanol/Water Mixtures | -10 | Rate constants reported | - |
A key study on the methanolysis of these compounds in acetonitrile (B52724) found the order of reactivity to be CH₃COCl < CH₂ClCOCl . This is consistent with the inductive effect of the chlorine atom in this compound enhancing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack in an addition-intermediate mechanism.[1]
However, the same study observed a reversal in reactivity for the phenolysis reaction in acetonitrile, with acetyl chloride reacting faster than this compound.[1] This highlights the nuanced nature of their reactivity, which is dependent on the specific nucleophile and reaction pathway.
Mechanistic Insights: Inductive Effect vs. Reaction Pathway
The differing reactivity of this compound and acetyl chloride can be primarily explained by the interplay of electronic effects and the operative reaction mechanism.
Inductive Effect: The chlorine atom on the α-carbon of this compound exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds to the carbonyl carbon, increasing its partial positive charge (δ+) and making it a harder electrophile. Consequently, it is more readily attacked by nucleophiles.
Reaction Mechanisms:
-
Addition-Elimination Mechanism: For most reactions with nucleophiles like water, alcohols, and amines, acyl chlorides react via a two-step addition-elimination mechanism. The increased electrophilicity of the carbonyl carbon in this compound accelerates the initial rate-determining nucleophilic addition step, leading to higher overall reactivity. Studies have shown that this compound solvolysis proceeds through this pathway over a full range of solvents.[2]
-
Ionization Mechanism (Sₙ1/Sₙ2-like): In contrast, acetyl chloride can react via an ionization pathway, particularly in more ionizing solvents.[2][3] This pathway involves the departure of the chloride leaving group to form a resonance-stabilized acylium ion, which is then attacked by the nucleophile. The methyl group in acetyl chloride is electron-donating, which can stabilize the developing positive charge in the transition state of an ionization pathway more effectively than the electron-withdrawing chloromethyl group.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Chemoselectivity of Chloroacetyl Chloride Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chloroacetyl chloride (CAC) is a highly reactive, bifunctional reagent widely employed in organic synthesis.[1][2] Its utility stems from the presence of two reactive sites: a highly electrophilic acyl chloride group and a carbon-chlorine bond amenable to nucleophilic substitution. This dual reactivity makes it a valuable building block for introducing the chloroacetyl group, which can serve as a versatile linker or a precursor to various functional groups.[3][4][5] However, its high reactivity also presents a significant challenge: controlling chemoselectivity when multiple nucleophilic functional groups are present in a substrate.[3][4] This guide provides an objective comparison of this compound's reactivity with common nucleophiles and details experimental strategies to achieve high chemoselectivity, supported by experimental data and protocols.
Reactivity Profile: Amines vs. Alcohols and Phenols
This compound readily reacts with a variety of nucleophiles, including amines, alcohols, phenols, and water, through a nucleophilic acyl substitution mechanism.[6][7][8] The general order of reactivity for these nucleophiles with acyl chlorides is typically:
Primary Amines > Secondary Amines > Alcohols ≈ Water > Phenols
This inherent difference in nucleophilicity is the foundation for achieving chemoselectivity. Amines are generally more nucleophilic than alcohols and phenols, allowing for selective N-acylation over O-acylation under carefully controlled conditions.[3][4]
Achieving High Chemoselectivity in N-Acylation
The selective acylation of an amino group in the presence of a hydroxyl group is a common challenge in the synthesis of complex molecules like amino alcohols, which are precursors to valuable compounds such as ceramides.[3][4] Research has demonstrated that reaction conditions can be finely tuned to favor N-chloroacetylation with high selectivity.
One of the most effective strategies involves performing the reaction in an aqueous buffer system. A study has shown that highly efficient and chemoselective N-chloroacetylation of amino alcohols and amino acids can be achieved in a phosphate (B84403) buffer.[3][4] This method is notable for being metal-free, rapid (often complete within 20 minutes), and environmentally friendly.[3][4] In intermolecular competition experiments, anilines and aliphatic amines were selectively N-chloroacylated in the presence of alcohols and phenols.[3][4][9]
The choice of solvent and the presence of an acid scavenger are also critical. In organic solvents, poor selectivity is often observed.[3] The addition of a base (an HCl scavenger) is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic.[1][10] Common bases include triethylamine (B128534) (TEA), pyridine, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[11][12][13]
Comparative Experimental Data
The following tables summarize quantitative data from competitive reaction studies, illustrating the chemoselectivity of this compound under different conditions.
Table 1: Intermolecular Competition between Amines and Alcohols/Phenols
| Entry | Amine | Alcohol/Phenol | Solvent | Base/Additive | Time (min) | Amide Yield (%) | Ester Yield (%) | Reference |
| 1 | Benzylamine | Benzyl Alcohol | Phosphate Buffer (pH 7.4) | - | 20 | >95 | <5 | [3] |
| 2 | Aniline | Phenol | Phosphate Buffer (pH 7.4) | - | 20 | >95 | <5 | [3] |
| 3 | Butylamine | Benzyl Alcohol | Dichloromethane | TEA (1 eq.) | 60 | 70 | 30 | [3] |
| 4 | Aniline | Benzyl Alcohol | THF | DBU (1.2 eq.) | 180 | 95 | Not Reported | [13] |
Table 2: Intramolecular Competition in Amino Alcohols (N- vs. O-Acylation)
| Entry | Substrate | Solvent | Base/Additive | Time (min) | N-Acylation Yield (%) | O-Acylation Yield (%) | Reference |
| 1 | 2-Aminoethanol | Phosphate Buffer (pH 7.4) | - | 20 | 92 | <5 | [3][4] |
| 2 | 4-Aminophenol | Phosphate Buffer (pH 7.4) | - | 20 | 90 | <5 | [3][4] |
| 3 | (S)-2-Amino-3-phenyl-1-propanol | Phosphate Buffer (pH 7.4) | Propylene Oxide | 20 | 94 | Not Detected | [3][4] |
Controlling Factors in Chemoselectivity
The logical workflow for assessing and optimizing the chemoselectivity of a chloroacetylation reaction involves considering several key parameters.
Caption: Workflow for assessing chloroacetylation chemoselectivity.
Experimental Protocols
Below are detailed methodologies for key chemoselective chloroacetylation reactions.
Protocol 1: Chemoselective N-Chloroacetylation of an Amino Alcohol in Phosphate Buffer
This protocol is adapted from the metal-free, bio-compatible method described by Salunke, D. B., et al. (2018).[3][4]
-
Reagents and Materials:
-
Amino alcohol (e.g., 2-aminoethanol)
-
This compound (1.1 equivalents)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the amino alcohol (1.0 mmol) in 10 mL of phosphate buffer (0.1 M, pH 7.4) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 mmol, 1.1 eq.) dropwise to the stirring solution over 5 minutes.
-
Allow the reaction mixture to stir at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20 minutes.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine solution (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-chloroacetylated product.
-
Purify the product by recrystallization or column chromatography if necessary.
-
Protocol 2: N-Chloroacetylation of an Aryl Amine using an Organic Base
This protocol is a general procedure based on methods using non-nucleophilic bases in organic solvents.[13]
-
Reagents and Materials:
-
Aryl amine (e.g., aniline)
-
This compound (1.05 equivalents)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA) (1.2 equivalents)
-
Anhydrous tetrahydrofuran (B95107) (THF) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
-
-
Experimental Workflow:
Caption: Typical workflow for amine chloroacetylation in an organic solvent.
-
Procedure:
-
To a solution of the aryl amine (1.0 mmol) in anhydrous THF (10 mL), add the base (e.g., DBU, 1.2 mmol).
-
Cool the mixture to 0 °C in an ice bath with constant stirring.
-
Add this compound (1.05 mmol) dropwise, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-6 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Pour the reaction mixture into cold water or a saturated sodium bicarbonate solution to quench the reaction.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude amide product, which can be further purified.
-
Comparison with Alternative Acylating Agents
| Reagent | Reactivity | Selectivity (N- vs. O-) | Byproducts | Handling |
| This compound | Very High | Good to Excellent (with condition tuning) | HCl (corrosive) | Fumes, moisture-sensitive, lachrymator.[1][2] Requires inert conditions. |
| Acetyl Chloride | Very High | Similar to CAC | HCl (corrosive) | Fumes, moisture-sensitive, lachrymator. |
| Acetic Anhydride | High | Moderate to Good | Acetic Acid | Less volatile, but still corrosive and moisture-sensitive. |
| Active Esters (e.g., NHS esters) | Moderate | High | Non-corrosive (e.g., NHS) | Generally stable solids, easier to handle. |
| Carboxylic Acids + Coupling Agents (e.g., EDC, DCC) | Moderate (depends on coupling agent) | High | Varies (e.g., DCU precipitate) | Coupling agents can be toxic or allergenic. |
While highly reactive acyl chlorides like this compound offer rapid reaction times, less reactive alternatives such as anhydrides or active esters may provide better chemoselectivity in complex substrates without extensive optimization.[14] However, the unique advantage of this compound is the introduction of a chloro-group, which can be used for subsequent modifications, a feature not offered by simple acetylating agents.[1][3]
Conclusion
This compound is a powerful and versatile reagent for acylation. While its high reactivity can lead to challenges in chemoselectivity, a thorough understanding of reaction mechanisms and the careful tuning of reaction conditions—particularly the use of aqueous buffer systems or appropriate bases in organic solvents—can lead to highly selective transformations.[3][4] For drug development professionals and synthetic chemists, mastering the chemoselective reactions of this compound provides a robust tool for the efficient synthesis of complex molecular architectures, particularly for the selective modification of amines in the presence of hydroxyl or other nucleophilic groups.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. savemyexams.com [savemyexams.com]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sphinxsai.com [sphinxsai.com]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to the Development of Analytical Standards for Chloroacetyl Chloride Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of chloroacetyl chloride (CAC) and its principal impurities. This compound is a critical reagent in pharmaceutical synthesis, and due to its reactive and potentially genotoxic nature, rigorous analytical control is imperative.[1][2] This document outlines and compares various analytical techniques, with a focus on gas chromatography (GC) and high-performance liquid chromatography (HPLC), providing supporting data and detailed experimental protocols to aid in the selection and implementation of appropriate analytical standards.
Common Impurities and Degradation Products
The high reactivity of this compound makes it susceptible to degradation, particularly in the presence of residual moisture or solvents. The most commonly encountered impurities that require monitoring are:
-
Chloroacetic Acid (CAA): Formed by the hydrolysis of this compound.
-
Methyl Chloroacetate (B1199739) (MCA): Formed by the reaction of this compound with methanol (B129727).[1][3]
Both CAC and its impurities, such as methyl chloroacetate and chloroacetic acid, are considered potential genotoxic impurities and are often classified as such based on their reactivity towards DNA.[1]
Comparison of Analytical Methodologies
The primary analytical techniques for the determination of this compound and its impurities involve gas chromatography, often with a derivatization step to enhance stability and detectability, and reverse-phase high-performance liquid chromatography.
Quantitative Data Summary
The following tables summarize the performance of various published methods for the analysis of this compound and its key impurities.
Table 1: Gas Chromatography (GC) Methods
| Method | Analyte(s) | Derivatizing Agent | Column | Detector | LOQ | LOD | Linearity Range | Recovery |
| Derivatization GC [1][3][4] | CAC, MCA, CAA | Piperidine (B6355638) | Not Specified | FID | CAC & MCA: 0.03% (w/w), CAA: 0.10% (w/w) | Not Specified | CAC & MCA: 0.03-5.00% (w/w), CAA: 0.10-5.00% (w/w) | 75-125% |
| Indirect GC [2][5] | CAC (as MCA) | Methanol | DB-Wax | FID | 0.38 ppm | 0.19 ppm | 0.38-1.8 ppm | 97.3-101.5% |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods
| Method | Analyte(s) | Column | Mobile Phase | Detector | LOQ | LOD | Linearity Range | Recovery |
| RP-HPLC [6] | CAC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Derivatization HPLC [7] | CAC in air | Tenax-GC (coated with MAMA) | Not Specified | Fluorescence | < 1 ppb (practical) | < 1 pg | 5-2500 ppb | 79% (average) |
Experimental Protocols
Derivatization Gas Chromatography-Flame Ionization Detection (GC-FID) for CAC, MCA, and CAA
This method is based on the derivatization of this compound and its impurities with piperidine prior to analysis.[1][3][4]
a. Standard and Sample Preparation:
-
Prepare individual stock solutions of this compound, methyl chloroacetate, and chloroacetic acid in 1,2-dichloroethane (B1671644) (e.g., at 200 µg/mL).[1]
-
Create working standard solutions by diluting the stock solutions to the desired concentrations in 1,2-dichloroethane.[1]
-
For sample analysis, dissolve the active pharmaceutical ingredient (API) or intermediate in 1,2-dichloroethane to a known concentration (e.g., 2 mg/mL).[1]
b. Derivatization Procedure:
-
Transfer 2 mL of the standard or sample solution into a scintillation vial and place it in an ice bath.[1]
-
Add 0.5 mmol of neat piperidine dropwise to the solution at 0 °C.[1]
-
Stir the solution on an orbital shaker and heat at 35 °C for 3 hours.[1]
-
After cooling, filter the solution through a 0.2 µm PTFE filter prior to GC-FID analysis.[1]
c. Chromatographic Conditions:
-
Detector: Flame Ionization Detector (FID)[1]
-
The specific column and temperature program should be optimized to ensure adequate separation of the derivatized products.
Indirect Gas Chromatography-Flame Ionization Detection (GC-FID) for CAC
This method involves the conversion of this compound to the more stable methyl 2-chloroacetate (MCA) for indirect quantification.[2][5]
a. Standard and Sample Preparation:
-
Prepare a standard stock solution of this compound in methanol. The this compound will be converted to methyl 2-chloroacetate. A typical concentration is 100 µg/mL.[5]
-
Prepare working standard solutions by diluting the stock solution with methanol to the desired concentration range (e.g., 0.38 to 1.8 ppm).[5]
-
For sample analysis, dissolve a known amount of the drug substance (e.g., chlordiazepoxide hydrochloride) in methanol.[2]
b. Chromatographic Conditions:
-
The retention time for methyl 2-chloroacetate is approximately 10.80 minutes under the specified conditions.[2]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for CAC
This method allows for the direct analysis of this compound.[6]
a. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of acetonitrile, water, and an acid modifier such as phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[6]
b. Chromatographic Conditions:
-
Column: Newcrom R1[6]
-
The specific gradient and flow rate should be optimized for the separation of this compound from other components in the sample matrix.
Visualized Experimental Workflows
The following diagrams illustrate the key steps in the analytical workflows described above.
Caption: Workflow for Derivatization GC-FID Analysis.
Caption: Workflow for Indirect GC-FID Analysis.
Caption: General Workflow for HPLC Analysis.
References
- 1. daneshyari.com [daneshyari.com]
- 2. japsonline.com [japsonline.com]
- 3. Trace level determination of this compound and degradation products by derivatization gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Determination of chloroacetylchloride in air by high-performance liquid chromatography (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Guide to Inter-Laboratory Analysis of Chloroacetyl Chloride
For researchers, scientists, and drug development professionals, the accurate quantification of chloroacetyl chloride, a reactive and potentially genotoxic compound, is critical. This guide provides an objective comparison of various analytical methods for this compound, supported by experimental data from published studies. The focus is on providing a clear overview of method performance to aid in the selection of appropriate analytical techniques.
Quantitative Performance Data
| Analytical Method | Derivatizing Agent | Matrix | Linearity Range | Limit of Quantitation (LOQ) | Recovery | Precision (%RSD) |
| GC-FID | Piperidine (B6355638) | Pharmaceutical Intermediate & API | 0.03 - 5.00% (wt/wt) | 0.03% (wt/wt) | 75 - 125% | 1.4 - 3.0% |
| GC-FID | Methanol (B129727) | Chlordiazepoxide Hydrochloride API | 0.38 - 1.8 ppm | 0.38 ppm | 97.3 - 101.5% | 0.53% |
| HPLC | 9-((N-methylamino)methyl)anthracene (MAMA) | Air | 5 - 2500 ppb (for a 5-L sample) | Not Reported | 79% (average) | 8.3% (pooled) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and offer a starting point for laboratory implementation.
1. Indirect Quantification of this compound by GC-FID with Methanol Derivatization
This method involves the conversion of this compound to the more stable methyl 2-chloroacetate (MCA) prior to analysis by gas chromatography with flame ionization detection (GC-FID).[1][2]
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of methanol. The methanol acts as both the solvent and the derivatizing agent.
-
The reaction involves a nucleophilic acylation where this compound is converted to methyl 2-chloroacetate.[2]
-
Allow the reaction to proceed to completion. The completion of the derivatization should be monitored, for instance, by analyzing the reaction mixture by GC to ensure the absence of the this compound peak and the appearance of the MCA peak.[2]
-
Dilute the resulting solution to a suitable concentration with an appropriate diluent if necessary.
-
-
Gas Chromatography (GC) Conditions:
-
Column: DB wax column (or equivalent)[1]
-
Injector: Split/Splitless injector
-
Carrier Gas: Helium or Nitrogen
-
Oven Temperature Program: An appropriate temperature program should be developed to ensure good separation of the analyte from other components.
-
Detector: Flame Ionization Detector (FID)
-
Quantification: The quantification of this compound is performed indirectly by measuring the concentration of the resulting methyl 2-chloroacetate against a standard of known concentration.
-
2. Trace Level Determination of this compound by GC-FID with Piperidine Derivatization
This method is suitable for the trace determination of this compound and its impurities, such as methyl chloroacetate (B1199739) (MCA) and chloroacetic acid (CAA).[3][4][5]
-
Sample Preparation and Derivatization:
-
Dissolve the sample in dichloroethane.
-
Cool the solution in an ice bath.
-
Add piperidine dropwise to the solution at 0 °C. Piperidine serves as the derivatizing agent.[5]
-
The solution is then stirred and heated to ensure the completion of the derivatization reaction.[5]
-
After the reaction, the solution is filtered before injection into the GC system.[5]
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/Splitless
-
Detector: Flame Ionization Detector (FID)
-
Data Analysis: The concentration of the derivatized this compound is determined by comparing the peak area to that of a derivatized standard.
-
Visualizations
Workflow for an Inter-Laboratory Comparison Study
Caption: A typical workflow for conducting an inter-laboratory comparison study.
Analytical Workflow for this compound by GC-FID
Caption: The analytical workflow for the indirect quantification of this compound.
References
Validating Chloroacetyl Chloride Reaction Products: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of reaction products is a cornerstone of chemical research and development. For reactions involving the versatile reagent chloroacetyl chloride, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool. This guide provides a comprehensive comparison of NMR spectroscopy with other common analytical techniques—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—for the structural validation of this compound reaction products. Detailed experimental protocols and quantitative data for representative amide and ester products are presented to support the comparison.
Spectroscopic Analysis: A Head-to-Head Comparison
The choice of analytical technique for structural elucidation depends on the specific information required. While NMR provides a detailed skeletal framework of the molecule, IR and MS offer complementary information about functional groups and molecular weight.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity through spin-spin coupling, stereochemistry. | Unparalleled for complete structure determination. | Lower sensitivity compared to MS, can be complex to interpret for large molecules. |
| IR Spectroscopy | Presence or absence of specific functional groups (e.g., C=O, N-H, C-O). | Fast, simple, and excellent for monitoring reaction progress. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation patterns, which can infer structural motifs. | Extremely sensitive, provides molecular formula information. | Isomers can be difficult to distinguish, does not directly provide connectivity information. |
Validating the Structure of a Chloroacetamide: 2-Chloro-N-phenylacetamide
The reaction of this compound with an amine, such as aniline (B41778), yields a chloroacetamide. Here, we compare the spectroscopic data for 2-chloro-N-phenylacetamide.
NMR Spectroscopy Data
¹H NMR (Proton NMR):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 | Singlet (broad) | 1H | N-H |
| ~7.6 | Doublet | 2H | Aromatic H (ortho to NH) |
| ~7.3 | Triplet | 2H | Aromatic H (meta to NH) |
| ~7.1 | Triplet | 1H | Aromatic H (para to NH) |
| ~4.3 | Singlet | 2H | Cl-CH₂ -C=O |
¹³C NMR (Carbon NMR):
| Chemical Shift (δ) ppm | Assignment |
| ~164 | C =O |
| ~137 | Aromatic C -NH |
| ~129 | Aromatic C H (meta) |
| ~125 | Aromatic C H (para) |
| ~120 | Aromatic C H (ortho) |
| ~43 | Cl-C H₂ |
Alternative Spectroscopic Validation
| Technique | Key Observational Data | Interpretation |
| IR Spectroscopy | Strong absorption at ~1670 cm⁻¹Sharp absorption at ~3300 cm⁻¹ | C=O (amide) stretchN-H stretch |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 169/171 (3:1 ratio)Major fragments at m/z 120, 93, 77 | Presence of chlorine confirmed by isotopic patternLoss of CH₂Cl, loss of COCH₂Cl, phenyl cation |
Validating the Structure of a Chloroacetate (B1199739) Ester: Benzyl (B1604629) Chloroacetate
The reaction of this compound with an alcohol, such as benzyl alcohol, produces a chloroacetate ester. The following is a comparison of the spectroscopic data for benzyl chloroacetate.
NMR Spectroscopy Data
¹H NMR (Proton NMR):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 | Multiplet | 5H | Aromatic CH |
| ~5.2 | Singlet | 2H | O-CH₂ -Ph |
| ~4.1 | Singlet | 2H | Cl-CH₂ -C=O |
¹³C NMR (Carbon NMR):
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C =O |
| ~135 | Aromatic C -CH₂ |
| ~128.7 | Aromatic C H |
| ~128.6 | Aromatic C H |
| ~128.4 | Aromatic C H |
| ~68 | O-C H₂-Ph |
| ~41 | Cl-C H₂ |
Alternative Spectroscopic Validation
| Technique | Key Observational Data | Interpretation |
| IR Spectroscopy | Strong absorption at ~1760 cm⁻¹Strong absorption at ~1250 cm⁻¹ | C=O (ester) stretchC-O stretch |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 184/186 (3:1 ratio)Major fragments at m/z 91, 107 | Presence of chlorine confirmed by isotopic patternTropylium ion (C₇H₇⁺), benzyl cation |
Experimental Protocols
Synthesis of 2-Chloro-N-phenylacetamide (Representative Amide)
-
Dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) (1.1 eq) in a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.05 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCl) to remove excess aniline and base, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-chloro-N-phenylacetamide.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Visualizing the Workflow and Relationships
The following diagrams illustrate the general reaction of this compound and the workflow for structural validation.
Caption: General reaction pathway of this compound.
Caption: Analytical workflow for structural validation.
performance of different quenching agents for chloroacetyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the effective quenching of reactive reagents is paramount to ensure reaction specificity, product purity, and overall safety. Chloroacetyl chloride, a versatile bifunctional building block, is widely employed in the synthesis of pharmaceuticals and other fine chemicals.[1] Its high reactivity, while advantageous for desired transformations, necessitates a carefully chosen quenching strategy to neutralize its excess presence in a reaction mixture. This guide provides an objective comparison of the performance of common quenching agents for this compound, supported by available experimental data and detailed protocols.
Performance Comparison of Quenching Agents
The selection of an appropriate quenching agent for this compound depends on several factors, including the desired reaction outcome (hydrolysis, esterification, or amidation of the acyl chloride), the reaction scale, and the presence of other functional groups in the reaction mixture. The following table summarizes the performance of commonly used quenching agents based on available data.
| Quenching Agent | Product(s) | Relative Reaction Rate | Key Considerations | Potential Side Products |
| Water | Chloroacetic acid, HCl | Moderate to Fast | Highly exothermic reaction.[2] The reaction can be initially slow due to the low solubility of this compound in water, but can become violent once enough HCl is generated to improve miscibility.[2] | Dimerization or polymerization products under certain conditions. |
| Methanol (B129727) | Methyl chloroacetate, HCl | Fast | Exothermic reaction. Used when the desired outcome is the ester. The reaction follows second and third-order kinetics.[3] | Potential for transesterification if other alcohols are present. |
| Aqueous Ammonia (B1221849) | 2-Chloroacetamide, NH₄Cl | Very Fast | Highly exothermic and rapid reaction.[4] Excess ammonia is required to neutralize the HCl byproduct.[5] | Over-reaction to form byproducts is possible if not controlled. |
| Aqueous Sodium Bicarbonate | Chloroacetic acid (as sodium salt), CO₂, NaCl | Fast | Generates CO₂ gas, which requires an open or well-vented system to avoid pressure buildup. Effective for neutralizing the acidic byproduct HCl. | Formation of chloroacetic anhydride (B1165640) as a transient intermediate. |
| Triethylamine (B128534) (TEA) | N,N-diethyl-2-chloroacetamide (minor), Triethylammonium chloride | Fast | Primarily acts as an HCl scavenger. Can also react directly with this compound.[6] | Formation of a ketene (B1206846) intermediate can lead to other byproducts. |
Signaling Pathways and Logical Relationships
The choice of a quenching agent dictates the subsequent chemical transformation of this compound. The following diagram illustrates the primary reaction pathways.
Experimental Protocols
The following are detailed experimental protocols for quenching this compound with various agents. These protocols are intended as a guide and may require optimization based on specific reaction conditions and scale.
Protocol 1: Quenching with Water (Hydrolysis)
Objective: To hydrolyze excess this compound to chloroacetic acid.
Materials:
-
Reaction mixture containing excess this compound
-
Deionized water
-
Ice bath
-
Stir plate and stir bar
-
pH indicator paper or pH meter
Procedure:
-
Cool the reaction vessel in an ice bath to 0-5 °C.
-
Slowly add cold deionized water dropwise to the stirred reaction mixture. The addition should be controlled to manage the exothermic reaction and prevent a rapid rise in temperature.
-
Continue stirring the mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full hydrolysis.
-
Monitor the pH of the aqueous layer to ensure it is acidic, indicating the presence of HCl and chloroacetic acid.
-
Proceed with the desired workup and extraction of the product.
Protocol 2: Quenching with Methanol (Methanolysis)
Objective: To convert excess this compound to methyl chloroacetate.
Materials:
-
Reaction mixture containing excess this compound
-
Anhydrous methanol
-
Ice bath
-
Stir plate and stir bar
Procedure:
-
Cool the reaction vessel in an ice bath to 0-5 °C.
-
Slowly add anhydrous methanol dropwise to the stirred reaction mixture. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0-5 °C.
-
The reaction can be monitored by GC-MS or ¹H NMR to confirm the conversion of this compound to methyl chloroacetate.[7][8]
-
Proceed with the appropriate workup to isolate the desired product from methyl chloroacetate.
Protocol 3: Quenching with Aqueous Ammonia (Aminolysis)
Objective: To convert excess this compound to 2-chloroacetamide.
Materials:
-
Reaction mixture containing excess this compound
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Ice bath
-
Stir plate and stir bar
Procedure:
-
Cool the reaction vessel in an ice bath to 0-5 °C.
-
Slowly and carefully add cold concentrated aqueous ammonia dropwise to the vigorously stirred reaction mixture. This reaction is very exothermic and rapid.[4]
-
Maintain a temperature below 10 °C throughout the addition.
-
After the addition is complete, continue stirring for 15-30 minutes at 0-5 °C.
-
The formation of a white precipitate (ammonium chloride and/or 2-chloroacetamide) is expected.
-
Proceed with the workup, which may include filtration and/or extraction.
Protocol 4: Quenching with Aqueous Sodium Bicarbonate (Neutralization)
Objective: To neutralize excess this compound and the acidic byproduct HCl.
Materials:
-
Reaction mixture containing excess this compound
-
Saturated aqueous sodium bicarbonate solution
-
Ice bath
-
Stir plate and stir bar
Procedure:
-
Cool the reaction vessel in an ice bath to 0-5 °C.
-
Slowly and carefully add saturated aqueous sodium bicarbonate solution dropwise to the stirred reaction mixture. Be aware of vigorous gas evolution (CO₂). Ensure adequate ventilation and headspace in the reactor.
-
Control the addition rate to manage the effervescence and exotherm.
-
Continue stirring for 15-30 minutes after the gas evolution subsides.
-
Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Proceed with the extraction of the desired product.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for a reaction involving this compound, followed by a quenching step.
Conclusion
The choice of a quenching agent for this compound is a critical step that can significantly impact the outcome of a synthesis. Water and aqueous sodium bicarbonate are effective for hydrolysis and neutralization, with the latter offering the advantage of simultaneous acid scavenging. Methanol provides a clean conversion to the corresponding ester. Aqueous ammonia offers a rapid route to the amide but requires careful temperature control. Tertiary amines like triethylamine are primarily used as acid scavengers but can also react directly with the acyl chloride. A thorough understanding of the reactivity and potential side reactions of each quenching agent is essential for the successful execution of syntheses involving this compound.
References
- 1. Sciencemadness Discussion Board - Problem using this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. This compound | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. japsonline.com [japsonline.com]
- 8. japsonline.com [japsonline.com]
A Comparative Analysis of Solvent Systems in Chloroacetylation Reactions
For researchers, scientists, and drug development professionals, the choice of solvent in a chemical reaction is paramount to its success. This guide provides a comparative study of chloroacetylation reactions in various solvent systems, offering objective performance analysis supported by experimental data. The selection of an appropriate solvent can significantly influence reaction yield, purity, and time, as well as the chemoselectivity of the reaction.
Chloroacetylation is a fundamental and versatile chemical transformation used to introduce the chloroacetyl group into a variety of organic molecules, particularly amines and phenols.[1][2] The resulting chloroacetylated products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals due to the reactive C-Cl bond, which allows for further molecular modifications.[1][3] The efficiency of this reaction is highly dependent on the solvent system employed, which can range from conventional organic solvents to more environmentally friendly aqueous systems.[1][4]
Performance Comparison of Solvent Systems
The selection of a solvent system in chloroacetylation can dramatically impact the outcome of the reaction. The following table summarizes quantitative data on the chloroacetylation of various substrates in different solvents, highlighting key performance indicators such as reaction time and yield.
| Substrate | Solvent System | Base/Catalyst | Time (min) | Yield (%) | Observations | Reference |
| Aniline (B41778) | 0.1 M Phosphate (B84403) Buffer (pH 7.4) | None | 15 | 92 | Rapid, high yield, environmentally friendly. Product precipitates and is collected by filtration. | [1] |
| 4-Methylaniline | 0.1 M Phosphate Buffer (pH 7.4) | None | 15 | 94 | High yield in a short reaction time. | [1] |
| 4-Methoxyaniline | 0.1 M Phosphate Buffer (pH 7.4) | None | 15 | 95 | Excellent yield, demonstrating efficiency in aqueous media. | [1] |
| 4-Chloroaniline | 0.1 M Phosphate Buffer (pH 7.4) | None | 20 | 90 | Slightly longer reaction time for a deactivated aniline. | [1] |
| Substituted Aryl Amine | Tetrahydrofuran (THF) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | - | 75-95 | DBU significantly increases the reaction rate and yield at room temperature. | [5] |
| Phenol | Benzene | None | - | 94.1 | Predominantly O-acylation in a nonpolar solvent. | [6] |
| Phenol | (Solvent-free) | AlCl₃ | - | 70 | Lewis acid catalysis can promote the reaction. | [6] |
| Amino Alcohols | 0.1 M Phosphate Buffer (pH 7.4) | None | 20 | High | Selective N-chloroacetylation over O-chloroacetylation. | [4] |
| Amino Alcohols | Dichloromethane (CH₂Cl₂) | Triethylamine (TEA) | - | - | O-chloroacetylation can occur, affecting selectivity. | [4][7] |
| Toluidine Isomers | Acetonitrile | Triethylamine (TEA) | 6 hours | 88 (p-toluidine) | Good yield in a polar aprotic solvent. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for chloroacetylation in two distinct solvent systems: an aqueous phosphate buffer and an organic solvent (tetrahydrofuran).
Protocol 1: N-Chloroacetylation of Anilines in Aqueous Phosphate Buffer [1]
This method offers a rapid and environmentally benign approach to N-chloroacetylation, avoiding the use of hazardous organic solvents.
-
Materials:
-
Aniline (or substituted aniline)
-
Chloroacetyl chloride
-
0.1 M Phosphate buffer (pH 7.4)
-
Cold water
-
Filtration apparatus
-
-
Procedure:
-
Dissolve the aniline substrate in the 0.1 M phosphate buffer.
-
With vigorous stirring, add this compound dropwise to the solution at room temperature.
-
Continue stirring for 15-20 minutes. The solid product will precipitate out of the solution.
-
Collect the precipitated product by filtration.
-
Wash the product with cold water to remove any remaining buffer salts.
-
Dry the purified product.
-
Protocol 2: N-Chloroacetylation of Aryl Amines in Tetrahydrofuran (THF) [1][5]
This protocol is suitable for substrates that may have limited solubility in aqueous media and utilizes an organic base to facilitate the reaction.
-
Materials:
-
Substituted aryl amine
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-salt bath
-
-
Procedure:
-
In a round-bottom flask, dissolve the substituted aryl amine (6 mmol) in anhydrous THF (5 mL).
-
Add DBU (1.2 mmol) to the solution.
-
Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.
-
Add this compound (6.1 mmol) dropwise to the cooled, stirring solution.
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by standard work-up procedures, which may include extraction and solvent evaporation.
-
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: General workflow for a chloroacetylation reaction.
Caption: Nucleophilic acyl substitution mechanism for N-chloroacetylation.
Conclusion
The choice of solvent system is a critical parameter in optimizing chloroacetylation reactions. Aqueous phosphate buffer has emerged as a highly efficient and environmentally friendly medium for the N-chloroacetylation of anilines and the selective N-chloroacetylation of amino alcohols, often providing high yields in short reaction times.[1][4] For substrates with poor aqueous solubility or when different reactivity is desired, organic solvents like THF, in combination with a suitable base, offer a robust alternative.[5] The polarity of the solvent also plays a crucial role in the chloroacetylation of phenols, dictating the competition between O-acylation and C-acylation pathways.[6] Researchers should consider the substrate's properties, desired product, and environmental impact when selecting the optimal solvent system for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to the Genotoxic Potential of Chloroacetyl Chloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of chloroacetyl chloride as a potential genotoxic impurity, comparing its known toxicological profile with that of structurally similar alternatives, acetyl chloride and propionyl chloride. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the use of these reagents in pharmaceutical synthesis and the control of potential genotoxic impurities in active pharmaceutical ingredients (APIs).
Executive Summary
This compound is a highly reactive chemical intermediate used in pharmaceutical manufacturing.[1][2] Due to its chemical structure, specifically the presence of a reactive acyl chloride and an alkylating chloro- group, it is classified as a potential genotoxic impurity.[1][3] Regulatory guidelines, such as the ICH M7, mandate strict control of such impurities in drug substances to minimize any potential carcinogenic risk to patients.[4] This guide summarizes the available genotoxicity data for this compound and compares it with two common alternatives, acetyl chloride and propionyl chloride, which are generally considered to have a lower genotoxic potential.
Comparative Genotoxicity Assessment
The assessment of genotoxic potential relies on a battery of in vitro and in vivo tests designed to detect different endpoints of genetic damage, including gene mutations, chromosomal aberrations, and DNA strand breaks. While specific quantitative data from head-to-head comparative studies are not publicly available, a qualitative comparison can be made based on existing data and chemical structure-activity relationships.
Data Presentation: Summary of Genotoxicity Data
| Compound | Bacterial Reverse Mutation Assay (Ames Test) | In Vitro Chromosomal Aberration Assay | In Vitro Micronucleus Assay | Genotoxicity Classification |
| This compound | Negative in Salmonella typhimurium (with and without metabolic activation)[5] | Negative in Chinese Hamster Ovary (CHO) cells (with and without metabolic activation)[5] | Data not publicly available | Class 3 (alerting structure, but negative in vitro tests)[1][2] |
| Acetyl Chloride | Negative | Data not publicly available | Data not publicly available | Generally considered non-mutagenic |
| Propionyl Chloride | Negative in S. typhimurium and E. coli (with and without metabolic activation) | Data not publicly available | Data not publicly available | Generally considered non-mutagenic |
Note: The classification of this compound as a Class 3 genotoxic impurity according to ICH M7 guidelines is based on its structural alerts, which suggest a potential for DNA reactivity. However, the available in vitro data indicates it is not mutagenic under the tested conditions.[1][5]
Mechanism of Action: DNA Adduct Formation
The primary mechanism by which compounds like this compound are thought to exert genotoxic effects is through the formation of DNA adducts. As a bifunctional electrophile, this compound has the potential to react with nucleophilic sites on DNA bases. This can lead to the formation of covalent adducts that may interfere with DNA replication and transcription, potentially leading to mutations.
The workflow for this process can be visualized as follows:
Experimental Protocols
Detailed experimental protocols are critical for the accurate assessment and comparison of genotoxicity data. The following are representative protocols for the key in vitro assays mentioned in this guide, based on OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test)
This test is performed to detect point mutations induced by the test substance.
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA).
-
Methodology:
-
Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO).
-
Metabolic Activation: The assay is conducted with and without a metabolic activation system (S9 fraction from induced rat liver).
-
Exposure (Plate Incorporation Method): The test compound, bacterial culture, and S9 mix (if applicable) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted.
-
-
Evaluation Criteria: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible and significant increase at one or more concentrations.
In Vitro Mammalian Cell Chromosomal Aberration Test
This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.
-
Test System: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Methodology:
-
Cell Culture: Cells are grown in appropriate culture medium.
-
Exposure: Cells are exposed to the test compound at various concentrations for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.
-
Harvesting: After treatment, cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase.
-
Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Analysis: Chromosomes are stained, and metaphase cells are analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
-
-
Evaluation Criteria: A test substance is considered positive if it causes a concentration-dependent increase in the percentage of cells with chromosomal aberrations or a reproducible and significant increase at one or more concentrations.
In Vitro Mammalian Cell Micronucleus Test
This test detects both chromosome breakage and chromosome loss.
-
Test System: Human lymphocytes or a suitable mammalian cell line (e.g., L5178Y, CHO, V79, TK6).
-
Methodology:
-
Cell Culture and Exposure: Similar to the chromosomal aberration test, cells are exposed to the test compound with and without metabolic activation.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells that have completed one cell division.
-
Harvesting and Staining: Cells are harvested and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: The frequency of micronuclei (small, membrane-bound DNA fragments or whole chromosomes in the cytoplasm) is scored in binucleated cells.
-
-
Evaluation Criteria: A positive result is a concentration-dependent increase in the frequency of micronucleated cells or a reproducible and significant increase at one or more concentrations.
Conclusion and Recommendations
Based on the available data, this compound possesses structural alerts for genotoxicity, warranting its classification as a potential genotoxic impurity and the need for strict control in pharmaceutical manufacturing. However, the existing in vitro genotoxicity data for this compound are negative.
In contrast, alternatives such as acetyl chloride and propionyl chloride are generally considered to have a lower genotoxic potential. When selecting reagents for a synthetic process, a risk-based approach should be adopted. If the use of this compound is unavoidable, its levels in the final API must be controlled to be as low as reasonably practicable (ALARP) and below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure, as recommended by regulatory guidelines.[6][7][8]
For new drug development, it is highly recommended to perform a comprehensive genotoxicity assessment of any key reactive intermediates and potential impurities early in the process to avoid late-stage development challenges. The use of less reactive and non-genotoxic alternatives should always be the preferred approach.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. oecd.org [oecd.org]
- 3. insights.inotiv.com [insights.inotiv.com]
- 4. criver.com [criver.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Genotoxicity of chloroacetamide herbicides and their metabolites <i>in vitro</i> and <i>in vivo</i> - ProQuest [proquest.com]
- 7. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
Safety Operating Guide
Safe Disposal of Chloroacetyl Chloride: A Step-by-Step Guide for Laboratory Professionals
Chloroacetyl chloride is a highly corrosive, toxic, and reactive chemical that demands meticulous handling and disposal procedures to ensure the safety of laboratory personnel and environmental protection.[1][2] This guide provides essential, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical due to the substance's severe hazards, including its violent reaction with water, potential for causing severe burns, and toxicity upon inhalation, ingestion, or skin contact.[1][3]
Essential Safety Precautions: Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The reactive and corrosive nature of this compound necessitates comprehensive protection.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | Prevents severe skin burns and toxic contact.[2][3] |
| Eye & Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch). | Protects against splashes and corrosive vapors that can cause severe eye damage.[2][3][4] |
| Body Protection | Chemical-resistant apron, suit, and footwear. | Shields the body from accidental spills and splashes.[2][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for acid gases/vapors. | Protects against inhalation of toxic and corrosive vapors, which can cause severe respiratory tract damage.[2][3][5] |
Immediate Response: Spill and Leak Containment
In the event of a spill or leak, immediate and correct action is crucial to prevent injury and environmental contamination.
Experimental Protocol for Spill Neutralization:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area.[3][4] Ensure the area is well-ventilated to disperse corrosive vapors.[4]
-
Contain the Spill: Do NOT use water on the spill, as this compound reacts violently with it, releasing toxic hydrogen chloride gas.[3][4]
-
Absorb the Chemical: Cover the spill with an inert, dry absorbent material such as vermiculite, dry sand, or earth.[3][4]
-
Collect the Waste: Carefully scoop the absorbed material into a suitable, clearly labeled, and sealable container for hazardous waste.[3][4]
-
Decontaminate the Area: Once the absorbed material is removed, decontaminate the spill area. This should be done with caution, potentially using a neutralizing agent like soda ash, followed by a water rinse if appropriate and safe.
-
Final Cleanup: Ventilate the area until it is completely clean.[4] All contaminated materials, including PPE, must be disposed of as hazardous waste.
Core Disposal Procedure for this compound
Disposal of this compound must be handled as hazardous waste, in strict accordance with local, regional, and national environmental regulations.[2][4] It is illegal and dangerous to dispose of this chemical down the drain or with regular laboratory waste.
Step-by-Step Disposal Protocol:
-
Segregation and Storage:
-
Engage a Licensed Disposal Company:
-
On-Site Neutralization (Expert Use Only):
-
In some cases, small quantities may be neutralized in a controlled laboratory setting by highly trained personnel. This is a hazardous procedure that generates heat and fumes and should only be performed inside a chemical fume hood.
-
Protocol: Slowly and carefully add the this compound to a stirred, cooled solution of sodium bicarbonate or a mixture of soda ash and slaked lime. The reaction is exothermic and will release gases; therefore, the addition must be gradual. The resulting neutralized mixture may then be further diluted and disposed of according to institutional guidelines, which should be confirmed with environmental safety personnel.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound are also considered hazardous waste as they retain chemical residue.
-
Decontaminate empty containers by rinsing them with a 5% aqueous solution of sodium hydroxide (B78521) or soda ash, followed by water.[6]
-
Collect all rinsate and manage it as hazardous waste.
-
Only after thorough decontamination can the container be considered for disposal or recycling, observing all label safeguards until the container is cleaned or destroyed.[6]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Safeguarding Your Research: Essential Protocols for Handling Chloroacetyl Chloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Chloroacetyl chloride, a key reagent in various synthetic processes, demands meticulous handling due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research workflow.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required protective gear.
| Body Part | Personal Protective Equipment | Specifications & Remarks |
| Respiratory | Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges | Required when vapors or aerosols are generated.[1] A government-approved respirator is mandatory.[2] |
| Eyes & Face | Chemical safety goggles and a face shield (minimum 8-inch) | Provides maximum protection from splashes and vapors.[2][3] |
| Hands | Compatible chemical-resistant gloves | Elbow-length PVC gloves are a suitable option.[4] Always inspect gloves for integrity before use and dispose of them in accordance with applicable laws after contamination.[1] |
| Body | Chemical-resistant suit or apron and boots | A complete suit protecting against chemicals is recommended.[1] Heavy rubber boots are advised for spill response.[2] |
II. Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial to minimize exposure and prevent accidents.
A. Preparation and Handling:
-
Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Emergency Equipment Check: Before commencing work, ensure that a safety shower and an eye wash station are readily accessible and in good working order.[2][5]
-
Avoid Incompatibilities: Keep this compound away from water, moisture, strong bases, alcohols, and oxidizing agents, as it reacts violently with them.[3][5] Store it in a cool, dry place, preferably under nitrogen, in a tightly closed container.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[3][5] Contaminated clothing should be removed immediately and laundered by trained personnel before reuse.[5]
B. In Case of Exposure:
-
Inhalation: Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[3][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
III. Spill Management and Disposal Plan
A swift and organized response to a spill is critical to contain the hazard.
A. Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2][5]
-
Containment: For small spills, cover with a dry, inert material such as dry lime, soda ash, sand, or vermiculite.[2][5] Do NOT use water.[2][3]
-
Collection: Carefully scoop the absorbed material into a closed, labeled container for disposal.[2][5]
-
Decontamination: After the material has been collected, wash the spill site.[2]
B. Waste Disposal:
This compound and any materials contaminated with it are considered hazardous waste.[3][5]
-
Labeling and Storage: Store waste in a tightly sealed and properly labeled container in a designated hazardous waste storage area.
-
Professional Disposal: Arrange for disposal by a licensed hazardous waste disposal company.[1] Do not attempt to dispose of it down the drain or with regular trash.
IV. Workflow for this compound Spill Response
The following diagram illustrates the logical steps to follow in the event of a this compound spill.
Caption: Logical workflow for a safe and effective response to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
